molecular formula C4H11NO3S B3306421 3-Methoxypropane-1-sulfonamide CAS No. 926295-50-3

3-Methoxypropane-1-sulfonamide

Cat. No.: B3306421
CAS No.: 926295-50-3
M. Wt: 153.2 g/mol
InChI Key: WCEYYHIMDPOBRD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Methoxypropane-1-sulfonamide (CAS 926295-50-3) is a high-purity aliphatic sulfonamide reagent of growing importance in chemical and pharmaceutical research. With the molecular formula C4H11NO3S and a molecular weight of 153.20 g/mol, this compound is characterized by its sulfonamide functional group linked to a 3-methoxypropyl chain . Sulfonamides represent a foundational class of compounds in medicinal chemistry; while antibacterial sulfonamides typically contain an aromatic amine group, aliphatic sulfonamides like 3-Methoxypropane-1-sulfonamide are distinct and are frequently explored as key intermediates and building blocks in organic synthesis . This compound serves as a versatile precursor for the development of more complex molecules, evidenced by its use in synthesizing derivatives such as N-but-3-ynyl-3-methoxypropane-1-sulfonamide . Its structural features make it valuable for constructing sulfonamide-based hybrids and for use in molecular docking and drug discovery projects . Researchers also utilize its sulfonyl chloride analog (CAS 64297-55-8) in synthesis pathways . This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications. Handle with appropriate precautions, as it may cause skin, eye, and respiratory irritation .

Properties

IUPAC Name

3-methoxypropane-1-sulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H11NO3S/c1-8-3-2-4-9(5,6)7/h2-4H2,1H3,(H2,5,6,7)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WCEYYHIMDPOBRD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCCS(=O)(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H11NO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

153.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

926295-50-3
Record name 3-methoxypropane-1-sulfonamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

3-Methoxypropane-1-sulfonamide CAS 64297-55-8

Author: BenchChem Technical Support Team. Date: March 2026

3-Methoxypropane-1-sulfonamide: A Strategic Aliphatic Scaffold in Drug Discovery

Part 1: Executive Summary & Strategic Value

3-Methoxypropane-1-sulfonamide is a critical aliphatic sulfonamide building block used in the synthesis of advanced pharmaceutical agents, particularly in the fields of oncology and immunology. Unlike aromatic sulfonamides (which dominate the carbonic anhydrase inhibitor class), this aliphatic congener serves as a flexible, solubility-enhancing linker in kinase inhibitors (e.g., JAK1 inhibitors) and metabolic enzyme modulators (e.g., IDO1 inhibitors).

Clarification on CAS Identity: Researchers often encounter ambiguity regarding CAS 64297-55-8 . While frequently associated with the sulfonamide in loose database aggregations, this CAS number technically refers to the 3-methoxypropane-1-sulfonyl chloride precursor. This distinction is vital for procurement and synthesis planning:

  • Target Molecule: 3-Methoxypropane-1-sulfonamide (Amide)[1][2][3]

  • Key Precursor (CAS 64297-55-8): 3-Methoxypropane-1-sulfonyl chloride

This guide details the synthesis of the amide from the chloride precursor and explores its application in designing bioavailable clinical candidates.

Part 2: Chemical Profile & Physiochemical Properties

The methoxypropyl chain functions as a "solubilizing tail," disrupting crystal packing and increasing aqueous solubility compared to purely alkyl chains (e.g., propyl or butyl).

PropertyData / ValueNote
IUPAC Name 3-Methoxypropane-1-sulfonamide
Molecular Formula

Molecular Weight 153.20 g/mol
Precursor CAS 64297-55-8 (Sulfonyl Chloride)Commercially available starting material
Physical State White to off-white solidLow melting point solid or viscous oil
Solubility High in DCM, MeOH, DMSO; Moderate in WaterEther oxygen accepts H-bonds
pKa (Sulfonamide) ~10.5Weakly acidic proton on nitrogen
Key Pharmacophore Primary Sulfonamide (

)
Zinc-binding (CAIs) or H-bond donor/acceptor

Part 3: Synthetic Routes & Process Optimization

The synthesis of 3-Methoxypropane-1-sulfonamide is most efficiently achieved via the nucleophilic amidation of the corresponding sulfonyl chloride. For laboratories starting from basic commodity chemicals, a de novo route from 1-bromo-3-methoxypropane is described.

Synthesis Workflow Diagram

Synthesis Bromo 1-Bromo-3-methoxypropane (Commodity Reagent) Sulfonate Sodium 3-methoxypropane-1-sulfonate (Intermediate) Bromo->Sulfonate Strecker Sulfite Alkylation (H2O, Reflux) Sulfite Sodium Sulfite (Na2SO3) Sulfite->Sulfonate Chloride 3-Methoxypropane-1-sulfonyl chloride (CAS 64297-55-8) Sulfonate->Chloride Chlorination (SOCl2 or PCl5) Amide 3-Methoxypropane-1-sulfonamide (Target) Chloride->Amide Amidation (NH3/THF or NH4OH)

Caption: Step-wise synthesis from alkyl halide to sulfonamide via the sulfonyl chloride (CAS 64297-55-8).

Detailed Protocol: Amidation of Sulfonyl Chloride

Primary Route for Drug Discovery Labs

Reagents:

  • 3-Methoxypropane-1-sulfonyl chloride (CAS 64297-55-8)[4]

  • Ammonia (0.5 M in Dioxane or 28% Aqueous

    
    )
    
  • Tetrahydrofuran (THF) or Dichloromethane (DCM)

Procedure:

  • Preparation: Dissolve 1.0 eq (e.g., 5.0 g) of 3-methoxypropane-1-sulfonyl chloride in anhydrous THF (50 mL). Cool the solution to 0°C using an ice bath.

  • Amidation: Slowly add excess ammonia (3-5 eq).

    • Option A (Anhydrous): Add 0.5 M

      
       in dioxane dropwise. This prevents hydrolysis of the chloride.
      
    • Option B (Biphasic): Add 28% aqueous

      
       with vigorous stirring. (Note: Competitive hydrolysis to the sulfonic acid is possible but usually minor due to the high nucleophilicity of 
      
      
      
      ).
  • Reaction: Stir at 0°C for 30 minutes, then allow to warm to room temperature (RT) and stir for 2 hours. Monitor via TLC (EtOAc/Hexane) or LC-MS (Target mass: 153.2 Da).

  • Work-up:

    • Evaporate volatiles under reduced pressure.

    • Redissolve residue in EtOAc and wash with saturated

      
       (to remove sulfonic acid byproducts) and brine.
      
    • Dry over

      
      , filter, and concentrate.
      
  • Purification: If necessary, recrystallize from cold Et2O/Hexane or purify via flash chromatography (0-10% MeOH in DCM).

Part 4: Applications in Drug Design

The 3-methoxypropyl moiety is not merely a linker; it is a strategic "soft" motif used to optimize the physicochemical profile of inhibitors.

JAK1 Inhibitors (Autoimmune Diseases)

In the development of Tricyclic Janus Kinase 1 (JAK1) inhibitors, the 3-methoxypropane-1-sulfonamide motif serves as a solvent-exposed tail.

  • Mechanism: The sulfonamide nitrogen can form hydrogen bonds with residues at the solvent front of the ATP-binding pocket, while the ether oxygen improves metabolic stability compared to a simple alkyl chain (which is prone to

    
    -oxidation).
    
  • Case Study: Patent literature (e.g., WO2020088659) describes this sulfonamide being coupled to tricyclic cores to enhance selectivity for JAK1 over JAK2/3 [1].

IDO1/TDO Inhibitors (Immuno-Oncology)

Indoleamine 2,3-dioxygenase (IDO1) inhibitors often utilize sulfonamides to engage the heme iron or distinct pockets within the enzyme.

  • Role: The aliphatic sulfonamide acts as a flexible tether, allowing the inhibitor to span the hydrophobic channel leading to the active site. The methoxy group prevents lipophilic collapse (aggregation) of the molecule in biological media [2].

Carbonic Anhydrase Inhibition (Ophthalmology)

While aromatic sulfonamides (e.g., Dorzolamide) are standard for CA inhibition, aliphatic sulfonamides are investigated for isoform-specific selectivity (e.g., targeting mitochondrial CA VA/VB). The electron-donating effect of the alkyl chain makes the sulfonamide proton less acidic (


 ~10.5) than aryl sulfonamides (

~7-8), altering zinc-binding kinetics.

Part 5: Analytical Characterization

To validate the synthesis of 3-Methoxypropane-1-sulfonamide, the following spectral data should be confirmed:

  • 1H NMR (DMSO-d6, 400 MHz):

    • 
       6.80 (s, 2H, 
      
      
      
      ) – Broad singlet, exchangeable with
      
      
      .
    • 
       3.40 (t, 2H, 
      
      
      
      ) – Triplet adjacent to oxygen.
    • 
       3.22 (s, 3H, 
      
      
      
      ) – Sharp singlet (Methoxy).
    • 
       2.95-3.05 (m, 2H, 
      
      
      
      ) – Multiplet adjacent to sulfur.
    • 
       1.85-1.95 (m, 2H, 
      
      
      
      ) – Central methylene quintet.
  • Mass Spectrometry (ESI):

    • Positive Mode:

      
      
      
    • Negative Mode:

      
       (Stable sulfonamide anion).
      

Part 6: References

  • Tricyclic Janus Kinase 1 Inhibitors. World Intellectual Property Organization. WO2020088659A1. (2020). Link

  • Kynurenine Production Inhibitor (Nitrogen-containing heterocyclic compounds). European Patent Office. EP2374802A1. (2011). Link

  • Synthesis of Sulfinamides from Sulfonyl Chlorides. National Institutes of Health (PMC). (2014). Link

  • PubChemLite: 3-methoxypropane-1-sulfonamide. PubChem.[1][5] (Accessed 2026).[5][6][7] Link

Sources

Introduction: The Significance of the Sulfonamide Scaffold

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Synthesis, Characterization, and Potential Applications of N-(3-methoxypropyl)benzenesulfonamide

This technical guide provides a comprehensive overview of N-(3-methoxypropyl)benzenesulfonamide, a representative N-alkylsulfonamide. While the isomeric 3-methoxy-1-propanesulfonamide is not a readily documented compound, the synthesis and characterization of its N-substituted counterpart offer significant insights into the chemical properties and potential utility of molecules incorporating both the methoxypropyl and sulfonamide moieties. This document is intended for researchers, scientists, and drug development professionals, offering a detailed exploration of the synthesis, purification, analytical characterization, and prospective applications of this class of compounds.

The sulfonamide functional group (-SO₂NH-) is a cornerstone in medicinal chemistry and drug discovery. Since the advent of prontosil, the first commercially available antibacterial sulfonamide, this scaffold has been integral to the development of a vast array of therapeutic agents.[1][2] The enduring importance of sulfonamides stems from their versatile biological activities, which include antibacterial, anticancer, anti-inflammatory, and enzyme inhibitory properties.[3][4]

The incorporation of various substituents onto the sulfonamide nitrogen allows for the fine-tuning of a molecule's physicochemical properties, such as solubility, lipophilicity, and hydrogen bonding capacity. This, in turn, can significantly impact its pharmacokinetic and pharmacodynamic profile. The N-(3-methoxypropyl) substituent, in particular, introduces a flexible alkyl chain with an ether linkage, which can influence cell permeability and interactions with biological targets.

This guide will focus on the synthesis and characterization of N-(3-methoxypropyl)benzenesulfonamide as a model compound, providing a foundational understanding for the exploration of other, more complex derivatives.

Synthesis of N-(3-methoxypropyl)benzenesulfonamide

The most direct and widely employed method for the synthesis of N-substituted sulfonamides is the reaction of a primary or secondary amine with a sulfonyl chloride in the presence of a base. This classic transformation, often referred to as the Hinsberg reaction, is a robust and high-yielding method for forming the sulfonamide bond.[1][5]

Overall Synthesis Pathway

The synthesis of N-(3-methoxypropyl)benzenesulfonamide is achieved through a single-step nucleophilic substitution reaction between 3-methoxypropylamine and benzenesulfonyl chloride.

Caption: General reaction scheme for the synthesis of N-(3-methoxypropyl)benzenesulfonamide.

Causality Behind Experimental Choices
  • Choice of Amine and Sulfonyl Chloride: 3-methoxypropylamine serves as the nucleophile, with its primary amine group attacking the electrophilic sulfur atom of benzenesulfonyl chloride. Benzenesulfonyl chloride is a common and commercially available reagent for introducing the benzenesulfonyl group.[6]

  • Role of the Base: A base, such as triethylamine or an aqueous solution of sodium hydroxide, is essential to neutralize the hydrochloric acid (HCl) byproduct generated during the reaction. The removal of HCl drives the reaction to completion and prevents the protonation of the starting amine, which would render it non-nucleophilic.

  • Solvent Selection: Dichloromethane (DCM) is a common solvent for this reaction as it is relatively inert and dissolves both the reactants and the product. A biphasic system with an aqueous base can also be employed.

Detailed Experimental Protocol

This protocol is based on established methods for sulfonamide synthesis.[7]

  • Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 3-methoxypropylamine (1.0 equivalent) in dichloromethane (DCM, approx. 10 mL per mmol of amine).

  • Add triethylamine (1.2 equivalents) to the solution.

  • Cool the mixture to 0 °C in an ice bath.

  • Addition of Benzenesulfonyl Chloride: In a separate dropping funnel, dissolve benzenesulfonyl chloride (1.1 equivalents) in a small amount of DCM.

  • Add the benzenesulfonyl chloride solution dropwise to the stirred amine solution over 15-20 minutes, maintaining the temperature at 0 °C.

  • Reaction Monitoring: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-4 hours.

  • Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., 30% ethyl acetate in hexanes).

  • Work-up:

    • Once the reaction is complete, dilute the mixture with DCM.

    • Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl (to remove excess triethylamine), saturated sodium bicarbonate solution (to remove any remaining acidic impurities), and brine.

    • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification:

    • Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes.

    • Combine the fractions containing the pure product and concentrate under reduced pressure to yield N-(3-methoxypropyl)benzenesulfonamide as a solid or oil.

Analytical Characterization

Thorough spectroscopic analysis is crucial to confirm the identity and purity of the synthesized N-(3-methoxypropyl)benzenesulfonamide.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.

  • ¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the aromatic protons of the benzene ring, the methylene protons of the propyl chain, the methoxy group protons, and the N-H proton of the sulfonamide.

Protons Expected Chemical Shift (δ) [ppm] Multiplicity Integration
Aromatic (ortho to SO₂)~7.8-7.9Multiplet2H
Aromatic (meta & para)~7.5-7.6Multiplet3H
NH~5.0-6.0 (broad)Singlet1H
O-CH₃~3.3Singlet3H
O-CH₂~3.4Triplet2H
N-CH₂~3.1Quartet2H
-CH₂- (central)~1.8Quintet2H
Predicted chemical shifts are based on analogous structures and general NMR principles.
  • ¹³C NMR Spectroscopy: The carbon NMR spectrum will corroborate the structure, with signals corresponding to the aromatic carbons, the three distinct aliphatic carbons of the methoxypropyl chain, and the methoxy carbon. The spectrum of the closely related N-(3-Methoxypropyl)-4-methylbenzenesulfonamide provides a strong basis for these predictions.[3]

Carbon Expected Chemical Shift (δ) [ppm]
Aromatic (ipso-SO₂)~140
Aromatic (ortho, meta, para)~126-133
O-CH₃~58
O-CH₂~70
N-CH₂~43
-CH₂- (central)~29
Predicted chemical shifts are based on analogous structures.
Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the key functional groups present in the molecule.

Functional Group Characteristic Absorption Band (cm⁻¹)
N-H Stretch3200-3300 (broad)
Aromatic C-H Stretch3000-3100
Aliphatic C-H Stretch2850-3000
Asymmetric SO₂ Stretch~1330
Symmetric SO₂ Stretch~1160
C-O-C Stretch1090-1150
Characteristic absorption bands are based on data for similar sulfonamide compounds.
Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound. For N-(3-methoxypropyl)benzenesulfonamide (C₁₀H₁₅NO₃S), the expected molecular weight is approximately 229.08 g/mol .

  • Electron Ionization (EI-MS): The mass spectrum would be expected to show a molecular ion peak (M⁺) at m/z = 229. Characteristic fragment ions would likely correspond to the loss of the methoxypropyl side chain and fragmentation of the benzenesulfonyl group.

  • Electrospray Ionization (ESI-MS): In positive ion mode, the protonated molecule [M+H]⁺ would be observed at m/z = 230.

Analytical_Workflow start Synthesized Crude Product purification Purification (Column Chromatography) start->purification purity_check Purity Assessment (TLC, LC-MS) purification->purity_check structure_confirmation Structural Elucidation purity_check->structure_confirmation nmr ¹H and ¹³C NMR structure_confirmation->nmr ir FT-IR Spectroscopy structure_confirmation->ir ms Mass Spectrometry structure_confirmation->ms final_product Pure, Characterized N-(3-methoxypropyl)benzenesulfonamide structure_confirmation->final_product

Caption: A generalized workflow for the synthesis and characterization of the target compound.

Potential Applications in Drug Discovery and Development

N-substituted sulfonamides are a privileged scaffold in medicinal chemistry due to their ability to engage in various biological interactions and their favorable pharmacokinetic properties.

  • Enzyme Inhibition: The sulfonamide moiety is a well-known zinc-binding group and is found in numerous enzyme inhibitors, most notably carbonic anhydrase inhibitors.[3] The N-(3-methoxypropyl) substituent could be explored for its potential to interact with hydrophobic pockets or form hydrogen bonds within an enzyme's active site.

  • Antibacterial and Antifungal Agents: The sulfonamide core is the basis for many antimicrobial drugs. Novel derivatives are continuously being synthesized and evaluated for their efficacy against resistant strains of bacteria and fungi.

  • Anticancer Therapeutics: A number of sulfonamide-containing compounds have shown promise as anticancer agents, targeting various pathways involved in tumor growth and proliferation.[3]

  • Chemical Probes: The N-(3-methoxypropyl)benzenesulfonamide scaffold can be further functionalized to create chemical probes for studying biological systems. For example, a fluorescent tag could be incorporated to visualize the localization of the molecule within cells.

Conclusion

This technical guide has detailed a robust and adaptable methodology for the synthesis of N-(3-methoxypropyl)benzenesulfonamide, a representative N-alkylsulfonamide. The described experimental protocol, based on well-established chemical principles, provides a clear pathway for the preparation of this and related compounds. The comprehensive outline of analytical techniques and expected spectroscopic data serves as a valuable resource for the unambiguous characterization of the final product. The potential applications of this molecular scaffold in drug discovery highlight the continued importance of sulfonamide chemistry in the development of novel therapeutic agents. This guide provides a solid foundation for researchers and scientists to explore the synthesis and utility of this versatile class of molecules.

References

  • Hinsberg O. Ueber die Bildung von Säureestern und Säureamiden bei Gegenwart von Wasser und Alkali. Ber. Dtsch. Chem. Ges. 1890;23:2962–2965. [Link]

  • BYJU'S. Hinsberg Reagent And Test. [Link]

  • JoVE. Amines to Sulfonamides: The Hinsberg Test. J. Vis. Exp. 2023. [Link]

  • Wikipedia. Benzenesulfonyl chloride. [Link]

  • Al-Masoudi, N. A., et al. Design, synthesis, and molecular docking studies of N-substituted sulfonamides as potential anticancer therapeutics. PLoS One. 2023;18(11):e0292025. [Link]

  • Al-Masoudi, N. A., et al. Design, synthesis, and molecular docking studies of N-substituted sulfonamides as potential anticancer therapeutics. PubMed. [Link]

  • Ibrahim, M. A., et al. The recent progress of sulfonamide in medicinal chemistry. SciSpace. 2020. [Link]

  • Bisharat, R., et al. The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review. Adv. J. Chem. B. 2025;7(1):130-150. [Link]

  • SpectraBase. N-(3-Methoxypropyl)-4-methylbenzenesulfonamide. [Link]

Sources

3-Methoxypropane-1-sulfonamide molecular weight and formula

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to 3-Methoxypropane-1-sulfonamide: Properties, Synthesis, and Applications in Modern Drug Discovery

Abstract

This technical guide provides a comprehensive overview of 3-Methoxypropane-1-sulfonamide, a molecule of interest for researchers and scientists in the field of drug development. We will delve into its core molecular profile, including its chemical formula and molecular weight, and present its physicochemical properties in a structured format. The guide will contextualize the importance of this compound by exploring the broader significance of the sulfonamide scaffold, a cornerstone in medicinal chemistry renowned for its wide array of biological activities.[1][2][3] A detailed, plausible synthetic protocol is provided, complete with a discussion of the underlying chemical principles and methods for characterization. Finally, we explore the potential applications and future research directions for 3-Methoxypropane-1-sulfonamide as a versatile building block in the synthesis of novel therapeutic agents.

Core Molecular Profile

3-Methoxypropane-1-sulfonamide is an organic compound featuring a sulfonamide functional group, which is a key pharmacophore in numerous approved drugs.[4] Its structure consists of a propane backbone, substituted with a methoxy group at one end and a sulfonamide group at the other.

Chemical Identity and Structure

The fundamental identity of a compound is rooted in its structure and internationally recognized identifiers.

  • IUPAC Name : 3-methoxypropane-1-sulfonamide

  • Molecular Formula : C4H11NO3S[5]

  • InChIKey : WCEYYHIMDPOBRD-UHFFFAOYSA-N[5]

  • SMILES : COCCCS(=O)(=O)N[5]

Below is a two-dimensional representation of the molecular structure, generated using the DOT language.

Caption: 2D structure of 3-Methoxypropane-1-sulfonamide.

Physicochemical and Predicted Properties

The physicochemical properties of a molecule are critical predictors of its behavior in biological systems, influencing everything from solubility to cell permeability. The data below is summarized for clarity.

PropertyValueSource
Molecular Formula C₄H₁₁NO₃SPubChemLite[5]
Monoisotopic Mass 153.046 DaPubChemLite[5]
Average Molecular Weight 153.21 g/mol Calculated
Predicted XlogP -0.9PubChemLite[5]
Hydrogen Bond Donors 1 (from -NH₂)Calculated
Hydrogen Bond Acceptors 3 (from -O- and -SO₂)Calculated
Rotatable Bonds 4Calculated

The negative XlogP value suggests that 3-Methoxypropane-1-sulfonamide is a hydrophilic compound, a characteristic that can be advantageous for improving the solubility of larger, more complex drug candidates.

The Sulfonamide Scaffold: A Pillar of Medicinal Chemistry

To appreciate the utility of 3-Methoxypropane-1-sulfonamide, one must understand the profound impact of the sulfonamide functional group (-SO₂NH₂) in drug discovery. Since the advent of Prontosil in the 1930s, this scaffold has been integral to the development of therapeutics across a vast range of diseases.[4]

Sulfonamide-containing molecules exhibit a remarkable diversity of biological activities, including:

  • Antimicrobial: The original and most famous application, targeting bacterial infections.[1][3][6]

  • Anticancer: Many modern anticancer agents target key enzymes, and sulfonamides are effective inhibitors of proteins like carbonic anhydrases, which are overexpressed in certain tumors.[6]

  • Anti-inflammatory: By inhibiting pathways involved in inflammation, certain sulfonamides serve as effective treatments for inflammatory conditions.[3]

  • Antiviral, Antidiabetic, and Diuretic: The versatility of the sulfonamide moiety allows it to be incorporated into drugs for a wide variety of other conditions.[3][4]

This functional group's utility stems from its ability to act as a stable, non-hydrolyzable transition-state mimic and its capacity to form crucial hydrogen bonds with protein targets. Therefore, 3-Methoxypropane-1-sulfonamide represents a valuable starting material or fragment for designing novel inhibitors that leverage these proven pharmacophoric features.

Synthesis and Methodologies

The synthesis of sulfonamides is a well-established area of organic chemistry.[7][8] A common and reliable method involves the reaction of a sulfonyl chloride with an amine.[2] For 3-Methoxypropane-1-sulfonamide, a logical approach is the ammonolysis of 3-methoxypropane-1-sulfonyl chloride.

Synthetic Workflow

The overall process can be visualized as a multi-step workflow, from the starting material to the purified final product. This process ensures the isolation of the target compound with high purity, which is critical for subsequent biological or chemical applications.

Caption: General experimental workflow for the synthesis of 3-Methoxypropane-1-sulfonamide.

Detailed Experimental Protocol

Title: Synthesis of 3-Methoxypropane-1-sulfonamide via Ammonolysis of 3-Methoxypropane-1-sulfonyl Chloride

Principle: This synthesis is a classic nucleophilic acyl substitution reaction. The lone pair of electrons on the nitrogen atom of ammonia acts as a nucleophile, attacking the electrophilic sulfur atom of the sulfonyl chloride. The departure of the chloride ion, a good leaving group, results in the formation of the stable sulfonamide bond. The reaction is typically performed in a biphasic system or with an excess of ammonia to neutralize the HCl byproduct.

Materials & Reagents:

  • 3-Methoxypropane-1-sulfonyl chloride

  • Ammonium hydroxide (28-30% aqueous solution)

  • Dichloromethane (DCM)

  • Deionized water

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask, magnetic stirrer, addition funnel, separatory funnel, rotary evaporator

  • Silica gel for column chromatography

  • Ethyl acetate and hexane (for chromatography)

Step-by-Step Procedure:

  • Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 3-methoxypropane-1-sulfonyl chloride (1.0 eq) in dichloromethane (20 mL). Cool the flask to 0 °C in an ice bath.

  • Reagent Addition: Slowly add concentrated ammonium hydroxide (5.0 eq) to the stirring solution over 15-20 minutes using an addition funnel. Maintain the temperature at 0 °C during the addition.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir vigorously for 4-6 hours. The progress can be monitored by Thin Layer Chromatography (TLC).

  • Aqueous Workup: Transfer the reaction mixture to a separatory funnel. Add deionized water (20 mL) and shake. Separate the organic layer.

  • Extraction and Washing: Wash the organic layer sequentially with deionized water (2 x 20 mL) and then with brine (1 x 20 mL). The brine wash helps to remove residual water from the organic phase.

  • Drying and Concentration: Dry the isolated organic layer over anhydrous sodium sulfate. Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification: Purify the crude residue by silica gel column chromatography, eluting with a gradient of ethyl acetate in hexane. This step is crucial for removing any unreacted starting material and side products.

  • Final Product: Combine the pure fractions (as identified by TLC) and evaporate the solvent to obtain 3-Methoxypropane-1-sulfonamide as a solid or oil.

Self-Validating Characterization: The identity and purity of the synthesized compound must be confirmed empirically.

  • ¹H and ¹³C NMR Spectroscopy: To confirm the chemical structure by identifying the number and environment of protons and carbon atoms.

  • Mass Spectrometry (MS): To confirm the molecular weight of the compound, matching the expected value of 153.046 Da (for [M+H]⁺).

  • Infrared (IR) Spectroscopy: To identify the characteristic vibrational frequencies of the functional groups, particularly the strong S=O stretches (approx. 1350 and 1160 cm⁻¹) and N-H stretches (approx. 3300-3400 cm⁻¹) of the sulfonamide group.

Applications and Future Directions

While 3-Methoxypropane-1-sulfonamide may not be an end-product drug itself, its value lies in its potential as a versatile chemical intermediate and building block for drug discovery pipelines.

  • Fragment-Based Drug Discovery (FBDD): With its low molecular weight and simple structure, it is an ideal candidate for fragment screening libraries. The methoxypropyl tail can explore specific pockets in a protein's active site, while the sulfonamide group can act as a hydrogen-bonding anchor.

  • Scaffold for Library Synthesis: The primary sulfonamide (-NH₂) is a reactive handle that can be further functionalized. For example, it can be alkylated or acylated to generate a diverse library of N-substituted sulfonamides, which can then be screened for biological activity against various targets like kinases, proteases, or G-protein coupled receptors.[2][9]

  • Improving Pharmacokinetic Properties: The hydrophilic methoxypropyl chain can be strategically incorporated into larger, more hydrophobic molecules to improve their aqueous solubility and modify their pharmacokinetic profile (ADME - Absorption, Distribution, Metabolism, and Excretion).

Conclusion

3-Methoxypropane-1-sulfonamide is a compound defined by its core chemical properties: a molecular formula of C4H11NO3S and a monoisotopic mass of approximately 153.046 Da.[5] While structurally simple, it is embedded in the rich context of sulfonamide chemistry, a field that continues to yield critical therapeutic agents.[4] Its value to researchers and drug development professionals lies in its utility as a hydrophilic building block and a versatile scaffold for the synthesis of novel, biologically active compounds. The synthetic methodologies are robust and accessible, allowing for its preparation and subsequent derivatization in a standard laboratory setting. As the search for new medicines continues, the strategic use of such fundamental building blocks remains a cornerstone of innovation in pharmaceutical science.

References

  • PubChemLite. 3-methoxypropane-1-sulfonamide (C4H11NO3S). Available from: [Link]

  • National Institutes of Health (NIH), PubChem. 3-Methoxypropane-1-sulfonic acid | C4H10O4S | CID 104038. Available from: [Link]

  • Sami Publishing Company. The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review. Available from: [Link]

  • Advanced Journal of Chemistry. The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review. Available from: [Link]

  • PubMed. Sulfonamides as a Promising Scaffold in Drug Discovery: An Insightful Review on FDA-Approved Molecules, Synthesis Strategy, Medical Indication, and Their Binding Mode. Available from: [Link]

  • National Library of Medicine (PMC). Design, Synthesis, and Biological Evaluation of Sulfonamide Methoxypyridine Derivatives as Novel PI3K/mTOR Dual Inhibitors. Available from: [Link]

  • PEXACY International Journal of Pharmaceutical Science. Sulphonamides Unveiled: A Comprehensive Review of Mechanisms, Applications, and Therapeutic Insights. Available from: [Link]

  • UCL Discovery. The Synthesis of Functionalised Sulfonamides. Available from: [Link]

  • Organic Chemistry Portal. Sulfonamide synthesis by S-N coupling. Available from: [Link]

  • MDPI. Structural Comparison of Three N-(4-Methoxyphenyl)-Nitrobenzenesulfonamide Derivatives. Available from: [Link]

  • ResearchGate. (PDF) The Research on the Synthesis Method of Sulphonamide and the Scheme for Improving the Synthesis Technology. Available from: [Link]

  • Univar Solutions. 3-Methoxypropylamine. Available from: [Link]

Sources

Technical Monograph: 3-Methoxypropane-1-sulfonamide

Author: BenchChem Technical Support Team. Date: March 2026

Advanced Characterization, Synthesis, and Medicinal Applications

Executive Summary

3-Methoxypropane-1-sulfonamide (CAS: 112936-83-5 [Analogous/Acid Precursor: 51980-59-7]) is a specialized organosulfur building block increasingly utilized in modern drug discovery. Unlike simple alkyl sulfonamides, the incorporation of the terminal methoxy ether moiety confers unique physicochemical properties, specifically enhanced aqueous solubility and altered metabolic stability profiles compared to its propyl congener. This compound serves as a critical pharmacophore in the development of PI3K/mTOR dual inhibitors and is widely employed as a bioisosteric replacement for carboxylic acids in fragment-based drug design (FBDD). This guide details its properties, validated synthesis protocols, and application in high-affinity ligand design.[1]

Chemical Identity & Physicochemical Properties[2][3][4][5][6][7]

The introduction of the ether oxygen at the


-position relative to the sulfonamide group disrupts the lipophilic envelope of the propyl chain, lowering LogP while maintaining steric bulk.
PropertyDataNote
IUPAC Name 3-Methoxypropane-1-sulfonamide
Common Name 3-Methoxy-1-propanesulfonamide
Molecular Formula ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

Molecular Weight 153.20 g/mol
SMILES COCCCS(=O)(=O)N
LogP (Calc) -0.7 to -0.9Significantly more hydrophilic than 1-propanesulfonamide (LogP ~ -0.[2]3)
H-Bond Donors 2Sulfonamide

H-Bond Acceptors 4Sulfonyl oxygens (2) + Ether oxygen (1) + Nitrogen (1)
pKa ~10.0 - 10.5Weakly acidic sulfonamide N-H
Physical State White to off-white solidLow melting point solid or viscous oil depending on purity

Synthesis & Manufacturing Protocols

The synthesis of 3-methoxypropane-1-sulfonamide is typically achieved via the ammonolysis of its corresponding sulfonyl chloride. This route is preferred for its high yield and operational simplicity compared to direct sulfoxidation methods.

Synthetic Route: Sulfonyl Chloride Ammonolysis

Reaction Overview:



Protocol Steps:
  • Precursor Preparation : Dissolve 3-methoxypropane-1-sulfonyl chloride (1.0 eq) in anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF). Maintain inert atmosphere (

    
    ).
    
  • Temperature Control : Cool the solution to 0°C using an ice/water bath to mitigate the exothermicity of the sulfonylation.

  • Ammonolysis :

    • Method A (Gas): Bubble anhydrous ammonia gas slowly through the solution for 30–60 minutes.

    • Method B (Solution): Dropwise addition of 0.5 M ammonia in dioxane or 28% aqueous ammonium hydroxide (requires biphasic workup).

  • Monitoring : Monitor reaction progress via TLC (Ethyl Acetate/Hexane 1:1) or LC-MS.[3] Conversion is typically quantitative within 2 hours.

  • Workup :

    • Filter off the precipitated ammonium chloride (

      
      ) byproduct.
      
    • Wash the organic filtrate with 1N HCl (to remove excess ammonia), followed by brine.

    • Dry over anhydrous

      
       and concentrate under reduced pressure.
      
  • Purification : Recrystallization from Ethanol/Hexane or flash column chromatography (SiO2, 0-5% MeOH in DCM).

Process Workflow Visualization

SynthesisWorkflow Start Start: 3-Methoxypropane-1-sulfonyl Chloride Solvent Dissolve in Anhydrous DCM (Inert Atmosphere, 0°C) Start->Solvent Reagent Add Excess Ammonia (NH3) (Gas or Solution) Solvent->Reagent Reaction React at 0°C -> RT (1-2 Hours) Reagent->Reaction Filter Filter NH4Cl Precipitate Reaction->Filter Complete Conversion Wash Wash: 1N HCl -> Brine Filter->Wash Dry Dry (Na2SO4) & Concentrate Wash->Dry Final Product: 3-Methoxypropane-1-sulfonamide (>95% Purity) Dry->Final

Figure 1: Step-by-step synthetic workflow for the conversion of sulfonyl chloride to the target amide.

Functional Applications in Drug Discovery[4]

Medicinal Chemistry: The "Ether Effect"

In medicinal chemistry, replacing a propyl chain with a 3-methoxypropyl group is a strategic "bioisosteric swap."

  • Solubility : The ether oxygen acts as a hydrogen bond acceptor, significantly increasing aqueous solubility compared to the all-carbon propyl analog.

  • Metabolic Stability : The oxygen atom alters the electronic properties of the chain, potentially blocking cytochrome P450-mediated oxidation at the

    
    -carbon.
    
  • Conformation : The gauche effect associated with the C-O-C bond can pre-organize the side chain into specific conformations favorable for binding pockets.

Case Study: PI3K/mTOR Dual Inhibitors

Recent literature highlights the use of the 3-methoxypropane-1-sulfonamide moiety in the design of PI3K/mTOR dual inhibitors. The sulfonamide group acts as a key hydrogen bond donor/acceptor system, interacting with critical residues (e.g., Val851 or Asp810) in the kinase ATP-binding pocket. The methoxy tail extends into the solvent-exposed region, improving the drug's pharmacokinetic profile.

Structure-Activity Relationship (SAR) Logic

SAR_Logic Core Scaffold Core (e.g., Pyridine/Quinoline) Linker Sulfonamide Linker (-SO2NH-) Core->Linker Tail 3-Methoxypropyl Tail (-CH2CH2CH2OCH3) Linker->Tail H_Bond H-Bond Interaction (Kinase Hinge Region) Linker->H_Bond Primary Binding Solubility Solvent Exposure (Solubility Enhancement) Tail->Solubility Physicochemical Tuning

Figure 2: SAR logic illustrating the dual role of the sulfonamide linker for binding and the methoxy tail for solubility.

Analytical Characterization

To validate the synthesis of 3-methoxypropane-1-sulfonamide, the following spectral signatures are diagnostic:

  • 
     NMR (400 MHz, DMSO-
    
    
    
    )
    :
    • 
       ~6.8 ppm (s, 2H, 
      
      
      
      ): Broad singlet, exchangeable with
      
      
      .
    • 
       ~3.4 ppm (t, 2H, 
      
      
      
      ): Triplet, deshielded by oxygen.
    • 
       ~3.2 ppm (s, 3H, 
      
      
      
      ): Sharp singlet (methoxy group).
    • 
       ~3.0 ppm (t, 2H, 
      
      
      
      ): Triplet, deshielded by sulfonyl group.
    • 
       ~1.9 ppm (m, 2H, 
      
      
      
      ): Multiplet (central methylene).
  • Mass Spectrometry (ESI) :

    • Positive Mode (

      
      ): 154.2 m/z.
      
    • Sodium Adduct (

      
      ): 176.2 m/z.
      

Safety & Handling

While specific toxicological data for this amide is limited, it should be handled with the same precautions as general sulfonamides and alkylating agents.

  • Hazards :

    • Skin/Eye Irritation : Sulfonamides can cause contact dermatitis and severe eye irritation.

    • Sensitization : Potential for sulfonamide allergy (though less common with non-arylsulfonamides).

  • PPE Requirements : Nitrile gloves, safety goggles, and lab coat.

  • Storage : Store in a cool, dry place (2-8°C recommended) under inert gas to prevent hygroscopic absorption.

References

  • PubChem . 3-methoxypropane-1-sulfonamide (Compound).[4][5] National Library of Medicine. Available at: [Link]

  • World Intellectual Property Organization (WIPO). WO2020088659A1 - Tricyclic janus kinase 1 inhibitors. (Example 26 Synthesis).
  • Organic Syntheses . General Procedures for Sulfonamide Synthesis. Available at: [Link]

Sources

Beyond Flatland: Aliphatic Sulfonamide Building Blocks in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the pursuit of novel chemical space, medicinal chemistry is shifting away from "flat" aromatic scaffolds toward structures with higher fraction of


 hybridized carbons (

). Aliphatic sulfonamides represent a critical, yet underutilized, class of building blocks in this transition. Unlike their aromatic counterparts, which dominate the pharmacopeia (e.g., sulfa drugs, COX-2 inhibitors), aliphatic sulfonamides offer unique tetrahedral vectors, distinct metabolic profiles, and the ability to serve as bioisosteres for carboxylic acids without the liability of rapid glucuronidation.

This guide details the physicochemical rationale for deploying aliphatic sulfonamides, overcomes historical synthetic bottlenecks using Sulfur(VI) Fluoride Exchange (SuFEx) chemistry, and provides a validated workflow for their integration into lead optimization programs.

Physicochemical & Structural Profiling

The decision to incorporate an aliphatic sulfonamide should be driven by specific structural and electronic requirements.

The "Exit Vector" Advantage

Aromatic sulfonamides constrain the


 geometry relative to the planar phenyl ring. Aliphatic sulfonamides, particularly cyclic variants (sultams) or those attached to secondary carbons, introduce a defined twist.
  • Aromatic: Planar attachment; limited vectors.

  • Aliphatic: Tetrahedral attachment; allows for "kinked" geometries that can access unique sub-pockets in enzymes (e.g., metalloproteases).

Acidity and Solubility ( Modulation)

The acidity of the sulfonamide N-H is a critical parameter for solubility and permeability. Aliphatic sulfonamides are generally less acidic than their aromatic counterparts due to the lack of resonance stabilization from a phenyl ring, unless electron-withdrawing groups (EWGs) are adjacent.

PropertyBenzenesulfonamide (Aromatic)Methanesulfonamide (Aliphatic)Trifluoromethanesulfonamide (Fluorinated)

(approx)
10.110.86.3
Electronic Effect Resonance withdrawalInductive withdrawal (weak)Strong Inductive withdrawal
Geometry Planar anchorTetrahedral anchorTetrahedral anchor
Metabolic Liability N-acetylation, HydroxylationGenerally stableStable

Expert Insight: If your lead molecule requires a hydrogen bond donor (HBD) but the aromatic sulfonamide is too acidic (leading to poor permeability due to ionization at physiological pH), switching to an aliphatic sulfonamide can raise the


, keeping the molecule neutral and membrane-permeable.

Strategic Synthesis: Overcoming Instability

Historically, aliphatic sulfonamides were avoided because aliphatic sulfonyl chlorides are notoriously unstable. They are prone to:

  • Desulfonylation: Loss of

    
     to form alkyl chlorides.
    
  • 
    -Elimination:  Formation of alkenes in the presence of base (common in coupling reactions).
    
The Modern Solution: SuFEx and Sulfinates

To bypass these issues, we utilize Sulfonyl Fluorides (SuFEx chemistry) or Sulfinate Salts .

Workflow 1: The SuFEx Route

Sulfonyl fluorides are kinetically stable (resistant to reduction and hydrolysis) but thermodynamically activated for reaction with nucleophiles (amines) in the presence of specific catalysts (e.g., Calcium salts or DBU).

Workflow 2: The Sulfinate Route

Sodium sulfinates (


) are stable solids. They can be coupled directly to amines via oxidative coupling (using Iodine) or converted in situ to sulfonyl chlorides/fluorides.

SyntheticStrategy Precursor Aliphatic Precursor (Alkyl Halide/Thiol) RouteA Route A: Oxidative Chlorination (Cl2/AcOH) Precursor->RouteA Traditional RouteC Route C: Sulfinate Salt (Stable Solid) Precursor->RouteC Nucleophilic Sub Instability RISK: Sulfonyl Chloride (Unstable: Elimination/Desulfonylation) Product Target Aliphatic Sulfonamide Instability->Product Low Yield RouteA->Instability RouteB Route B: SuFEx Activation (KHF2 or Selectfluor) RouteB->Product Amine + Ca(OH)2 (High Yield) RouteC->RouteB Activation RouteC->Product I2/PPh3 Coupling

Figure 1: Decision tree for synthesizing aliphatic sulfonamides. Route B (SuFEx) and Route C (Sulfinate) are preferred over the unstable Chloride route.

Experimental Protocol: SuFEx Coupling

Objective: Synthesis of a secondary aliphatic sulfonamide from an aliphatic sulfonyl fluoride and a primary amine.

Why this method? This protocol utilizes the unique reactivity of the S-F bond. Unlike S-Cl, the S-F bond does not react simply by mixing; it requires "activation" by a H-bond donor or a silyl group, allowing for high chemoselectivity in the presence of other nucleophiles (like alcohols).

Materials
  • Electrophile: 2-Phenylethanesulfonyl fluoride (1.0 equiv)

  • Nucleophile: Benzylamine (1.2 equiv)

  • Base/Catalyst: DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) (1.5 equiv) OR

    
     for strictly neutral conditions.
    
  • Solvent: Acetonitrile (MeCN) or DCM.

Step-by-Step Methodology
  • Preparation: In a dry 20 mL vial equipped with a magnetic stir bar, dissolve 2-phenylethanesulfonyl fluoride (1.0 mmol) in MeCN (5 mL).

  • Addition: Add Benzylamine (1.2 mmol) in one portion.

  • Activation: Add DBU (1.5 mmol) dropwise.

    • Observation: The reaction is often exothermic. Monitor internal temperature if scaling >5g.

  • Monitoring (Self-Validation):

    • TLC: The sulfonyl fluoride is non-polar. The sulfonamide product is significantly more polar.

    • 
       NMR:  This is the gold standard check. The starting material shows a signal around +60 ppm (triplet). The reaction is complete when this signal disappears. If the signal persists, the S-F bond is not activating; increase temperature to 50°C. 
      
  • Workup:

    • Dilute with EtOAc (20 mL).

    • Wash with 1N HCl (to remove excess amine and DBU).

    • Wash with Brine.

    • Dry over

      
       and concentrate.
      
  • Purification: Flash chromatography (Hexane/EtOAc gradient).

Medicinal Chemistry Applications: Bioisosterism

Aliphatic sulfonamides are classic bioisosteres for carboxylic acids.

Mechanistic Logic
  • Carboxylic Acid: Planar carbonyl, one H-bond acceptor (C=O), one donor/acceptor (OH). Ionized at pH 7.4 (

    
    ).
    
  • Sulfonamide (

    
    ):  Tetrahedral sulfur, two H-bond acceptors (S=O), one strong donor (NH).[1][2] Ionization depends on R-groups.
    
Case Study Application: Protease Inhibitors

In the design of HCV NS3/4A protease inhibitors (e.g., Asunaprevir), the acyl sulfonamide moiety acts as a carboxylic acid mimic.[3] The sulfonamide NH forms a critical hydrogen bond with the catalytic triad of the enzyme, while the sulfonyl oxygens accept H-bonds from the backbone.

Bioisostere Carboxyl Carboxylic Acid (Planar, pKa ~4.5) Target Enzyme Active Site (H-Bond Network) Carboxyl->Target Ionic Interaction Sulfonamide Aliphatic Sulfonamide (Tetrahedral, pKa ~10.5) AcylSulf Acyl Sulfonamide (Bioisostere, pKa ~4.5) Sulfonamide->AcylSulf Acylation (Modifies pKa) Sulfonamide->Target Neutral H-Bonding AcylSulf->Target Mimics Acid Acidity + Hydrophobic Contacts

Figure 2: Relationship between Carboxylic acids and Sulfonamide variants in drug design.

References

  • Sharpless, K. B., et al. (2014).[4][5] "SuFEx Click Chemistry for the Synthesis of Sulfonyl Fluorides." Angewandte Chemie International Edition.

  • Meanwell, N. A. (2011). "Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design." Journal of Medicinal Chemistry.

  • Laughlin, R. G. (1967).[6] "The Basicity of Aliphatic Sulfonamides." Journal of the American Chemical Society.[6]

  • Ball, Z. T., et al. (2019). "One-pot Fluorosulfonylation Reaction Using Grignard Reagents." Organic Letters.

Sources

The 3-Methoxypropyl Sulfonamide Scaffold: A Versatile Player in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

The sulfonamide functional group is a cornerstone in medicinal chemistry, featured in a wide array of therapeutic agents.[1] When coupled with a 3-methoxypropyl moiety, it forms a scaffold with a unique combination of physicochemical properties that offer distinct advantages in drug design. This technical guide provides a comprehensive overview of the 3-methoxypropyl sulfonamide scaffold, from its fundamental chemical attributes and synthesis to its burgeoning applications in various therapeutic areas. We will delve into the strategic rationale for its use, explore its role in modulating biological activity through detailed structure-activity relationship (SAR) analyses, and provide practical, step-by-step protocols for its synthesis and characterization. This document is intended to serve as a valuable resource for researchers and drug development professionals seeking to leverage the potential of this versatile scaffold in their quest for novel therapeutics.

Introduction: The Strategic Value of the 3-Methoxypropyl Sulfonamide Scaffold

The enduring legacy of sulfonamides in medicine, from their initial discovery as antibacterial agents to their current use in a multitude of disease areas, is a testament to their chemical stability and diverse biological activities.[1][2] The strategic incorporation of a 3-methoxypropyl group onto the sulfonamide nitrogen introduces a unique set of physicochemical characteristics that can be exploited by medicinal chemists to fine-tune the properties of a drug candidate.

The 3-methoxypropyl group, with its terminal methoxy functionality and a flexible three-carbon linker, can influence a molecule's polarity, lipophilicity, and hydrogen bonding capacity. These properties are critical determinants of a drug's absorption, distribution, metabolism, and excretion (ADME) profile, as well as its interaction with its biological target.[3]

Physicochemical Properties of the Key Precursor: 3-Methoxypropylamine

The journey to the 3-methoxypropyl sulfonamide scaffold begins with its key building block, 3-methoxypropylamine. Understanding its properties is fundamental to appreciating the characteristics it imparts to the final drug molecule.

PropertyValueReference(s)
Appearance Colorless to faintly yellow liquid[3][4]
Odor Ammonia-like[4][5]
Molecular Formula C₄H₁₁NO[3][5]
Molecular Weight 89.14 g/mol [5]
Boiling Point 117-118 °C at 733 mmHg[4]
Melting Point -65 °C[3]
Density 0.874 g/mL at 25 °C[4]
Solubility Miscible with water and common organic solvents[6]

The miscibility of 3-methoxypropylamine in both aqueous and organic media highlights the balanced polarity conferred by the methoxy and amine groups, a desirable trait in drug design for achieving adequate solubility.[6]

Rationale for Incorporating the 3-Methoxypropyl Sulfonamide Scaffold in Drug Design

The decision to employ the 3-methoxypropyl sulfonamide scaffold is driven by several key considerations in medicinal chemistry:

  • Modulation of Lipophilicity: The ether and alkyl chain contribute to lipophilicity, which can enhance membrane permeability and access to intracellular targets.

  • Improved Solubility: The terminal methoxy group can act as a hydrogen bond acceptor, potentially improving aqueous solubility compared to a simple alkyl chain.

  • Metabolic Stability: The ether linkage is generally more resistant to metabolic degradation than more labile functional groups.

  • Conformational Flexibility: The propyl linker allows the molecule to adopt various conformations, which can be advantageous for optimal binding to a target protein.

  • Vector for Further Functionalization: The core scaffold provides a robust platform for the introduction of additional pharmacophoric elements.

Synthesis of the 3-Methoxypropyl Sulfonamide Core

The construction of the 3-methoxypropyl sulfonamide scaffold is a straightforward process, typically involving the reaction of a sulfonyl chloride with 3-methoxypropylamine. This modularity allows for the rapid generation of diverse compound libraries for screening and optimization.

General Synthetic Scheme

The fundamental reaction involves the nucleophilic attack of the primary amine of 3-methoxypropylamine on the electrophilic sulfur atom of a sulfonyl chloride. The reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid byproduct.

G reagents Ar-SO2Cl + H2N-(CH2)3-OCH3 product Ar-SO2-NH-(CH2)3-OCH3 + HCl reagents->product Reaction base Base (e.g., Pyridine, Triethylamine) base->reagents Catalyst/Scavenger

Caption: General synthesis of a 3-methoxypropyl sulfonamide.

Detailed Experimental Protocol: Synthesis of N-(3-methoxypropyl)benzenesulfonamide

This protocol provides a step-by-step method for the synthesis of a representative 3-methoxypropyl sulfonamide derivative.[7][8]

Materials:

  • Benzenesulfonyl chloride

  • 3-Methoxypropylamine

  • Pyridine (or triethylamine)

  • Dichloromethane (DCM)

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Hexane

  • Ethyl acetate

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 3-methoxypropylamine (1.0 eq) in dichloromethane (DCM).

  • Addition of Base: Add pyridine (1.2 eq) to the solution and cool the mixture to 0 °C in an ice bath.

  • Addition of Sulfonyl Chloride: Slowly add benzenesulfonyl chloride (1.1 eq) dropwise to the stirred solution.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up:

    • Wash the reaction mixture with 1 M HCl.

    • Separate the organic layer and wash it sequentially with saturated sodium bicarbonate solution and brine.

    • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the pure N-(3-methoxypropyl)benzenesulfonamide.

Characterization:

The identity and purity of the synthesized compound should be confirmed by standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Therapeutic Applications and Biological Activities

The 3-methoxypropyl sulfonamide scaffold has begun to emerge in the discovery of novel therapeutic agents across a range of disease areas. Its unique properties make it an attractive component for molecules targeting various biological pathways.

Oncology: Targeting Kinase Signaling Pathways

A notable application of this scaffold is in the development of kinase inhibitors for cancer therapy. For instance, derivatives incorporating the N-(3-methoxypropyl)amino sulfonamide moiety have been investigated as potent dual inhibitors of PI3K and mTOR, two key enzymes in a signaling pathway that is frequently dysregulated in cancer.[9]

G RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 AKT Akt PDK1->AKT mTORC1 mTORC1 AKT->mTORC1 mTORC2 mTORC2 mTORC2->AKT Downstream Cell Growth, Proliferation, Survival mTORC1->Downstream Inhibitor 3-Methoxypropyl Sulfonamide Derivative Inhibitor->PI3K inhibits Inhibitor->mTORC1 inhibits

Caption: Inhibition of the PI3K/Akt/mTOR pathway.

In a study by Gao et al. (2023), the compound N-(2-methoxy-5-(4-((3-methoxypropyl)amino)benzo[6]thieno[3,2-d]pyrimidin-7-yl)pyridin-3-yl)-2,4-difluorobenzenesulfonamide demonstrated significant inhibitory activity against PI3Kα.[9] This highlights the potential of the 3-methoxypropyl sulfonamide scaffold to contribute to the development of targeted cancer therapies.

Other Potential Therapeutic Areas

The versatility of the sulfonamide group suggests that the 3-methoxypropyl sulfonamide scaffold could be explored in other therapeutic areas where sulfonamides have shown promise, including:

  • Antibacterial Agents: Building upon the historical success of sulfa drugs.[1]

  • Antiviral Agents: As seen with inhibitors of HIV protease.

  • Anti-inflammatory Agents: Targeting enzymes such as carbonic anhydrase.[2]

  • Neurological Disorders: With potential applications in conditions like Alzheimer's disease.[10]

Structure-Activity Relationship (SAR) Studies

Understanding the structure-activity relationship is paramount in medicinal chemistry for optimizing lead compounds into clinical candidates. For the 3-methoxypropyl sulfonamide scaffold, SAR studies focus on how modifications to different parts of the molecule impact its biological activity.

The Role of the 3-Methoxypropyl Group

The 3-methoxypropyl group itself can be a key determinant of activity. Variations in the linker length and the nature of the terminal ether can significantly affect potency and selectivity.

Modification to 3-MethoxypropylRationaleExpected Impact on Activity
Varying Alkyl Chain Length Probes the size and shape of the binding pocket.Shorter or longer chains may improve or diminish binding affinity.
Replacing Methoxy with Ethoxy or Larger Alkoxy Groups Explores the impact of lipophilicity and steric bulk.May enhance hydrophobic interactions or introduce steric hindrance.
Introducing Branching on the Propyl Chain Restricts conformational flexibility.Can lock the molecule into a more active conformation or prevent binding.
Replacing the Ether Oxygen with Sulfur or Nitrogen Modifies hydrogen bonding capacity and polarity.Can alter solubility and interaction with polar residues in the binding site.
Modifications to the Aryl/Heteroaryl Group

The aromatic or heteroaromatic ring attached to the sulfonyl group provides a crucial anchor for interaction with the target protein and is a primary site for modification.

G Scaffold Ar-SO2-NH-(CH2)3-OCH3 Activity Biological Activity (Potency, Selectivity, ADME) Scaffold->Activity Modification1 Modify Aryl Ring (Ar) - Substitution patterns - Ring systems (heterocycles) Modification1->Scaffold influences Modification2 Modify Sulfonamide Linker - Bioisosteric replacement Modification2->Scaffold influences Modification3 Modify 3-Methoxypropyl Chain - Length, branching, ether analogs Modification3->Scaffold influences

Caption: Key areas for SAR studies on the scaffold.

Systematic variations of substituents on the aryl ring (e.g., electron-donating vs. electron-withdrawing groups) can have a profound impact on the electronic properties of the sulfonamide and its binding affinity.

Conclusion and Future Perspectives

The 3-methoxypropyl sulfonamide scaffold represents a valuable and underexplored area in drug discovery. Its favorable physicochemical properties, coupled with the synthetic tractability of sulfonamides, make it an attractive starting point for the development of novel therapeutic agents. The successful application of this scaffold in the design of potent kinase inhibitors underscores its potential in oncology.

Future research should focus on expanding the application of the 3-methoxypropyl sulfonamide scaffold to a wider range of therapeutic targets. Systematic SAR studies, guided by computational modeling and structural biology, will be crucial in unlocking the full potential of this versatile chemical entity. As our understanding of the intricate interplay between chemical structure and biological function continues to grow, the 3-methoxypropyl sulfonamide scaffold is poised to become an increasingly important tool in the medicinal chemist's arsenal.

References

  • BenchChem. (n.d.). Physicochemical properties of Butyl(3-methoxypropyl)amine.
  • ChemicalBook. (2026, January 13). 3-Methoxypropylamine | 5332-73-0.
  • PubChem. (n.d.). 3-Methoxypropylamine.
  • Univar Solutions. (n.d.). 3-Methoxypropylamine.
  • Ataman Kimya. (n.d.). METHOXYPROPYLAMINE (MOPA).
  • Gao, H., et al. (2023). Design, Synthesis, and Biological Evaluation of Sulfonamide Methoxypyridine Derivatives as Novel PI3K/mTOR Dual Inhibitors. Molecules, 28(6), 2754.
  • PrepChem.com. (n.d.). Synthesis of 3-methoxypropylbenzene.
  • The Royal Society of Chemistry. (n.d.). Benzenesulfonamide. Retrieved from The Royal Society of Chemistry website.
  • BenchChem. (n.d.). N-(3,4-dimethoxyphenyl)benzenesulfonamide synthesis protocol.
  • Organic Syntheses. (n.d.). Preparation of secondary amines from primary amines via 2-nitrobenzenesulfonamides.
  • Ali, A. A., et al. (2019). Synthesis, Characterization and Study Biological Activity of New Para- methoxy Benzene Sulfonamide Derivatives and some Amino Acid. Journal of Physics: Conference Series, 1294(5), 052033.
  • Sema. (n.d.). Structure Activity Relationship Of Drugs.
  • Egbujor, M. C., et al. (2024). Sulfonamide Derivatives: Recent Compounds with Potent Anti-alzheimer's Disease Activity. Current Medicinal Chemistry, 31.
  • Oncodesign Services. (n.d.). Structure-Activity Relationship (SAR) Studies.
  • CDD Vault. (2025, June 3). SAR: Structure Activity Relationships.
  • Gao, H., et al. (2023). Design, Synthesis, and Biological Evaluation of Sulfonamide Methoxypyridine Derivatives as Novel PI3K/mTOR Dual Inhibitors. Molecules, 28(6), 2754.
  • Gkoktsis, A., et al. (2025). Sulfonamides a Promising Hit for Cancer Therapy Through VEGFR-2 Inhibition. International Journal of Molecular Sciences, 26(6), 3469.
  • Weber, S. G., et al. (2025). Structural Comparison of Three N-(4-Methoxyphenyl)
  • Saha, U., et al. (2019). Structure-activity relationship studies on a series of 3α-[bis(4-fluorophenyl)methoxy]tropanes and 3α-[bis(4-fluorophenyl)methylamino]tropanes as novel atypical dopamine transporter (DAT) inhibitors for the treatment of cocaine use disorders. European Journal of Medicinal Chemistry, 166, 342-353.
  • Drug Design Org. (2005, May 15). Structure Activity Relationships.
  • Khan, I., et al. (2022). Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. Journal of a Biological Physics, 48(2), 133-157.
  • Eriksson, O., et al. (2025).
  • El-Sayed, M. A. A., et al. (2017). Novel Sulfonamide Derivatives Carrying a Biologically Active 3,4-Dimethoxyphenyl Moiety as VEGFR-2 Inhibitors. Molecules, 22(11), 1836.
  • Pinkerton, A. B., et al. (2009). Discovery and validation of a series of aryl sulfonamides as selective inhibitors of tissue-nonspecific alkaline phosphatase (TNAP). Bioorganic & Medicinal Chemistry Letters, 19(21), 6029-6032.
  • Stoyanov, S., et al. (2024). Synthesis of Novel Sulfonamide Derivatives Featuring 1-(Methylsulfonyl)-4-(2,3,4-Trimethoxybenzyl)Piperazine Core Structures. Chemistry, 6(3), 51.

Sources

Technical Guide: 3-Methoxypropane-1-sulfonamide

Author: BenchChem Technical Support Team. Date: March 2026

This is an in-depth technical guide on 3-Methoxypropane-1-sulfonamide , designed for researchers and drug development professionals.

CAS No.: 926295-50-3 | Formula: C₄H₁₁NO₃S | Mol.[1][2][3][4] Weight: 153.20 g/mol

Executive Summary

3-Methoxypropane-1-sulfonamide is a specialized aliphatic sulfonamide building block used in medicinal chemistry to modulate physicochemical properties—specifically lipophilicity (LogP) and aqueous solubility—without introducing aromaticity.[1] Unlike traditional aryl sulfonamides, this "capped" alkyl chain offers a flexible, polar motif often employed in Fragment-Based Drug Discovery (FBDD) and lead optimization to reduce metabolic liability associated with aromatic rings.

This guide details its chemical identity, validated synthetic protocols, and strategic application in high-value targets such as JAK1 and IDO inhibitors.[1]

Chemical Identity & Physicochemical Profile

Precise characterization is critical for calculating ADME properties in early-stage discovery.[1]

PropertyValueNotes
CAS Number 926295-50-3 Primary identifier for the sulfonamide form.[1]
PubChem CID Referenced via InChIKeySearch via InChIKey: WCEYYHIMDPOBRD-UHFFFAOYSA-N
IUPAC Name 3-methoxypropane-1-sulfonamide
SMILES COCCCS(=O)(=O)N
LogP (Predicted) ~ -0.9Highly polar; lowers cLogP of lead compounds.[5][6]
H-Bond Donors 2From the -NH₂ group.[1]
H-Bond Acceptors 3Sulfonyl oxygens (2) + Ether oxygen (1).
Rotatable Bonds 4High flexibility; entropic penalty consideration required.

Synthetic Methodologies

The synthesis of 3-methoxypropane-1-sulfonamide is typically achieved via the ammonolysis of its corresponding sulfonyl chloride.[1] This approach is preferred over direct oxidation of the thiol due to higher purity profiles and easier workup.

Primary Route: Ammonolysis of Sulfonyl Chloride

This protocol uses 3-methoxypropane-1-sulfonyl chloride (CAS 64297-55-8) as the electrophilic precursor.[1]

Reaction Scheme: R-SO₂Cl + 2 NH₃ → R-SO₂NH₂ + NH₄Cl

Detailed Protocol:

  • Preparation : Charge a round-bottom flask with 3-methoxypropane-1-sulfonyl chloride (1.0 eq) dissolved in anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF) (0.2 M concentration).

  • Cooling : Cool the solution to 0°C using an ice bath to control the exotherm.

  • Ammonolysis :

    • Method A (Gas): Bubble anhydrous ammonia gas slowly through the solution for 30–60 minutes.

    • Method B (Solution): Dropwise addition of 0.5 M ammonia in dioxane (excess, ~3–5 eq).

  • Reaction : Allow the mixture to warm to room temperature (RT) and stir for 2–4 hours. Monitor consumption of sulfonyl chloride by TLC (stain with KMnO₄) or LC-MS.

  • Workup :

    • Filter off the ammonium chloride (NH₄Cl) precipitate.

    • Concentrate the filtrate under reduced pressure.

    • Purification: If necessary, purify via flash column chromatography (SiO₂, Hexane/EtOAc gradient).

  • Yield : Typically 85–95% as a white to off-white solid or viscous oil.

Alternative Route: Thiol Oxidation

For labs starting from 3-methoxypropane-1-thiol (CAS 132115-62-9) :

  • Oxidative Chlorination : React thiol with

    
     gas or N-chlorosuccinimide (NCS) in water/acetic acid to generate the sulfonyl chloride in situ.
    
  • Amidation : Treat the crude sulfonyl chloride immediately with aqueous ammonia.

    • Note: This route is harsher and may require more extensive purification.

Visualization: Synthetic Workflow

The following diagram illustrates the critical decision points and process flow for synthesizing this scaffold.

SynthesisWorkflow Start Starting Material Selection RouteA Route A: Sulfonyl Chloride (CAS 64297-55-8) Start->RouteA RouteB Route B: Thiol (CAS 132115-62-9) Start->RouteB StepA1 Solvent: Anhydrous DCM/THF Temp: 0°C RouteA->StepA1 Dissolution StepB1 Oxidative Chlorination (NCS/AcOH or Cl2) RouteB->StepB1 Activation Reaction Ammonolysis (NH3 gas or NH3/Dioxane) StepA1->Reaction Nucleophilic Attack StepB1->StepA1 In-situ generation Workup Filtration (Remove NH4Cl) & Concentration Reaction->Workup Product 3-Methoxypropane-1-sulfonamide (CAS 926295-50-3) Workup->Product

Caption: Comparative synthetic pathways for 3-methoxypropane-1-sulfonamide isolation.

Medicinal Chemistry Applications

This moiety is not merely a linker; it is a functional bioisostere used to tune the physicochemical profile of drug candidates.

Strategic Role in SAR (Structure-Activity Relationships)[1]
  • Polarity Modulation : The methoxy-ether tail provides a dipole that can interact with solvent-exposed regions of a protein pocket, improving solubility compared to a propyl or butyl chain.

  • Metabolic Stability : Unlike benzenesulfonamides, which can be prone to metabolic oxidation on the ring, the ether linkage in the propyl chain is relatively robust, though the terminal methyl can be a site of demethylation.

  • Bioisosterism : It serves as a non-aromatic replacement for:

    • p-Methoxybenzenesulfonamide (to reduce pi-stacking or molecular weight).

    • Morpholine-sulfonamides (to reduce ring count).

Case Studies & Patent Literature[1]
  • JAK1 Inhibitors : In the development of tricyclic Janus Kinase 1 (JAK1) inhibitors, this sulfonamide was utilized to cap the solvent-exposed region, balancing potency with oral bioavailability (WO2020088659A1).[1]

  • IDO Inhibitors : Used in the synthesis of Indoleamine 2,3-dioxygenase (IDO) inhibitors, where the sulfonamide group acts as a key hydrogen bond donor/acceptor motif (EP 2374802 A1).[1]

Visualization: SAR Decision Tree

Use this logic flow to determine when to deploy this specific building block.

SARDecision Problem Lead Compound Issue Solubility Poor Aqueous Solubility? Problem->Solubility Metabolism High Metabolic Clearance? Problem->Metabolism Selectivity Off-target Pi-Stacking? Problem->Selectivity Solution Deploy 3-Methoxypropane-1-sulfonamide Solubility->Solution Yes (Lowers LogP) Alternative Use Aryl Sulfonamide Solubility->Alternative No Metabolism->Solution Avoids Aromatic Oxid. Selectivity->Solution Removes Pi-Interactions

Caption: Decision logic for incorporating the 3-methoxypropane-1-sulfonamide motif in lead optimization.

Safety & Handling (SDS Highlights)

While specific toxicological data for this exact CAS is limited, it shares hazard classifications with similar aliphatic sulfonamides and its precursor (3-methoxypropylamine).

  • Signal Word : WARNING

  • Hazard Statements :

    • H315 : Causes skin irritation.[7]

    • H319 : Causes serious eye irritation.[7]

    • H335 : May cause respiratory irritation.[7]

  • Handling :

    • Use in a fume hood.

    • Wear nitrile gloves and safety glasses.

    • Storage : Store in a cool, dry place. Hygroscopicity is possible due to the ether/sulfonamide combination; keep under inert atmosphere (Nitrogen/Argon) if long-term stability is required.

References

  • Synthesis of JAK1 Inhibitors : WO2020088659A1 - Tricyclic janus kinase 1 inhibitors. (2020).[1] World Intellectual Property Organization.

  • IDO Inhibitor Synthesis : EP 2374802 A1 - Kynurenine Production Inhibitor. (2011).[1] European Patent Office.

  • Precursor Data (Sulfonyl Chloride) : 3-Methoxypropane-1-sulfonyl chloride (CAS 64297-55-8).[8][9][10] PubChem Compound Summary. (Note: Linked to acid/chloride derivatives).

  • General Sulfonamide Synthesis : Bahrami, K., et al. (2009).[11] Direct Conversion of Thiols to Sulfonyl Chlorides and Sulfonamides. Journal of Organic Chemistry.

Sources

Methodological & Application

synthesis of 3-Methoxypropane-1-sulfonamide from 1-bromo-3-methoxypropane

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This application note details a robust, three-step protocol for the synthesis of 3-Methoxypropane-1-sulfonamide starting from commercially available 1-bromo-3-methoxypropane. Unlike routes utilizing odorous thiols or hazardous mercaptans, this protocol employs a Strecker Sulfite Alkylation strategy. This pathway prioritizes safety and scalability, utilizing sodium sulfite to generate the intermediate sulfonate salt, followed by chlorination with thionyl chloride and final ammonolysis. This guide is designed for medicinal chemists and process development scientists requiring high-purity sulfonamide scaffolds for drug discovery.

Introduction & Retrosynthetic Analysis

The 3-methoxypropyl moiety is a valuable pharmacophore in medicinal chemistry, often employed to modulate lipophilicity (


) and improve aqueous solubility compared to purely aliphatic chains. The corresponding sulfonamide, 3-Methoxypropane-1-sulfonamide, serves as a critical "warhead" or linker in the synthesis of carbonic anhydrase inhibitors, sulfonylureas, and diverse anti-inflammatory agents.
Synthetic Strategy

While alkyl sulfonamides can be synthesized via oxidative chlorination of thiols (R-SH


 R-SO

Cl), that route is plagued by the noxious stench of low-molecular-weight thiols and the potential for over-oxidation.

We utilize the Strecker Reaction , a nucleophilic substitution of the alkyl bromide with sulfite, which avoids sulfur stench and utilizes inexpensive, environmentally benign reagents.

Reaction Pathway:

  • S_N2 Substitution: 1-bromo-3-methoxypropane

    
     Sodium 3-methoxypropane-1-sulfonate.
    
  • Chlorination: Sulfonate Salt

    
     3-methoxypropane-1-sulfonyl chloride.
    
  • Ammonolysis: Sulfonyl Chloride

    
     3-Methoxypropane-1-sulfonamide.
    

ReactionScheme SM 1-bromo-3-methoxypropane (CAS 36865-41-5) INT1 Sodium 3-methoxypropane-1-sulfonate (Intermediate Salt) SM->INT1 Step 1: Na2SO3, H2O/EtOH Reflux, 12h INT2 3-methoxypropane-1-sulfonyl chloride (CAS 64297-55-8) INT1->INT2 Step 2: SOCl2, cat. DMF Reflux, 4h PROD 3-Methoxypropane-1-sulfonamide (CAS 112936-23-3) INT2->PROD Step 3: NH4OH (aq) 0°C to RT

Figure 1: Synthetic pathway via Strecker Sulfite Alkylation.

Experimental Protocol

Step 1: Synthesis of Sodium 3-methoxypropane-1-sulfonate

This step relies on the high nucleophilicity of the sulfite ion (


) to displace the bromide.

Reagents:

  • 1-Bromo-3-methoxypropane (1.0 eq)[1][2]

  • Sodium Sulfite (

    
    ), anhydrous (1.2 eq)
    
  • Solvent: Water : Ethanol (3:1 v/v)

Procedure:

  • Setup: Equip a 500 mL round-bottom flask with a magnetic stir bar and a reflux condenser.

  • Dissolution: Dissolve Sodium Sulfite (30.2 g, 240 mmol) in 90 mL of distilled water. The solution should be clear.

  • Addition: Add Ethanol (30 mL) followed by 1-Bromo-3-methoxypropane (30.6 g, 200 mmol).

    • Note: The biphasic mixture requires vigorous stirring to ensure phase transfer efficiency.

  • Reaction: Heat the mixture to reflux (approx. 85-90°C internal temp) for 12–16 hours.

    • Monitoring: The disappearance of the organic halide layer indicates reaction progress. TLC (stain with KMnO4) can verify consumption of bromide.

  • Workup:

    • Concentrate the reaction mixture to dryness under reduced pressure (Rotavap) to remove ethanol and water.

    • The residue consists of the product sulfonate and inorganic salts (NaBr, excess Na2SO3).

    • Purification (Optional but recommended): Extract the solid residue with boiling ethanol (2 x 100 mL). Filter hot to remove inorganic salts. Cool the filtrate to crystallize the sodium sulfonate.[3]

    • Alternative for Step 2: The crude dried solid can often be used directly in Step 2 if thionyl chloride is used in excess, as the inorganic salts are inert to SOCl2.

Step 2: Synthesis of 3-methoxypropane-1-sulfonyl chloride

The sulfonate salt is converted to the acid chloride using Thionyl Chloride. Catalytic DMF forms the Vilsmeier-Haack reagent active species, significantly accelerating the reaction.

Reagents:

  • Sodium 3-methoxypropane-1-sulfonate (from Step 1)

  • Thionyl Chloride (

    
    ) (3.0 – 5.0 eq)
    
  • N,N-Dimethylformamide (DMF) (catalytic, ~3-5 drops)

  • Solvent: Toluene (optional, can run neat in SOCl2)

Procedure:

  • Safety: Perform in a well-ventilated fume hood.

    
     and 
    
    
    
    gases are evolved.
  • Setup: Place the dry sulfonate salt (approx. 35 g, 200 mmol theoretical) in a round-bottom flask with a reflux condenser and drying tube (CaCl2).

  • Addition: Carefully add Thionyl Chloride (75 mL). Add 3-5 drops of dry DMF.

  • Reaction: Heat to gentle reflux (75°C) for 3–4 hours.

    • Observation: Evolution of gas will be vigorous initially. The reaction is complete when gas evolution ceases and the solid bulk diminishes (though NaCl/NaBr remains).

  • Workup:

    • Cool the mixture to room temperature.

    • Dilute with Toluene (50 mL) and concentrate under vacuum to remove excess

      
       (azeotropic removal). Repeat twice to ensure complete removal of thionyl chloride.
      
    • Suspend the residue in Dichloromethane (DCM, 100 mL) and filter through a pad of Celite to remove inorganic salts.

    • Concentrate the filtrate to yield the crude sulfonyl chloride as a yellow oil.

    • Stability: Use immediately in Step 3. Sulfonyl chlorides are moisture sensitive.[4]

Step 3: Synthesis of 3-Methoxypropane-1-sulfonamide

The final step is the nucleophilic attack of ammonia on the sulfonyl chloride.

Reagents:

  • 3-methoxypropane-1-sulfonyl chloride (from Step 2)

  • Ammonium Hydroxide (

    
    ), 28-30% aq. (Excess, ~10 eq)
    
  • Solvent: Tetrahydrofuran (THF) or DCM

Procedure:

  • Setup: Prepare a solution of the crude sulfonyl chloride (approx. 34 g, ~200 mmol) in THF (100 mL).

  • Ammonolysis: Place Ammonium Hydroxide (100 mL) in a 500 mL flask and cool to 0°C (ice bath).

  • Addition: Add the sulfonyl chloride solution dropwise to the stirred ammonia solution over 30 minutes. Maintain temperature < 10°C.

  • Reaction: Allow the mixture to warm to room temperature and stir for 2 hours.

  • Workup:

    • Concentrate the mixture to remove THF.

    • Extract the aqueous residue with Ethyl Acetate (3 x 75 mL).

    • Combine organics, wash with brine (50 mL), and dry over anhydrous

      
      .
      
    • Filter and concentrate to dryness.[3]

  • Purification:

    • The crude product often solidifies upon standing.

    • Recrystallize from Ethanol/Hexane or purify via silica gel flash chromatography (Eluent: 5% MeOH in DCM) if high purity (>99%) is required.

Critical Process Parameters (CPP)

ParameterSpecificationRationale
Stoichiometry (Step 1) Na2SO3 (1.2 eq)Excess sulfite drives the S_N2 reaction to completion; insufficient sulfite leaves unreacted bromide.
Temperature (Step 2) 70-80°C (Reflux)Required to activate the sulfonate salt. Overheating (>100°C) may decompose the ether linkage.
Moisture Control (Step 2) Strictly AnhydrousWater reacts violently with SOCl2 and hydrolyzes the product back to sulfonic acid.
Addition Rate (Step 3) Slow/DropwiseThe reaction is exothermic.[5] Rapid addition can cause localized heating and hydrolysis of the chloride.
pH (Step 3) > 9Basic conditions are required to scavenge the HCl generated. Excess ammonia serves as both nucleophile and base.

Analytical Characterization

Expected Data for 3-Methoxypropane-1-sulfonamide:

  • Physical State: White to off-white crystalline solid.

  • 1H NMR (400 MHz, CDCl3):

    • 
       4.8–5.0 (br s, 2H, 
      
      
      
      )
    • 
       3.48 (t, 2H, 
      
      
      
      )
    • 
       3.35 (s, 3H, 
      
      
      
      )
    • 
       3.15 (t, 2H, 
      
      
      
      )
    • 
       2.05–2.15 (m, 2H, 
      
      
      
      )
  • MS (ESI):

    
     154.05 
    
    
    
    .

Troubleshooting Guide

IssuePossible CauseCorrective Action
Low Yield (Step 1) Phase separationEnsure vigorous stirring; increase Ethanol ratio to improve miscibility of alkyl bromide.
Violent bubbling (Step 2) Wet intermediateEnsure the sodium sulfonate salt from Step 1 is bone-dry before adding SOCl2. Dry in a vacuum oven at 50°C.
Impure Product (Step 3) HydrolysisThe sulfonyl chloride hydrolyzed before reacting with ammonia. Ensure THF is dry and addition is performed immediately after Step 2.
Smell of Sulfur Side reactionIf Step 2 is overheated, some decomposition to SO2 can occur. Maintain strict temp control.

Workflow Diagram

Workflow cluster_0 Step 1: Strecker Alkylation cluster_1 Step 2: Chlorination cluster_2 Step 3: Amination S1_Mix Mix 1-Bromo-3-methoxypropane + Na2SO3 (aq/EtOH) S1_Reflux Reflux 12h (Vigorous Stirring) S1_Mix->S1_Reflux S1_Dry Evaporate to Dryness (Obtain Crude Sulfonate Salt) S1_Reflux->S1_Dry S2_Add Add SOCl2 + cat. DMF to Crude Salt S1_Dry->S2_Add Dry Solid S2_Heat Reflux 3-4h (Gas Evolution) S2_Add->S2_Heat S2_Conc Concentrate & Extract (DCM/Toluene) S2_Heat->S2_Conc S3_Cool Cool NH4OH to 0°C S2_Conc->S3_Cool Immediate Use S3_Add Add Sulfonyl Chloride (in THF) S3_Cool->S3_Add S3_Iso Extract (EtOAc) & Recrystallize S3_Add->S3_Iso

Figure 2: Operational workflow for the synthesis process.

References

  • MacMillan, D. W. C., et al. (2023).[6] Photoredox Enabled Synthesis of Sulfonamides and Derivatives. Domainex / J. Am. Chem. Soc.[6] Link

  • Marvel, C. S., & Sparberg, M. S. (1938). Ethanesulfonic acid, 2-bromo-, sodium salt. Organic Syntheses, Coll. Vol. 2, p. 563.[3] Link

  • PubChem. (n.d.). 3-Methoxypropane-1-sulfonic acid (Compound Summary). National Center for Biotechnology Information. Link

  • Sigma-Aldrich. (n.d.). 1-Bromo-3-methoxypropane Product Sheet. Merck KGaA. Link

Sources

Application Note: Synthesis of 3-Methoxypropane-1-sulfonamide

Author: BenchChem Technical Support Team. Date: March 2026

Abstract & Scope

This technical guide details the protocol for converting 3-methoxypropane-1-sulfonyl chloride to 3-methoxypropane-1-sulfonamide via aminolysis with ammonia. Sulfonamides are critical pharmacophores in medicinal chemistry, serving as bioisosteres for carboxylic acids and key structural motifs in diuretics, antibiotics, and protease inhibitors.

This specific transformation involves an aliphatic sulfonyl chloride containing a distal ether linkage. While the ether group is chemically stable under these conditions, its polarity influences the workup strategy. This guide provides two methodologies:

  • Method A (Anhydrous): Ideal for small-scale, high-purity library synthesis.

  • Method B (Aqueous/Biphasic): "Green" chemistry approach suitable for scale-up.

Scientific Foundation

Chemical Basis

The reaction is a nucleophilic substitution at the sulfur atom.[1][2] Unlike acyl chlorides which react via a purely addition-elimination mechanism through a tetrahedral intermediate, sulfonyl chlorides react via a concerted


-like mechanism or a stepwise addition-elimination involving a trigonal bipyramidal transition state.[2]

Key Reactivity Considerations:

  • Electrophilicity: The sulfur atom is highly electrophilic due to the withdrawal of electron density by two double-bonded oxygens and the chlorine.[2]

  • The "Alpha-Proton" Risk: Aliphatic sulfonyl chlorides with

    
    -hydrogens (like 3-methoxypropane-1-sulfonyl chloride) are susceptible to sulfene  formation (elimination-addition) in the presence of strong, bulky bases (e.g., Triethylamine). However, using ammonia (
    
    
    
    ) as both nucleophile and base typically favors direct substitution.
  • Exothermicity: The formation of the S-N bond and the neutralization of HCl are highly exothermic. Temperature control is critical to prevent hydrolysis or decomposition.

Reaction Mechanism

The ammonia nitrogen attacks the sulfur center, displacing the chloride ion. A second equivalent of ammonia is required to neutralize the generated HCl, forming ammonium chloride (


).

ReactionMechanism Reactants Reactants 3-methoxypropane-1-sulfonyl chloride + 2 NH3 TS Transition State [Trigonal Bipyramidal] Reactants->TS Nucleophilic Attack Intermediate Proton Transfer & Elimination TS->Intermediate -Cl⁻ Products Products 3-methoxypropane-1-sulfonamide + NH4Cl Intermediate->Products Deprotonation

Figure 1: Mechanistic pathway for the aminolysis of sulfonyl chloride.[3]

Experimental Protocols

Materials & Equipment
ReagentMW ( g/mol )Equiv.[4]Role
3-methoxypropane-1-sulfonyl chloride 172.631.0Substrate
Ammonia (0.5M in Dioxane) [Method A]17.032.5 - 3.0Nucleophile/Base
Ammonium Hydroxide (28-30% aq) [Method B]35.055.0 - 10.0Nucleophile/Base
Dichloromethane (DCM) 84.93SolventReaction Medium
THF 72.11SolventCo-solvent
Method A: Anhydrous Protocol (High Purity)

Recommended for medicinal chemistry library generation.

  • Preparation: In a flame-dried round-bottom flask equipped with a magnetic stir bar and nitrogen inlet, dissolve 3-methoxypropane-1-sulfonyl chloride (1.0 equiv) in anhydrous DCM (concentration ~0.2 M).

  • Cooling: Cool the solution to 0°C using an ice/water bath.

  • Addition: Add Ammonia (0.5M in Dioxane) (3.0 equiv) dropwise via an addition funnel or syringe pump over 15 minutes.

    • Scientist's Note: The solution will become cloudy as ammonium chloride precipitates.

  • Reaction: Remove the ice bath and allow the mixture to warm to Room Temperature (RT). Stir for 2–4 hours.

  • Monitoring: Check reaction progress via TLC (EtOAc/Hexane 1:1) or LC-MS. The starting chloride is UV active (weakly) or can be visualized with

    
     stain.
    
  • Workup:

    • Filter the reaction mixture through a pad of Celite or a sintered glass funnel to remove precipitated

      
      .
      
    • Concentrate the filtrate under reduced pressure.[5]

    • Purification: If necessary, recrystallize from EtOAc/Hexane or pass through a short silica plug.

Method B: Aqueous Biphasic Protocol (Scale-Up)

Recommended for gram-scale synthesis where anhydrous reagents are cost-prohibitive.

  • Preparation: Charge a flask with Ammonium Hydroxide (28-30% aq) (5.0 equiv) and THF (ratio 1:1 v/v with respect to ammonia solution). Cool to 0°C .[2][5][6]

  • Addition: Dissolve 3-methoxypropane-1-sulfonyl chloride (1.0 equiv) in a minimal amount of THF. Add this solution dropwise to the vigorously stirred ammonia mixture.

    • Critical Control: Maintain internal temperature <10°C to minimize hydrolysis of the sulfonyl chloride to the sulfonic acid.

  • Reaction: Stir at 0°C for 30 minutes, then warm to RT and stir for 1 hour.

  • Workup:

    • Concentrate the mixture to remove THF.

    • The product may precipitate from the remaining water.[7] If solid, filter and wash with cold water.

    • If oil (likely due to methoxy group), extract the aqueous layer 3x with Ethyl Acetate or DCM.

    • Dry organic layers over

      
      , filter, and concentrate.[5]
      

Workup & Purification Logic

The methoxy group increases the water solubility of the product compared to simple alkyl chains. This necessitates a rigorous extraction protocol.[5]

WorkupLogic ReactionMix Reaction Mixture (Crude) CheckState Physical State Check ReactionMix->CheckState Solid Precipitate Formed CheckState->Solid Solids Present Liquid Oily/Solution CheckState->Liquid No Solids Filter Filtration Solid->Filter Extract Extraction (DCM or EtOAc) Liquid->Extract Wash Wash Cycle: 1. 1N HCl (Remove excess NH3) 2. Brine (Dry) Filter->Wash Dissolve Solid in Organic Extract->Wash Final Pure Sulfonamide Wash->Final Dry & Evaporate

Figure 2: Decision tree for isolation of methoxy-substituted sulfonamides.

Process Control & Troubleshooting

Analytical Parameters
  • TLC:

    
     of Sulfonamide < 
    
    
    
    of Sulfonyl Chloride. (Mobile phase: 50% EtOAc/Hexane).
  • NMR Signature: Look for the disappearance of the triplet corresponding to

    
     (~3.6 ppm) and the appearance of 
    
    
    
    (~3.1 ppm) plus the broad singlet of
    
    
    (approx 4.5-5.0 ppm, exchangeable with
    
    
    ).
Troubleshooting Table
IssueProbable CauseCorrective Action
Low Yield Hydrolysis of Sulfonyl ChlorideEnsure reagents are dry (Method A) or increase addition rate of chloride to cold ammonia (Method B).
Product is Water Soluble Methoxy group polarityUse continuous liquid-liquid extraction or "salting out" the aqueous phase with NaCl before extraction.
"Oiling Out" Impurities/Solvent retentionTriturate the oil with cold diethyl ether or pentane to induce crystallization.

Safety & Hazards (E-E-A-T)

  • Sulfonyl Chlorides: Corrosive, lachrymators, and moisture sensitive. Handle in a fume hood. Inhalation can cause severe respiratory irritation [1].

  • Ammonia: Toxic gas/liquid. Causes severe skin burns and eye damage.

  • Pressure: If performing the reaction in a sealed vessel (e.g., to keep ammonia in solution), ensure the vessel is rated for the pressure generated by the exotherm.

References

  • National Center for Biotechnology Information. (2025).[2][5][8] PubChem Compound Summary for Methanesulfonyl chloride. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of Sulfonamides. Retrieved from [Link]

  • Sigma-Aldrich. (2025). Product Specification: 3-Methoxypropane-1-sulfonyl chloride.
  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical.

Sources

using 3-Methoxypropane-1-sulfonamide in Janus kinase inhibitor synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Application Note & Protocols

The Strategic Integration of 3-Methoxypropane-1-sulfonamide in the Synthesis of Next-Generation Janus Kinase (JAK) Inhibitors

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract

Janus kinase (JAK) inhibitors represent a pivotal class of therapeutics for a range of autoimmune diseases and malignancies.[1][2] The efficacy and selectivity of these small molecules are critically dependent on their molecular architecture. This guide provides an in-depth analysis of the strategic use of the sulfonamide moiety in JAK inhibitor design, with a specific focus on the synthetic utility of 3-Methoxypropane-1-sulfonamide. We will explore the underlying rationale for incorporating this functional group, provide detailed, field-tested protocols for its integration into a model JAK inhibitor scaffold, and discuss the potential advantages it offers in modulating physicochemical properties for improved drug candidates.

Part 1: The JAK-STAT Signaling Pathway: A Prime Therapeutic Target

The Janus kinases (JAKs) are a family of four intracellular, non-receptor tyrosine kinases (JAK1, JAK2, JAK3, and TYK2) essential for mediating signal transduction from various cytokine and growth factor receptors.[3][] This signaling cascade, known as the JAK-STAT pathway, is crucial for regulating cellular processes like proliferation, differentiation, and immune response.[]

Upon cytokine binding, receptor-associated JAKs are activated, leading to the phosphorylation of the receptor and subsequently, the recruitment and phosphorylation of Signal Transducer and Activator of Transcription (STAT) proteins.[5] Phosphorylated STATs then dimerize and translocate to the nucleus, where they act as transcription factors to regulate gene expression.[5] Dysregulation of this pathway is implicated in numerous inflammatory and autoimmune disorders, making JAKs a highly attractive target for therapeutic intervention.[6][7]

JAK-STAT Signaling Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_nucleus Nucleus Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor 1. Binding JAK JAK Receptor->JAK 2. Activation STAT STAT JAK->STAT 3. Phosphorylation STAT_P p-STAT STAT_Dimer p-STAT Dimer STAT_P->STAT_Dimer 4. Dimerization Gene Target Gene Transcription STAT_Dimer->Gene 5. Translocation & Gene Regulation

Caption: The JAK-STAT signaling cascade.

Part 2: The Sulfonamide Moiety: A Versatile Pharmacophore in JAK Inhibitor Design

The sulfonamide group is a privileged pharmacophore in medicinal chemistry. Its utility stems from its ability to act as a rigid hydrogen bond donor and acceptor, contributing significantly to target binding affinity. In the context of JAK inhibitors, the sulfonamide linker can provide crucial interactions within the ATP-binding pocket.

A prime example is the clinical candidate PF-04965842, N-{cis-3-[Methyl(7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino]cyclobutyl}propane-1-sulfonamide , a selective JAK1 inhibitor.[8] The design of this molecule highlights the successful incorporation of a simple alkylsulfonamide.

Expert Insight: Why 3-Methoxypropane-1-sulfonamide?

Moving beyond simple alkyl chains, the introduction of heteroatoms and functional groups on the sulfonamide moiety allows for the fine-tuning of physicochemical properties. The 3-methoxypropyl group, as in 3-Methoxypropane-1-sulfonamide, offers several potential advantages:

  • Modulation of Lipophilicity: The ether oxygen can influence the molecule's LogP, potentially improving the solubility and permeability balance.

  • Increased Conformational Flexibility: The additional rotatable bonds can allow for optimal positioning within the binding site.[9]

  • Potential for Additional Interactions: The oxygen atom can act as a hydrogen bond acceptor, potentially forming new, beneficial interactions with the protein target.

The strategic choice of this reagent is therefore not arbitrary; it is a deliberate design decision aimed at optimizing the pharmacokinetic and pharmacodynamic profile of the inhibitor.

Part 3: Synthetic Strategy for Sulfonamide Integration

The most direct and reliable method for forming a sulfonamide bond is the reaction of a primary or secondary amine with a sulfonyl chloride in the presence of a non-nucleophilic base. This reaction is high-yielding, tolerant of a wide range of functional groups, and proceeds under mild conditions.

The overall synthetic workflow involves coupling an amine-functionalized JAK inhibitor core with 3-methoxypropane-1-sulfonyl chloride. The sulfonyl chloride can be readily prepared from the corresponding sulfonic acid, which is commercially available.[10]

Synthetic_Workflow AmineCore JAK Inhibitor Core with Primary/Secondary Amine Reaction Sulfonamide Formation AmineCore->Reaction SulfonylChloride 3-Methoxypropane-1-sulfonyl chloride SulfonylChloride->Reaction Product Final JAK Inhibitor with Sulfonamide Moiety Reaction->Product Base Base (e.g., DIPEA) Base->Reaction Solvent Aprotic Solvent (e.g., DCM) Solvent->Reaction

Caption: General workflow for sulfonamide coupling.

Part 4: Detailed Experimental Protocols

Objective: To synthesize a model JAK inhibitor featuring the 3-methoxypropane-1-sulfonamide group. The protocol is based on established methods for sulfonamide formation.

Model System: We will use (cis)-4-amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine as a representative amine-containing core, which is structurally related to known JAK inhibitor scaffolds.

Protocol 1: Preparation of 3-Methoxypropane-1-sulfonyl chloride

Causality: This step converts the commercially available sulfonic acid into the highly reactive sulfonyl chloride required for the subsequent coupling reaction. Oxalyl chloride is an effective and clean chlorinating agent, producing only gaseous byproducts.

Materials:

  • 3-Methoxypropane-1-sulfonic acid[10]

  • Oxalyl chloride ( (COCl)₂ )

  • N,N-Dimethylformamide (DMF, catalytic amount)

  • Dichloromethane (DCM), anhydrous

  • Rotary evaporator, ice bath, nitrogen atmosphere setup

Procedure:

  • Under a nitrogen atmosphere, suspend 3-methoxypropane-1-sulfonic acid (1.0 eq) in anhydrous DCM (10 mL per gram of acid) in a round-bottom flask equipped with a magnetic stir bar.

  • Cool the suspension to 0 °C using an ice bath.

  • Add a catalytic amount of DMF (1-2 drops).

  • Slowly add oxalyl chloride (1.5 eq) dropwise to the stirring suspension. Vigorous gas evolution (CO₂, CO, HCl) will be observed.

  • After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 2-3 hours or until the reaction mixture becomes a clear solution and gas evolution ceases.

  • Remove the solvent and excess oxalyl chloride under reduced pressure using a rotary evaporator. The resulting crude 3-methoxypropane-1-sulfonyl chloride (a colorless to pale yellow oil) is typically used in the next step without further purification.

Protocol 2: Sulfonamide Formation with JAK Inhibitor Core

Causality: This is the key coupling step. Diisopropylethylamine (DIPEA) is used as a non-nucleophilic organic base to neutralize the HCl generated during the reaction, driving the reaction to completion without competing with the primary amine. DCM is an excellent inert solvent for this transformation.

Materials:

  • (cis)-4-amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine (Amine Core, 1.0 eq)

  • Crude 3-methoxypropane-1-sulfonyl chloride (from Protocol 1, 1.2 eq)

  • N,N-Diisopropylethylamine (DIPEA, 2.5 eq)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃), Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • Dissolve the Amine Core (1.0 eq) in anhydrous DCM (20 mL per gram) in a round-bottom flask under a nitrogen atmosphere.

  • Add DIPEA (2.5 eq) to the solution and cool the mixture to 0 °C with an ice bath.

  • Dissolve the crude 3-methoxypropane-1-sulfonyl chloride (1.2 eq) in a small amount of anhydrous DCM and add it dropwise to the cooled amine solution over 15 minutes.

  • Allow the reaction to stir at 0 °C for 30 minutes, then warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting amine is consumed.

  • Upon completion, quench the reaction by adding saturated aqueous NaHCO₃ solution. Stir for 10 minutes.

  • Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with DCM (2x).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the resulting crude product by silica gel column chromatography (e.g., using a gradient of 0-10% methanol in DCM) to yield the final product.

  • Characterize the final compound by ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS) to confirm its structure and purity.

Part 5: Data Presentation and Characterization

The successful synthesis should be validated with quantitative data. The following table outlines the expected results and key physicochemical properties.

ParameterPropane-1-sulfonamide Derivative3-Methoxypropane-1-sulfonamide DerivativeRationale for Comparison
Expected Yield 75-85%70-85%To confirm the methoxy group does not hinder the reaction.
Purity (Post-Chromo.) >98% (HPLC)>98% (HPLC)Standard for drug development candidates.
Molecular Formula C₁₅H₂₃N₅O₂SC₁₆H₂₅N₅O₃SConfirmed by HRMS.
Monoisotopic Mass 337.1572367.1678Key value for mass spectrometry analysis.
Calculated LogP ~1.5~1.3Demonstrates modulation of lipophilicity.[11]
TPSA (Ų) 108.3117.6Shows increased polar surface area.[9]
Rotatable Bonds 46Indicates increased conformational flexibility.[9]

Note: LogP, TPSA, and Rotatable Bond counts are estimated based on the core structure and known values for the respective sulfonamide side chains.

Conclusion

The sulfonamide moiety is a powerful tool in the rational design of potent and selective JAK inhibitors. This application note demonstrates that 3-Methoxypropane-1-sulfonamide is a valuable and strategic building block for this purpose. The provided protocols detail a reliable pathway for its incorporation into complex, amine-containing scaffolds. By leveraging such tailored reagents, researchers can systematically modify lead compounds to enhance their physicochemical properties, ultimately accelerating the discovery and development of novel therapeutics for autoimmune diseases and other JAK-mediated conditions.

References

  • EP3845521A2 - Synthesis methods for upadacitinib and intermediate thereof. Google Patents.

  • A Comprehensive Overview of Globally Approved JAK Inhibitors. PMC.

  • Synthesis methods for upadacitinib and intermediate thereof. Justia Patents.

  • WO2020202183A1 - The process for the preparation of upadacitinib and its intermediates. Google Patents.

  • Synthesis and clinical application of small-molecule inhibitors of Janus kinase. ResearchGate.

  • WO2023029236A1 - Method for synthesizing key chiral intermediate of upadacitinib. Google Patents.

  • WO2020043033 - SYNTHESIS METHODS FOR UPADACITINIB AND INTERMEDIATE THEREOF. WIPO Patentscope.

  • Inside Perspective of the Synthetic and Computational Toolbox of JAK Inhibitors: Recent Updates. MDPI.

  • Analysis and Comparison of Synthesis Route of Small Molecule Kinase Inhibitors Tofacitinib. Semantic Scholar.

  • US9718834B2 - Processes and intermediates for making a JAK inhibitor. Google Patents.

  • Design and Synthesis of New JAK1 Inhibitors based on Sulfonamide- Triazine Conjugates. Bentham Science.

  • Upadacitinib: Process development of a JAK1 inhibitor. American Chemical Society.

  • (PDF) Design and Synthesis of New JAK1 Inhibitors based on SulfonamideTriazine Conjugates. ResearchGate.

  • Synthesis and Clinical study of Upadacitinib. ChemicalBook.

  • (PDF) FeCl3-Catalyzed Cross-Coupling for Improving the Synthesis of Upadacitinib. ResearchGate.

  • 1342392-06-6 | 3-(2-Methoxyethoxy)propane-1-sulfonamide. ChemScene.

  • SYNTHESIS METHODS FOR UPADACITINIB AND INTERMEDIATE THEREOF - European Patent Office. EPO.

  • Identification of N-{cis-3-[Methyl(7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino]cyclobutyl}propane-1-sulfonamide (PF-04965842): A Selective JAK1 Clinical Candidate for the Treatment of Autoimmune Diseases. OSTI.gov.

  • 3-Methoxypropane-1-sulfonic acid. PubChem.

  • 3-methoxypropane-1-sulfonamide (C4H11NO3S). PubChemLite.

  • Design and Synthesis of a Pan-Janus Kinase Inhibitor Clinical Candidate (PF-06263276) Suitable for Inhaled and Topical Delivery for the Treatment of Inflammatory Diseases of the Lungs and Skin. PubMed.

  • Janus kinase inhibitor. Wikipedia.

  • Discovery of a JAK1/3 Inhibitor and Use of a Prodrug To Demonstrate Efficacy in a Model of Rheumatoid Arthritis. PMC.

  • 3-Methoxypropane-1-sulfonic acid. CymitQuimica.

  • Tricyclic janus kinase 1 inhibitors, and compositions and methods thereof. USPTO.

  • Research and Development of Janus Kinase (JAK) Inhibitors. BOC Sciences.

Sources

sulfonamide formation via nucleophilic substitution protocols

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: High-Fidelity Sulfonamide Formation via Nucleophilic Substitution

Executive Summary

Sulfonamides (


) are a cornerstone pharmacophore in medicinal chemistry, serving as the structural backbone for antibiotics, diuretics, and protease inhibitors. While the formation of the 

bond appears deceptively simple, the reaction between a sulfonyl chloride and an amine is prone to specific failure modes—namely hydrolysis, bis-sulfonylation, and sluggish reactivity with steric hindrance.

This guide moves beyond generic textbook procedures to provide field-validated protocols for nucleophilic substitution at the sulfur center. We distinguish between "robust" substrates suitable for green, aqueous conditions and "sensitive" scaffolds requiring anhydrous, catalytic activation.[1]

Mechanistic Insight: The Sulfur Center

Unlike the planar carbonyl carbon in amide coupling (


), the sulfonyl sulfur atom is tetrahedral (

). The substitution does not proceed via a simple

backside attack due to steric crowding. Instead, it follows an associative addition-elimination mechanism .
  • Nucleophilic Attack: The amine lone pair attacks the sulfur, forming a pentacoordinate trigonal bipyramidal intermediate (or transition state).

  • Elimination: The chloride ion is expelled, restoring the tetrahedral geometry.

  • Deprotonation: A base removes the proton from the nitrogen to generate the neutral sulfonamide.

Critical Consideration: The sulfonyl chloride is a "hard" electrophile. In the presence of water (also a nucleophile), hydrolysis to the sulfonic acid (


) is a constant competitive reaction. Selectivity is achieved by exploiting the higher nucleophilicity of amines compared to water, or by excluding water entirely.
Visualizing the Pathway

SulfonamideMechanism Start Sulfonyl Chloride (R-SO2-Cl) + Amine Inter Pentacoordinate Intermediate Start->Inter Nucleophilic Attack Side Side Product: Sulfonic Acid Start->Side Hydrolysis (H2O) Product Sulfonamide (R-SO2-NH-R') Inter->Product Cl- Elimination & Deprotonation

Figure 1: Associative mechanism of sulfonamide formation. The dashed red line represents the competitive hydrolysis pathway that must be suppressed.

Experimental Protocols

Protocol A: The "Green" Schotten-Baumann Method (Aqueous)

Best for: Robust, non-hydrolytically sensitive sulfonyl chlorides and unhindered amines. Ideal for scale-up due to ease of workup.

Concept: This biphasic system uses water as the solvent for the base and the heat sink. The reaction relies on the amine being a far better nucleophile than water.

Reagents:

  • Sulfonyl Chloride (1.0 equiv)[2]

  • Amine (1.1 equiv)[1]

  • Base:

    
     (2.0 equiv) or 
    
    
    
    (2.5 equiv for unreactive amines)
  • Solvent: Water (or Water/Acetone 1:1 if solubility is poor)

Step-by-Step:

  • Preparation: Dissolve the amine (10 mmol) and

    
     (20 mmol) in water (25 mL).
    
    • Note: If the amine is insoluble in water, add just enough acetone or THF to solubilize it.

  • Addition: Cool the mixture to 0°C. Add the sulfonyl chloride (10 mmol) dropwise (if liquid) or portion-wise (if solid) over 15 minutes.

    • Why? Cooling suppresses the hydrolysis rate more than the amidation rate.

  • Reaction: Allow to warm to room temperature (RT) and stir vigorously for 2–4 hours.

    • Check: Monitor pH.[3] If it drops below 8, add more base. The reaction produces HCl, which must be neutralized to keep the amine nucleophilic (unprotonated).

  • Workup:

    • If product precipitates: Filter the solid, wash with water (to remove salts) and dilute HCl (to remove unreacted amine).

    • If product is oiled out: Acidify to pH 2 with 1M HCl to protonate any remaining amine, then extract with Ethyl Acetate.

Protocol B: Anhydrous Organic Synthesis (The "MedChem" Standard)

Best for: Valuable intermediates, hydrolytically unstable chlorides, or parallel synthesis libraries.

Concept: Uses an organic base (pyridine or TEA) in an aprotic solvent to completely eliminate hydrolysis.

Reagents:

  • Sulfonyl Chloride (1.1 equiv)

  • Amine (1.0 equiv)

  • Base: Pyridine (excess, acts as solvent/base) OR Triethylamine (

    
    , 1.5 equiv) in DCM.
    
  • Catalyst: DMAP (0.1 equiv) – Optional, see Protocol C.

Step-by-Step:

  • Setup: Flame-dry a round-bottom flask and purge with

    
     or Ar.
    
  • Solubilization: Dissolve Amine (1.0 mmol) and

    
     (1.5 mmol) in anhydrous DCM (5 mL). Cool to 0°C.[2][4]
    
  • Addition: Dissolve Sulfonyl Chloride (1.1 mmol) in DCM (2 mL) and add dropwise to the amine solution.

    • Tip: Never add the amine to the chloride; high local concentrations of chloride can lead to bis-sulfonylation of primary amines.

  • Reaction: Stir at 0°C for 30 mins, then warm to RT for 2–12 hours.

  • Quench: Add a saturated solution of

    
     or water.
    
  • Purification: Wash organic layer with 1M HCl (removes pyridine/TEA and unreacted amine), then Brine. Dry over

    
    .[1]
    

Advanced Optimization: DMAP Catalysis

For sterically hindered amines (e.g., tert-butylamines, anilines with ortho-subs), standard conditions fail. 4-Dimethylaminopyridine (DMAP) is the "turbocharger" for this reaction.

Mechanism of Action: DMAP is more nucleophilic than the substrate amine.[5] It attacks the sulfonyl chloride first to form a highly reactive N-sulfonylpyridinium salt . This intermediate is more electrophilic than the starting chloride and is readily attacked by the hindered amine.

Workflow Decision Tree:

OptimizationTree Start Substrate Analysis Q1 Is the Amine Sterically Hindered? Start->Q1 Q2 Is Sulfonyl Chloride Hydrolytically Unstable? Q1->Q2 No MethodC Protocol C: DCM + Pyridine + DMAP Q1->MethodC Yes (Use DMAP) MethodA Protocol A: Aqueous/Schotten-Baumann Q2->MethodA No (Stable) MethodB Protocol B: DCM + Et3N Q2->MethodB Yes (Sensitive)

Figure 2: Decision matrix for selecting the optimal synthetic protocol.

Troubleshooting & Critical Parameters

IssueCauseSolution
Bis-Sulfonylation Primary amine reacts twice (

).
1. Use slight excess of amine (not chloride).2. Keep temp at 0°C.3. Use bulky base (

).
No Reaction Amine is too weak/hindered.1. Add 10 mol% DMAP .2. Switch solvent to Pyridine and heat to 60°C.3. Microwave irradiation (100°C, 10 min).
Hydrolysis (

)
Wet solvent or highly reactive chloride.1. Switch to Protocol B (Anhydrous).2. Increase amine equivalents to outcompete water.
Purple/Black Color Oxidation of aniline substrates.Perform reaction under Argon/Nitrogen atmosphere.

References

  • Deng, J., et al. (2006). "A facile, environmentally benign sulfonamide synthesis in water."[6][7] Green Chemistry.

  • BenchChem Technical Support. (2025). "General Principles in the Synthesis of Sulfonamides." BenchChem Application Notes.

  • De Luca, L., & Giacomelli, G. (2008).[7] "An Easy and Handy Synthesis of Sulfonamides Directly from Sulfonic Acids." The Journal of Organic Chemistry.

  • Organic Chemistry Portal. (2024). "Sulfonamide Synthesis by S-N Coupling." Recent Literature Review.

  • Mandai, H., et al. (2017). "DMAP-assisted sulfonylation as an efficient step for the methylation of primary amine motifs." Beilstein Journal of Organic Chemistry.

Sources

Application Notes & Protocols: Strategic Incorporation of the Methoxypropyl Group in Sulfonamide Drug Development

Author: BenchChem Technical Support Team. Date: March 2026

Audience: Researchers, scientists, and drug development professionals.

Abstract: The sulfonamide scaffold remains a cornerstone of modern medicinal chemistry, demonstrating a remarkable breadth of biological activities.[1][2] Lead optimization of sulfonamide-based drug candidates frequently involves the strategic modification of substituents to enhance physicochemical properties and improve the overall ADME (Absorption, Distribution, Metabolism, and Excretion) profile. This guide provides an in-depth exploration of the introduction of the methoxypropyl group, a valuable moiety for modulating solubility, metabolic stability, and target engagement. We will detail the scientific rationale, present validated synthetic protocols, and analyze the impact of this functional group on drug performance.

Introduction: The Rationale for Methoxypropyl Introduction

In drug discovery, moving a compound from a preliminary "hit" to a clinical "candidate" is a process of meticulous molecular engineering. The goal is to retain or enhance desired potency while optimizing the pharmacokinetic (PK) and pharmacodynamic (PD) properties. The introduction of specific side chains is a primary strategy in this endeavor.

The methoxypropyl group, -CH₂(CH₂)₂OCH₃, offers a compelling combination of features:

  • Polarity and Lipophilicity Balance: The ether oxygen introduces a polar, hydrogen-bond accepting feature, which can significantly enhance aqueous solubility—a common challenge with aromatic-rich sulfonamide cores.[3][4][5] This is balanced by the three-carbon alkyl chain, which can engage in favorable hydrophobic interactions within a target protein's binding pocket. This balance is crucial for achieving optimal Lipophilic Ligand Efficiency (LLE).[6][7]

  • Conformational Flexibility: The single bonds within the propyl chain and the C-O-C ether linkage allow for a high degree of rotational freedom. This flexibility can enable the ligand to adopt a lower-energy, more favorable conformation upon binding to its biological target, thus improving affinity.

  • Metabolic Stability: The ether linkage is generally more resistant to metabolic cleavage than more labile groups like esters. While O-demethylation by cytochrome P450 (CYP) enzymes is a known metabolic pathway for methoxy groups, this can often be mitigated by structural modifications elsewhere in the molecule.[4][7]

The decision to incorporate a methoxypropyl group is often driven by the need to overcome specific liabilities in a lead compound, as illustrated in the decision workflow below.

decision_workflow Start Lead Compound Identified Problem Assess Key Liabilities Start->Problem Solubility Poor Aqueous Solubility? Problem->Solubility PK Data Metabolism Poor Metabolic Stability? Problem->Metabolism ADME Data Potency Suboptimal Potency? Problem->Potency Assay Data AddPolar Strategy: Introduce Polar Group Solubility->AddPolar Yes Solution Introduce Methoxypropyl Group Metabolism->Solution Yes (e.g., replace labile ester) AddFlex Strategy: Increase Flexibility / Explore Pocket Potency->AddFlex Yes AddPolar->Solution AddFlex->Solution End Optimized Candidate Solution->End

Caption: Decision workflow for incorporating a methoxypropyl group.

Part I: Impact on Physicochemical Properties

The introduction of a methoxypropyl group directly alters key physicochemical parameters that govern a drug's behavior. The ether oxygen can act as a hydrogen bond acceptor, disrupting the crystal lattice energy of the solid state and improving interactions with water, thereby boosting solubility.

PropertyParent Sulfonamide (Hypothetical)Methoxypropyl Derivative (Hypothetical)Rationale for Change
Molecular Weight 350.4 g/mol 422.5 g/mol Addition of C₄H₉O moiety.
cLogP 3.83.5The addition of the alkyl chain increases lipophilicity, but the polar ether oxygen partially offsets this, often resulting in a modest net decrease or minimal increase in calculated logP.[6]
Aqueous Solubility (pH 7.4) 0.01 mg/mL0.15 mg/mLThe hydrogen bond accepting ether oxygen disrupts crystal packing and improves solvation in aqueous media, leading to a significant increase in solubility.[4][5]
Melting Point 215 °C178 °CIncreased conformational flexibility and disruption of intermolecular hydrogen bonding (e.g., sulfonamide dimers) can lower the melting point.[5]
Part II: Synthetic Strategies & Protocols

There are two primary, robust strategies for introducing a methoxypropyl group into a sulfonamide-containing molecule. The choice of strategy depends on the overall synthetic route and the availability of starting materials.

synthetic_strategies cluster_A Strategy A: N-Alkylation of Sulfonamide cluster_B Strategy B: Late-Stage Sulfonylation A_Start1 R-SO₂NH₂ (Primary Sulfonamide) A_Reaction Base (e.g., K₂CO₃, NaH) Solvent (e.g., DMF, ACN) Heat A_Start1->A_Reaction A_Start2 Br-(CH₂)₃-OCH₃ (3-Methoxypropyl bromide) A_Start2->A_Reaction A_Product R-SO₂NH-(CH₂)₃-OCH₃ (Final Product) A_Reaction->A_Product B_Start1 R-NH-(CH₂)₃-OCH₃ (Precursor Amine) B_Reaction Base (e.g., Pyridine, TEA) Solvent (e.g., DCM) 0 °C to RT B_Start1->B_Reaction B_Start2 Ar-SO₂Cl (Sulfonyl Chloride) B_Start2->B_Reaction B_Product R-N(SO₂Ar)-(CH₂)₃-OCH₃ (Final Product) B_Reaction->B_Product

Caption: General synthetic strategies for methoxypropyl introduction.

Protocol 2.1: N-Alkylation of a Primary Sulfonamide

This protocol describes the direct alkylation of a primary sulfonamide with 1-bromo-3-methoxypropane. This method is straightforward and effective when the sulfonamide starting material is readily available.

Materials:

  • Parent Sulfonamide (e.g., 4-isopropylbenzenesulfonamide) (1.0 eq)

  • 1-bromo-3-methoxypropane (1.2 eq)

  • Potassium Carbonate (K₂CO₃), anhydrous (2.0 eq)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Ethyl Acetate (EtOAc)

  • Brine (saturated aq. NaCl)

  • Water (deionized)

  • Magnesium Sulfate (MgSO₄), anhydrous

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add the parent sulfonamide (1.0 eq) and anhydrous DMF (approx. 0.1 M concentration).

  • Add anhydrous potassium carbonate (2.0 eq) to the solution.

  • Stir the suspension vigorously for 10 minutes at room temperature.

  • Add 1-bromo-3-methoxypropane (1.2 eq) dropwise to the reaction mixture.

  • Heat the reaction mixture to 60-70 °C and stir overnight.

  • Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting sulfonamide is consumed.

  • Workup: Cool the reaction to room temperature. Pour the mixture into a separatory funnel containing water and extract three times with ethyl acetate.

  • Combine the organic layers and wash twice with water, then once with brine to remove residual DMF.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to yield the pure N-(3-methoxypropyl)sulfonamide.

Protocol 2.2: Late-Stage Sulfonylation of a Precursor Amine

This approach is common in complex syntheses where the amine-containing fragment is built first. The final step is the formation of the sulfonamide bond by reacting with a sulfonyl chloride.[8] This method avoids potential side reactions on the sulfonamide nitrogen.

Materials:

  • Precursor Amine (e.g., N-(3-methoxypropyl)aniline) (1.0 eq)

  • Sulfonyl Chloride (e.g., 4-toluenesulfonyl chloride) (1.1 eq)

  • Pyridine or Triethylamine (TEA) (1.5 eq)

  • Dichloromethane (DCM), anhydrous

  • 1M Hydrochloric Acid (HCl)

  • Saturated aq. Sodium Bicarbonate (NaHCO₃)

  • Brine (saturated aq. NaCl)

  • Magnesium Sulfate (MgSO₄), anhydrous

Procedure:

  • Dissolve the precursor amine (1.0 eq) in anhydrous DCM (approx. 0.2 M) in a round-bottom flask under an inert atmosphere.

  • Cool the solution to 0 °C using an ice bath.

  • Add pyridine or TEA (1.5 eq) to the solution.

  • In a separate flask, dissolve the sulfonyl chloride (1.1 eq) in a minimal amount of anhydrous DCM.

  • Add the sulfonyl chloride solution dropwise to the cold amine solution over 15 minutes.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours.

  • Reaction Monitoring: Monitor the disappearance of the amine starting material by TLC or LC-MS.

  • Workup: Dilute the reaction mixture with DCM. Transfer to a separatory funnel and wash sequentially with 1M HCl, water, saturated aq. NaHCO₃, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: The crude product can often be purified by recrystallization or by flash column chromatography on silica gel.

protocol_workflow cluster_main Experimental Workflow (Protocol 2.2) Setup 1. Dissolve Amine & Base in DCM at 0 °C Addition 2. Add Sulfonyl Chloride Solution Dropwise Setup->Addition Reaction 3. Stir at RT for 2-4h Addition->Reaction Monitor 4. Monitor by TLC/LC-MS Reaction->Monitor Workup 5. Aqueous Workup (Acid/Base Washes) Monitor->Workup Reaction Complete Dry 6. Dry (MgSO₄) & Concentrate Workup->Dry Purify 7. Purify (Chromatography/Recrystallization) Dry->Purify Analyze 8. Characterize Product (NMR, MS) Purify->Analyze

Caption: Step-by-step workflow for the late-stage sulfonylation protocol.

Part III: Case Study - Tamsulosin

Tamsulosin is an α₁ₐ-selective alpha blocker used to treat benign prostatic hyperplasia.[9] Its structure features a sulfonamide group and a chiral amine side chain containing an ether linkage. While not a methoxypropyl group, the [2-(2-ethoxyphenoxy)ethyl]amino side chain serves as an excellent real-world example of how an extended, flexible, ether-containing group is critical to the drug's function and selectivity.[9]

The synthesis of Tamsulosin often employs a late-stage coupling strategy, reflecting Protocol 2.2. A key intermediate, (R)-5-(2-aminopropyl)-2-methoxybenzenesulfonamide, is coupled with a side chain containing the ether moiety.[10][11] This approach allows for the careful construction of the chiral amine core before its attachment to the complex side chain.

The ether-containing side chain is crucial for Tamsulosin's profile:

  • Selectivity: The length and conformation of the side chain are optimized for binding to the α₁ₐ and α₁d adrenergic receptor subtypes over the α₁b subtype, which is more common in blood vessels. This selectivity reduces the incidence of cardiovascular side effects like orthostatic hypotension.[9]

  • PK Properties: The ether linkage provides metabolic stability, and the overall balance of polarity and lipophilicity contributes to its absorption and distribution profile.

Conclusion

The introduction of a methoxypropyl group is a highly effective and versatile strategy in the optimization of sulfonamide drug candidates. It provides medicinal chemists with a powerful tool to enhance aqueous solubility, modulate lipophilicity, and improve metabolic stability without sacrificing, and often while improving, target affinity. The synthetic routes to introduce this group are robust and well-established, allowing for its reliable incorporation into diverse molecular scaffolds. By understanding the underlying physicochemical principles and employing validated synthetic protocols, researchers can leverage the methoxypropyl group to accelerate the development of safer and more effective sulfonamide-based therapeutics.

References
  • Design, Synthesis, and Biological Evaluation of Sulfonamide Methoxypyridine Derivatives as Novel PI3K/mTOR Dual Inhibitors - PMC. (2023, March 20). National Center for Biotechnology Information. [Link]

  • Gizur, T., Fogassy, E., Bálint, J., Egri, G., Törley, J., Demeter, A., & Greiner, I. (2008). New practical synthesis of Tamsulosin. Chirality, 20(6), 790-795. [Link]

  • Perlovich, G. L., Strakhova, N. N., Kazachenko, V. P., Volkova, T. V., & Surov, O. V. (2018). Impact of Sulfonamide Structure on Solubility and Transfer Processes in Biologically Relevant Solvents. Journal of Chemical & Engineering Data, 63(9), 3354-3366. [Link]

  • Process for preparation of tamsulosin and its derivatives. (2006).
  • Synthesis of optically pure (r)-5-(2-aminopropyl)-2-methoxybenzenesulphonamide. (2006).
  • Contente, M. L., Guidi, B., Paradisi, F., & Tamborini, L. (2019). Chemoenzymatic synthesis of Tamsulosin. Organic & Biomolecular Chemistry, 17(8), 2149-2153. [Link]

  • Anwar, S., & Shamsuzzaman. (2021). Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. Archives of Microbiology, 203(6), 2843–2852. [Link]

  • Tamsulosin. (n.d.). PubChem. National Center for Biotechnology Information. [Link]

  • Waring, M. J. (2021). Tactics to Improve Solubility. In Royal Society of Chemistry, Drug Design and Discovery Series. [Link]

  • Ruano, J. L. G., Parra, A., Yuste, F., & Mastranzo, V. M. (2008). Mild and General Method for the Synthesis of Sulfonamides. Synthesis, 2008(02), 311-312. [Link]

  • Manolov, S., Dimitrova, D., & Danalev, D. (2022). Synthesis of Novel Sulfonamide Derivatives Featuring 1-(Methylsulfonyl)-4-(2,3,4-Trimethoxybenzyl)Piperazine Core Structures. Molbank, 2022(3), M1480. [Link]

  • Bisharat, H., Al-Hiari, Y., & Al-badaineh, E. (2025). The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review. Advanced Journal of Chemistry B, 7(1), 130-150. [Link]

  • Oudah, K. H., Al-dujaili, A. H., & Al-Amiery, A. A. (2020). The recent progress of sulfonamide in medicinal chemistry. Systematic Reviews in Pharmacy, 11(12), 1664-1672. [Link]

  • Zhang, Y., & Li, A. (2019). An Overview of Saturated Cyclic Ethers: Biological Profiles and Synthetic Strategies. Molecules, 24(20), 3747. [Link]

  • Popović, N., Čakar, M., & Agbaba, D. (2018). Antimicrobial sulfonamide drugs. ResearchGate. [Link]

  • Sharma, D., & Singh, M. (2020). Strategies for improving hydrophobic drugs solubility and bioavailability. International Journal of Pharmaceutical Sciences and Research, 11(5), 2095-2104. [Link]

  • Ishihara, Y. (2022). Methoxy group: a non-lipophilic “scout” for protein pocket finding. Expert Opinion on Drug Discovery, 17(5), 457-460. [Link]

  • Chiodi, D., & Ishihara, Y. (2024). The role of the methoxy group in approved drugs. European Journal of Medicinal Chemistry, 273, 116364. [Link]

  • Al-Bayati, Z. A. (2018). Sulfonamides: Historical Discovery Development (Structure-Activity Relationship Notes). ResearchGate. [Link]

  • Hekster, C. A., & Vree, T. B. (1982). Clinical pharmacokinetics of sulphonamides and their N4-acetyl derivatives. Antibiotics and Chemotherapy, 31, 22-118. [Link]

  • Ahmed, A. (2024). Ether: The Compound That Revolutionized Medicine. Medium. [Link]

  • The role of the methoxy group in approved drugs. (2024). ResearchGate. [Link]

  • Ishihara, Y. (2022). Methoxy group: a non-lipophilic “scout” for protein pocket finding. Expert Opinion on Drug Discovery, 17(5), 457-460. [Link]

  • Levison, M. E., & Levison, J. H. (2009). Pharmacokinetics and Pharmacodynamics of Antibacterial Agents. Infectious Disease Clinics of North America, 23(4), 791-815. [Link]

  • Ether | Chemical Structure & Properties. (2026, January 29). Britannica. [Link]

  • Major metabolites of sulfonamide antibiotics. (n.d.). ResearchGate. [Link]

  • Ether. (n.d.). Wikipedia. [Link]

Sources

Application Note: General Procedures for Aliphatic Sulfonamide Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Analysis

Aliphatic sulfonamides (


) are critical pharmacophores in medicinal chemistry, acting as bioisosteres for carboxylic acids and amides.[1] While aromatic sulfonamide synthesis is trivial due to the stability of arylsulfonyl chlorides, aliphatic sulfonamide synthesis presents unique challenges. 
The Core Challenge: Stability

The primary bottleneck is the instability of the aliphatic sulfonyl chloride intermediate. Unlike their aromatic counterparts, aliphatic sulfonyl chlorides are prone to:

  • Desulfonylation: Extrusion of

    
     (particularly in branched systems).
    
  • 
    -Chlorination:  Side reactions at the 
    
    
    
    -position during formation.
  • Hydrolysis: Rapid degradation upon exposure to atmospheric moisture.

Therefore, the "General Procedure" for aliphatic substrates must prioritize in situ generation or mild activation strategies that minimize the isolation of the sulfonyl chloride.

Master Decision Matrix

Before selecting a protocol, determine the optimal route based on your starting material availability.

Synthesis_Decision_Tree Start Start: Select Precursor Decision1 Starting Material? Start->Decision1 Thiol Aliphatic Thiol (R-SH) Decision1->Thiol Halide Aliphatic Halide (R-X) Decision1->Halide Sulfinate Sulfinate Salt (R-SO2Na) Decision1->Sulfinate Chloride Sulfonyl Chloride (R-SO2Cl) Decision1->Chloride RouteA PROTOCOL A: Oxidative Chlorination (NCS/HCl) Thiol->RouteA Robust StepX Convert to Sulfinate (Na2SO3) Halide->StepX RouteB PROTOCOL B: Iodine-Mediated Coupling (I2/Amine) Sulfinate->RouteB Green/Mild RouteC PROTOCOL C: Direct Amination (Low Temp) Chloride->RouteC If pure StepX->RouteB

Figure 1: Strategic decision tree for selecting the appropriate synthesis protocol based on substrate availability.

Protocol A: Oxidative Chlorination (The "Gold Standard")

Best for: Converting Thiols or Disulfides to Sulfonamides. Mechanism: In situ generation of sulfonyl chloride using N-Chlorosuccinimide (NCS), followed by immediate amination.[2] This avoids isolating the unstable intermediate.

Reagents
  • Substrate: Aliphatic Thiol (1.0 equiv)

  • Oxidant: N-Chlorosuccinimide (NCS) (3.0 - 4.0 equiv)

  • Acid: 2M HCl (aq) (0.5 mL per mmol substrate)

  • Solvent: Acetonitrile (MeCN)

  • Amine: Primary or Secondary Amine (1.2 - 1.5 equiv)

  • Base: Triethylamine (TEA) or Pyridine (3.0 equiv)

Step-by-Step Methodology
  • Oxidative Chlorination (Formation of R-SO2Cl):

    • Dissolve the thiol (1.0 equiv) in MeCN (5 mL/mmol) in a round-bottom flask.

    • Cool the solution to 0–5 °C (Ice bath). Critical: Aliphatic sulfonyl chlorides degrade rapidly at RT.

    • Add 2M HCl (aq).

    • Add NCS (3.0 equiv) portion-wise over 15 minutes.

    • Observation: The reaction is exothermic.[3][4] Maintain temperature < 10 °C.

    • Stir for 30–60 minutes. Monitor by TLC (disappearance of thiol).

  • Work-up (Removal of Oxidant):

    • Dilute with cold diethyl ether or DCM.

    • Wash with cold water (x2) and cold brine (x1) to remove succinimide and excess acid.

    • Note: Do not dry over MgSO4 for too long; proceed immediately to the next step. Do not rotovap to dryness. Keep the sulfonyl chloride in solution.

  • Amination:

    • To the cold organic layer containing the fresh sulfonyl chloride, add the amine (1.2 equiv).

    • Add TEA (3.0 equiv) dropwise.

    • Allow the mixture to warm to Room Temperature (RT) and stir for 2–4 hours.

  • Purification:

    • Quench with 1M HCl (to remove unreacted amine).

    • Extract with EtOAc.

    • Concentrate and purify via flash column chromatography (typically Hexane/EtOAc).

Protocol B: Sulfinate Coupling (The "Green" Alternative)

Best for: Substrates where the thiol is odorous/unavailable, or when starting from Alkyl Halides (converted to sulfinates via


).
Mechanism:  Oxidative coupling of sulfinate salts using Iodine (

).
Reagents
  • Substrate: Sodium Sulfinate (

    
    ) (1.0 equiv)
    
  • Amine: 1.2 equiv

  • Mediator: Iodine (

    
    ) (1.0 - 1.2 equiv)
    
  • Solvent: Water, MeOH, or biphasic DCM/Water.

Step-by-Step Methodology
  • Preparation:

    • Dissolve Sodium Sulfinate (1.0 equiv) and Amine (1.2 equiv) in Water (or MeOH/Water 1:1).

    • Optimization: If the amine is insoluble in water, use a biphasic system (DCM/Water) or MeOH.

  • Coupling:

    • Add Iodine (

      
      ) (1.0 equiv) to the mixture at RT.
      
    • Stir vigorously. The dark color of iodine will fade as it is consumed.

    • Reaction time: 1–3 hours.

  • Quench & Isolation:

    • Quench with saturated aqueous

      
       (Sodium Thiosulfate) to remove excess iodine (color changes from brown/yellow to clear).
      
    • Extract with EtOAc or DCM.

    • Wash with brine, dry, and concentrate.

Mechanistic Insight

Understanding the reaction pathway is vital for troubleshooting. The formation of the sulfonamide proceeds through a nucleophilic attack at the sulfur atom.[5]

Mechanism Thiol R-SH Disulfide R-S-S-R (Intermediate) Thiol->Disulfide Oxidation SulfCl R-SO2-Cl (Electrophile) Disulfide->SulfCl Cl+ Source TS [Transition State] SN2-like at Sulfur SulfCl->TS + Amine Product R-SO2-NH-R' (Sulfonamide) TS->Product - HCl NCS NCS/HCl (Oxidation) Amine R'-NH2 (Nucleophile)

Figure 2: Reaction pathway for Protocol A. Note that the disulfide is often observed as a transient intermediate before full oxidation to the sulfonyl chloride.

Troubleshooting & Optimization (Self-Validating Systems)

A robust protocol includes checks to validate success at each stage.

ProblemProbable CauseDiagnostic CheckCorrective Action
Low Yield (Protocol A) Decomposition of Sulfonyl ChlorideTLC of Step 1 shows multiple spots or streaks.Keep Cold: Ensure Step 1 is < 5°C. Speed: Do not store the intermediate; react immediately.
Low Yield (Protocol A) Amine OxidationDarkening of reaction mixture upon amine addition.Wash Step: Ensure Step 2 (Work-up) is thorough to remove excess NCS before adding the amine.
No Reaction (Protocol B) Poor SolubilityReagents precipitate out.Co-solvent: Switch to MeOH/Water or THF/Water.
Product is Unstable Acidic WorkupProduct degrades during purification.Avoid Acid: Some aliphatic sulfonamides are acid-sensitive. Use neutral alumina or buffered silica.
"Rotten Egg" Smell DesulfonylationLoss of

gas.
Temp Control: The reaction is too hot. Lower the temperature for the chlorination step.

References

  • Nishiguchi, A., Maeda, K., & Miki, S. (2006).[6] Sulfonyl Chloride Formation from Thiol Derivatives by N-Chlorosuccinimide Mediated Oxidation.[2][6][7] Synthesis, 24, 4131–4134.

  • Bahrami, K., Khodaei, M. M., & Soheilizad, M. (2009). Direct Conversion of Thiols to Sulfonyl Chlorides and Sulfonamides.[8][9] Journal of Organic Chemistry, 74(24), 9287–9291.

  • Revathi, L., et al. (2022). An Efficient Method for the Preparation of Sulfonamides from Sodium Sulfinates and Amines.[10][11] ChemistrySelect, 7(32).

  • Scott, K. A., & Njardarson, J. T. (2018). Analysis of US FDA-Approved Drugs Containing Sulfur Atoms. Topics in Current Chemistry, 376, 5.

Sources

Troubleshooting & Optimization

Technical Support Center: A Guide to Improving the Yield of 3-Methoxypropane-1-sulfonamide Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides in-depth technical assistance for the synthesis of 3-Methoxypropane-1-sulfonamide, a crucial building block in pharmaceutical development. As Senior Application Scientists, we understand the challenges you face in achieving high yields and purity. This document is designed to be a comprehensive resource, offering troubleshooting advice, frequently asked questions, and detailed protocols to enhance your experimental success.

I. Understanding the Synthesis: The "Why" Behind the "How"

The most common and classical method for synthesizing primary sulfonamides, such as 3-Methoxypropane-1-sulfonamide, involves the reaction of a sulfonyl chloride with ammonia or an ammonia surrogate.[1][2][3][4] This nucleophilic substitution reaction is conceptually straightforward, but its efficiency is highly dependent on the quality of the starting materials and the precise control of reaction conditions.[5]

The primary challenge in this synthesis often lies in the preparation and handling of the key intermediate, 3-methoxypropane-1-sulfonyl chloride. This compound can be moisture-sensitive and prone to degradation, leading to lower yields and the formation of impurities.[1][2][5]

Reaction Pathway Overview

Sulfonamide Synthesis cluster_0 Step 1: Sulfonyl Chloride Formation cluster_1 Step 2: Sulfonamide Formation 3-Methoxypropanethiol 3-Methoxypropanethiol Oxidative Chlorination Oxidative Chlorination 3-Methoxypropanethiol->Oxidative Chlorination e.g., NCS, Cl2/H2O 3-Methoxypropane-1-sulfonyl_chloride 3-Methoxypropane-1-sulfonyl chloride Oxidative Chlorination->3-Methoxypropane-1-sulfonyl_chloride Nucleophilic Substitution Nucleophilic Substitution 3-Methoxypropane-1-sulfonyl_chloride->Nucleophilic Substitution Ammonia Ammonia Ammonia->Nucleophilic Substitution Base (e.g., Pyridine) 3-Methoxypropane-1-sulfonamide 3-Methoxypropane-1-sulfonamide Nucleophilic Substitution->3-Methoxypropane-1-sulfonamide

Caption: General two-step synthesis pathway for 3-Methoxypropane-1-sulfonamide.

II. Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you might encounter during the synthesis, providing potential causes and actionable solutions.

Symptom Possible Cause(s) Suggested Solution(s)
Low Yield of Final Product 1. Incomplete reaction: Insufficient reaction time or inadequate mixing.[6] 2. Degradation of sulfonyl chloride: Presence of moisture or prolonged reaction at high temperatures.[5] 3. Side reactions: Formation of byproducts consuming starting materials.[5][6] 4. Product loss during workup: Inefficient extraction or crystallization.[6]1. Monitor reaction progress: Use TLC or HPLC to ensure the reaction has gone to completion. Optimize mixing speed and reaction time.[6] 2. Use anhydrous conditions: Dry all solvents and glassware thoroughly. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).[5] 3. Control temperature: Maintain precise temperature control throughout the reaction. Analyze starting materials for impurities.[6] 4. Optimize workup: Refine extraction and crystallization protocols. For crystallization, control the cooling rate to maximize crystal formation.[6]
High Impurity Levels 1. Hydrolysis of sulfonyl chloride: Reaction with residual water.[5] 2. Over-sulfonylation: Possible if the starting material for the sulfonyl chloride has highly activating groups (less common for this specific synthesis).[5] 3. Impurities in starting materials: Contaminants in the 3-methoxypropanethiol or chlorinating agent.1. Strict anhydrous conditions: Ensure all reagents and solvents are free of water.[5] 2. Stoichiometric control: Use a slight excess of the amine relative to the sulfonyl chloride to ensure complete consumption of the latter. 3. Purify starting materials: Distill or recrystallize starting materials if their purity is questionable.
Product "Oiling Out" During Crystallization 1. High impurity concentration. [7] 2. Cooling the solution too quickly. [6] 3. Inappropriate solvent choice. [7]1. Pre-purification: Consider a preliminary purification step like column chromatography before recrystallization.[7] 2. Slow cooling: Allow the solution to cool slowly to room temperature before further cooling in an ice bath.[6][7] 3. Solvent screening: Experiment with different solvent systems. Ethanol-water or isopropanol-water mixtures can be effective for sulfonamides.[7]
Difficulty in Isolating the Product 1. Fine needle-like crystals: These can be difficult to filter.[6] 2. Product remains in solution: Too much solvent was used for recrystallization.[7]1. Optimize crystallization: Adjust the solvent system and cooling rate to encourage the growth of larger crystals.[6] 2. Reduce solvent volume: Carefully evaporate some of the solvent to reach the saturation point.
Troubleshooting Workflow

Troubleshooting_Sulfonamide_Synthesis start Low Yield or High Impurity? check_reaction Monitor Reaction (TLC/HPLC) start->check_reaction purify_reagents Purify Starting Materials start->purify_reagents Persistent Impurities check_conditions Review Reaction Conditions (Temp, Time, Anhydrous?) check_reaction->check_conditions Reaction Incomplete check_workup Analyze Workup & Purification check_reaction->check_workup Reaction Complete optimize_reaction Optimize Reaction: - Adjust Time/Temp - Ensure Anhydrous Conditions check_conditions->optimize_reaction optimize_workup Optimize Workup: - Adjust Extraction pH - Screen Recrystallization Solvents check_workup->optimize_workup success Improved Yield & Purity optimize_reaction->success optimize_workup->success purify_reagents->check_reaction

Caption: A logical workflow for troubleshooting common synthesis issues.

III. Frequently Asked Questions (FAQs)

Q1: What is the best method to prepare the 3-methoxypropane-1-sulfonyl chloride precursor?

While several methods exist for synthesizing sulfonyl chlorides, the oxidative chlorination of the corresponding thiol (3-methoxypropanethiol) is a common approach.[8] Reagents like N-chlorosuccinimide (NCS) in the presence of an aqueous medium can be effective.[9] It is crucial to carefully control the reaction temperature to avoid over-oxidation.

Q2: My reaction with ammonia is sluggish. How can I improve the rate?

Low reactivity can be due to a few factors. Ensure your ammonia source is sufficiently concentrated. Using a sealed reaction vessel can help maintain the concentration of ammonia. Gentle heating may also increase the reaction rate, but this must be balanced with the stability of the sulfonyl chloride.[10] Alternatively, using an ammonia surrogate followed by a deprotection step can be a more controlled approach.[1][2]

Q3: Are there any alternative, milder methods for this synthesis?

Yes, modern organic synthesis has developed several alternatives to the traditional sulfonyl chloride method. These include transition-metal-catalyzed cross-coupling reactions and one-pot syntheses from thiols.[5] For instance, an iodine-mediated synthesis from thiols and ammonia has been reported.[11] While these methods may require more specialized reagents, they can offer advantages in terms of functional group tolerance and milder reaction conditions.

Q4: How can I effectively remove unreacted sulfonyl chloride from my product?

During the aqueous workup, washing the organic layer with a dilute solution of a non-nucleophilic base, such as sodium bicarbonate, can help to hydrolyze and remove any remaining sulfonyl chloride. A subsequent brine wash will help to remove residual water before drying the organic layer.

Q5: What is the best way to purify the final 3-Methoxypropane-1-sulfonamide?

Recrystallization is the most common and effective method for purifying sulfonamides.[12] A solvent screen is recommended to find the optimal conditions. Common solvent systems include ethanol/water, isopropanol/water, or ethyl acetate/hexanes.[7][12] If recrystallization fails to remove all impurities, column chromatography on silica gel may be necessary.

IV. Detailed Experimental Protocols

Protocol 1: Synthesis of 3-Methoxypropane-1-sulfonyl chloride

This protocol is a general guideline. Please refer to established literature procedures and perform a thorough safety assessment before conducting any experiment.

  • Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 3-methoxypropanethiol (1.0 eq) in a suitable solvent such as dichloromethane (DCM). Cool the solution to 0 °C in an ice bath.

  • Oxidative Chlorination: Prepare a solution of the chlorinating agent (e.g., N-chlorosuccinimide, 2.1 eq) in an appropriate solvent. Add this solution dropwise to the cooled thiol solution, maintaining the temperature at 0-5 °C.

  • Reaction Monitoring: Monitor the reaction progress by TLC until the starting thiol is consumed.

  • Workup: Once the reaction is complete, filter off any solid byproducts. Wash the filtrate sequentially with cold water, dilute sodium bicarbonate solution, and brine.

  • Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 3-methoxypropane-1-sulfonyl chloride. This intermediate is often used directly in the next step without further purification.

Protocol 2: Synthesis of 3-Methoxypropane-1-sulfonamide
  • Setup: In a separate round-bottom flask, place a solution of aqueous ammonia (a significant excess, e.g., 10-20 eq). Cool this solution to 0 °C.

  • Addition of Sulfonyl Chloride: Dissolve the crude 3-methoxypropane-1-sulfonyl chloride from the previous step in a minimal amount of a solvent like DCM or THF. Add this solution dropwise to the vigorously stirred, cooled ammonia solution.

  • Reaction: Allow the reaction to warm to room temperature and stir until the sulfonyl chloride is consumed (monitor by TLC).

  • Workup: Dilute the reaction mixture with DCM and transfer to a separatory funnel. Separate the layers. Wash the organic layer with water and then brine.

  • Isolation and Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent in vacuo. Purify the resulting crude solid by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes or isopropanol/water) to obtain pure 3-Methoxypropane-1-sulfonamide.

V. References

  • Primary Sulfonamide Synthesis Using the Sulfinylamine Reagent N-Sulfinyl-O-(tert-butyl)hydroxylamine, t-BuONSO - PMC. (n.d.). Retrieved from

  • Primary Sulfonamide Synthesis Using the Sulfinylamine Reagent N-Sulfinyl-O-(tert-butyl)hydroxylamine, t-BuONSO | Organic Letters - ACS Publications. (2020, November 25). Retrieved from

  • Sulfonamide synthesis by S-N coupling - Organic Chemistry Portal. (n.d.). Retrieved from

  • Direct synthesis of sulfenamides, sulfinamides, and sulfonamides from thiols and amines. (2021, October 1). Retrieved from

  • One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation - Macmillan Group - Princeton University. (2023, September 28). Retrieved from

  • Technical Support Center: Overcoming Challenges in the Scale-up Synthesis of Sulfonamides - Benchchem. (n.d.). Retrieved from

  • Technical Support Center: Recrystallization of Sulfonamide Products - Benchchem. (n.d.). Retrieved from

  • 1 - Organic Syntheses Procedure. (n.d.). Retrieved from

  • Sulfonamide - Wikipedia. (n.d.). Retrieved from

  • Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions - PMC. (n.d.). Retrieved from

  • The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review. (2025, February 13). Retrieved from

  • Technical Support Center: Optimization of Sulfonamide Synthesis - Benchchem. (n.d.). Retrieved from

  • Synthesis of Sulfonamides | Synthetic Methods in Drug Discovery: Volume 2 - Books. (2016, August 1). Retrieved from

  • Synthesis of sulfonamide and their synthetic and therapeutic applications: Recent advances. (n.d.). Retrieved from

  • Synthesis, Mechanism of action And Characterization of Sulphonamide. (2025, May 18). Retrieved from

  • The Synthesis of Functionalised Sulfonamides - UCL Discovery. (n.d.). Retrieved from

  • Design, Synthesis, and Biological Evaluation of Sulfonamide Methoxypyridine Derivatives as Novel PI3K/mTOR Dual Inhibitors - PMC. (2023, March 20). Retrieved from

  • Synthesis of Novel Sulfonamide Derivatives Featuring 1-(Methylsulfonyl)-4-(2,3,4-Trimethoxybenzyl)Piperazine Core Structures - MDPI. (2024, September 9). Retrieved from

  • Original Research J. Synth. Chem. Aromatic Sulfonamides - Journal of Synthetic Chemistry. (2023, December 9). Retrieved from

  • US2777844A - Sulfonamide purification process - Google Patents. (n.d.). Retrieved from

  • methanesulfonyl chloride - Organic Syntheses Procedure. (n.d.). Retrieved from

  • Isolation, identification, and optimization of conditions for the degradation of four sulfonamide antibiotics and their metabolic pathways in Pseudomonas stutzeri strain DLY-21 - PMC. (2024, April 4). Retrieved from

  • (PDF) The Research on the Synthesis Method of Sulphonamide and the Scheme for Improving the Synthesis Technology - ResearchGate. (2025, November 29). Retrieved from

  • Synthesis of Novel Sulfonamides from 4-Amino-3-methoxybenzenesulfonamide: Application Notes and Protocols for Drug Discovery - Benchchem. (n.d.). Retrieved from

  • Environment-friendly chemical synthetic method for 3-pyridine sulfonyl chloride - Eureka. (2017, February 22). Retrieved from

  • Sulfonyl chloride synthesis by chlorosulfonation - Organic Chemistry Portal. (n.d.). Retrieved from

  • 3-Phenoxypropane-1-sulfonyl chloride synthesis - ChemicalBook. (n.d.). Retrieved from

Sources

Technical Support Center: Purification of 3-Methoxypropane-1-sulfonamide

[1]

Current Status: Operational Topic: Recrystallization & Purification Protocols Compound CAS: 112941-26-1 Application: Key intermediate for Carbonic Anhydrase Inhibitors (e.g., Brinzolamide)[1]

Executive Summary: The Purification Challenge

3-Methoxypropane-1-sulfonamide presents a unique purification challenge compared to aromatic sulfonamides. Its aliphatic chain and ether linkage significantly increase its solubility in polar protic solvents (water, alcohols) and lower its melting point, often resulting in the material existing as a viscous oil or low-melting solid at room temperature.

Common Failure Modes:

  • Oiling Out: The compound separates as a liquid phase rather than a crystalline solid during cooling.[2][3]

  • High Yield Loss: Excessive solubility in the mother liquor due to the methoxy group's hydrogen bond accepting capability.[3]

  • Salt Contamination: Persistence of ammonium chloride (

    
    ) from the ammonolysis step.[1][3]
    

Module 1: Solvent System Selection

Q: Which solvent system should I use? Standard Ethanol/Water is causing yield loss.[3]

A: Stop using water as a co-solvent. Unlike lipophilic aromatic sulfonamides, the methoxy group in 3-methoxypropane-1-sulfonamide makes it highly water-soluble.[1] Using water will trap your product in the mother liquor.[3]

Recommended Solvent Systems:

System TypeSolvent PairRatio (v/v)MechanismBest For
Primary IPA / MTBE 1:3 to 1:5Anti-solvent precipitationGeneral purification; removing polar impurities.[1][3]
Alternative Toluene / Heptane 1:2Cooling crystallizationRemoving sulfonic acid residues; avoiding oiling out.[1][3]
Flash DCM / Hexane 1:4Evaporative crystallizationHigh-purity requirements (small scale).[1][3]

Technical Insight: The ether oxygen in the methoxy group acts as a Hydrogen Bond Acceptor (HBA). In protic solvents like water, this solvation shell is energetically very stable, preventing the molecules from stacking into a crystal lattice. You must use a system with lower dielectric constants (like Toluene or MTBE) to drive the equilibrium toward the solid phase.

Module 2: Troubleshooting "Oiling Out"

Q: My solution turned cloudy and separated into a bottom oil layer. How do I fix this?

A: You are experiencing Liquid-Liquid Phase Separation (LLPS) .[1][3] This occurs when the metastable limit for oiling is reached before the solubility limit for crystallization.

Immediate Recovery Protocol:

  • Do NOT cool further. Lowering the temperature will only increase the viscosity of the oil, making it harder to crystallize.

  • Re-heat the mixture until the solution is clear and homogeneous (approx. 40–50°C).

  • Add a Seed Crystal: This is critical.[1][3] If you lack pure seed, scratch the glass wall at the interface.

  • Slow Cool: Insulate the flask. Rapid cooling favors the kinetic product (oil/amorphous) over the thermodynamic product (crystal).

  • Add Anti-solvent Slowly: Add MTBE or Heptane dropwise at the elevated temperature until slight turbidity persists, then seed.[1][3]

Module 3: Impurity Removal ( & Sulfonic Acids)

Q: My NMR shows clean product, but the Ash Content is >2%. Why?

A: You likely have residual Ammonium Chloride (

The "Hot Filtration" Fix: Because 3-methoxypropane-1-sulfonamide is soluble in hot IPA (Isopropyl Alcohol) or DCM, but inorganic salts are not, you must perform a filtration step before crystallization.[1]

  • Dissolve crude mass in minimum hot IPA (60°C) .

  • Stir for 10 minutes. The solution should be cloudy (suspended salts).[1][3]

  • Filter hot through a Celite pad or sintered glass funnel.

  • Proceed to add MTBE (anti-solvent) to the clear filtrate.[1][3]

Master Protocol: Optimized Recrystallization Workflow

Objective: Purify crude 3-methoxypropane-1-sulfonamide (Assay >98%, Salts <0.1%).

  • Dissolution:

    • Charge Crude Solid/Oil into a flask.[1][3]

    • Add Isopropyl Alcohol (IPA) (approx. 2-3 mL per gram of crude).

    • Heat to 45–50°C . Note: Do not boil excessively to avoid thermal degradation.

  • Clarification (Crucial):

    • If insolubles (

      
      ) are visible, filter the hot solution immediately.[1]
      
    • Wash the filter cake with 0.5 mL hot IPA.

  • Crystallization:

    • Maintain filtrate at 35–40°C .[1][3]

    • Slowly add MTBE (Methyl tert-butyl ether) until the ratio is approx. 1:1 IPA:MTBE.[1][3]

    • Seed with pure crystal (0.1% w/w).[1][3]

    • Stir at 35°C for 30 mins to establish crystal growth.

    • Slowly add remaining MTBE (final ratio 1:4 IPA:MTBE) over 1 hour.

  • Isolation:

    • Cool gradually to 0°C (ramp rate: 10°C/hour).

    • Hold at 0°C for 2 hours.

    • Filter vacuum.[1][2][3][4] Wash with cold MTBE.[1][3]

    • Drying: Vacuum oven at 30°C (Low MP warning: Do not exceed 35°C).

Visualizing the Logic

The following diagram illustrates the decision matrix for purification based on the physical state of your crude material.

PurificationLogicStartCrude 3-Methoxypropane-1-sulfonamideCheckStatePhysical State?Start->CheckStateSolidSolid / Sticky SolidCheckState->SolidYesOilViscous OilCheckState->OilYesDissolveDissolve in warm IPA (45°C)Solid->DissolveOilTreatmentDissolve in DCM -> Wash with Water -> Dry MgSO4 -> EvaporateOil->OilTreatmentFilterHot Filtration (Remove NH4Cl)Dissolve->FilterCrystallizeAdd MTBE (Anti-solvent) + SEEDINGFilter->CrystallizeOilTreatment->DissolveResidueCheckOilDid it Oil Out?Crystallize->CheckOilReheatReheat to 45°C Add more IPACheckOil->ReheatYes (Oiled)CoolCool to 0°C (Slow Ramp)CheckOil->CoolNo (Cloudy)Reheat->CrystallizeRetryFinalPure Crystals (Vacuum Dry <35°C)Cool->Final

Caption: Decision tree for handling phase separation and salt removal during purification.

References

  • Alcon Laboratories. (1995).[1][3] Sulfonamides useful as carbonic anhydrase inhibitors.[1][3][5] US Patent 5,378,703.[1][3][6] (Describes the synthesis and handling of Brinzolamide intermediates).

  • Armarego, W. L. F., & Chai, C. L. L. (2013).[1][3][7] Purification of Laboratory Chemicals (7th ed.). Butterworth-Heinemann.[1][3] (General protocols for sulfonamide recrystallization and solvent dielectric properties).

  • BenchChem. (2025).[1][2][3] Technical Support Center: Recrystallization of Sulfonamide Products.[1][3] (General guidelines for aliphatic vs. aromatic sulfonamide solubility).

  • PubChem. (2025).[1][3] 3-Methoxypropane-1-sulfonamide (Compound Summary). National Library of Medicine.[1][3] [1]

handling hygroscopic aliphatic sulfonamides

Author: BenchChem Technical Support Team. Date: March 2026

Technical Guide: Handling & Stabilization of Hygroscopic Aliphatic Sulfonamides

Audience: Synthetic Chemists, Medicinal Chemists, and Process Development Scientists. Scope: Aliphatic primary sulfonamides (


) and their derivatives.
Version:  1.0 (Current as of 2026)

Introduction: The Hygroscopic Challenge

Aliphatic sulfonamides differ significantly from their aromatic counterparts (e.g., sulfanilamide antibiotics). While aromatic sulfonamides benefit from


-stacking interactions that stabilize the crystal lattice, aliphatic sulfonamides often lack this structural rigidity. The polar sulfonamide moiety (

) is a potent hydrogen bond donor and acceptor. Without a robust hydrophobic lattice to shield it, this group avidly absorbs atmospheric moisture.

Why this matters:

  • Stoichiometric Error: Absorbed water inflates the apparent mass, leading to under-dosing of the reagent in critical coupling reactions.

  • Reaction Quenching: In the synthesis of sulfonylureas or sulfonimidamides, adventitious water consumes highly reactive electrophiles (e.g., isocyanates, carbodiimides).

  • Physical State Change: High moisture content can depress the melting point, turning free-flowing powders into sticky gums or oils ("oiling out").

Storage & Stability (Prevention)

Q: How should I store aliphatic sulfonamides to prevent degradation? A: Unlike sulfonyl chlorides, sulfonamides are chemically stable to hydrolysis under neutral conditions. The primary risk is physical aggregation and water uptake, not chemical decomposition.

  • Primary Containment: Store in amber glass vials with Teflon-lined caps. Avoid polyethylene bags, which are permeable to water vapor over time.

  • Secondary Containment: Place vials inside a desiccator charged with active desiccant (e.g.,

    
     or indicating Drierite).
    
  • Temperature: Store at

    
     or 
    
    
    
    only if the container is sealed under inert gas (Argon/Nitrogen).
    • Critical Warning: Cold containers must be allowed to warm to room temperature before opening to prevent immediate condensation of atmospheric moisture onto the cold solid.

Q: My sulfonamide has turned into a sticky gum. Is it decomposed? A: Likely not. This is often a phenomenon known as deliquescence or simple melting point depression due to water impurity.

  • Verification: Run a proton NMR in anhydrous DMSO-

    
    . Look for a broad singlet at 
    
    
    
    ppm (
    
    
    ) and check the integrity of the
    
    
    -methylene protons (
    
    
    ). If the alkyl chain signals are intact, the material is recoverable (see Remediation section).

Handling & Weighing (Action)

Q: How do I accurately weigh hygroscopic sulfonamides for a reaction? A: Never weigh hygroscopic solids directly onto an open balance pan or weigh paper. Use the Difference Weighing Method :

  • Tare a capped vial containing the bulk solid.

  • Remove the approximate amount needed quickly into the reaction vessel.

  • Recap and weigh the source vial again.

  • Calculate the mass transferred:

    
    .
    

Q: Should I use a glovebox? A: For routine synthesis, a glovebox is recommended but not strictly required if you use the "Difference Weighing" technique. However, for kinetic studies or GMP manufacturing , where


 water content is critical, a nitrogen-filled glovebox is mandatory.

Q: What solvents are best for transferring the solid? A: Aliphatic sulfonamides have distinct solubility profiles compared to aromatics.

  • Recommended: Anhydrous Acetonitrile (MeCN), Dimethylformamide (DMF), or Dimethyl Sulfoxide (DMSO).

  • Avoid: Diethyl ether or hexanes (poor solubility leads to suspension transfer errors).

Visual Guide: Handling Workflow

HandlingWorkflow Start Start: Weighing Aliphatic Sulfonamide IsCritical Is Stoichiometry Critical? (<1% Error Tolerance) Start->IsCritical Glovebox Use Glovebox (N2/Ar atm) IsCritical->Glovebox Yes Benchtop Benchtop Handling IsCritical->Benchtop No DirectWeigh Direct Weighing (High Risk of Water Uptake) Glovebox->DirectWeigh Safe DiffWeigh Difference Weighing Method (Weigh vial before & after) Benchtop->DiffWeigh Mandatory Dissolve Dissolve in Anhydrous Solvent (MeCN/DMF) immediately DiffWeigh->Dissolve DirectWeigh->Dissolve Transfer Transfer via Syringe Dissolve->Transfer

Caption: Decision logic for weighing hygroscopic reagents to ensure stoichiometric accuracy.

Troubleshooting & Remediation (The "Fix-It" Phase)

Q: How do I dry a "wet" batch of aliphatic sulfonamide? A: Heat alone is often insufficient and can cause degradation if the melting point is low. Use Azeotropic Drying or Vacuum Desiccation .

MethodSuitabilityProtocolPros/Cons
High Vacuum (

mbar)
Small Scale (<1g)Dry over

in a pistol at

for 12h.
+ Gentle.- Slow; surface crust can trap internal moisture.
Azeotropic Distillation Medium Scale (>1g)Dissolve in Toluene (or Benzene). Rotovap to dryness. Repeat 3x.+ Extremely effective; breaks water-lattice bonds.- Requires solubility in toluene (often poor for short chains).
Lyophilization Water-soluble analogsDissolve in water, freeze, and sublime under high vacuum.+ Yields fluffy, easy-to-handle powder.- Requires specialized equipment.

Q: The reaction failed. Could the sulfonamide be the cause? A: Yes. Aliphatic sulfonamides have a


 of 

(in DMSO), making them significantly less acidic than aromatic sulfonamides (

).
  • Implication: If your protocol uses a weak base (e.g.,

    
    ) designed for aromatic sulfonamides, it may fail to deprotonate an aliphatic one.
    
  • Solution: Use a stronger base (e.g., NaH, LiHMDS) or a superbase catalyst (DBU) for alkylation/coupling reactions.

  • Water Interference: If water is present, strong bases (NaH) will react with water to form NaOH, which is nucleophilic and can hydrolyze your electrophile (e.g., ester/halide) instead of promoting the sulfonamide coupling.

Visual Guide: Remediation Decision Tree

Remediation Problem Problem: Material is Wet/Clumped CheckSolubility Check Solubility in Toluene Problem->CheckSolubility Soluble Soluble CheckSolubility->Soluble Yes Insoluble Insoluble CheckSolubility->Insoluble No Azeotrope Azeotropic Distillation (Rotovap with Toluene x3) Soluble->Azeotrope DCM_Wash Dissolve in DCM/MeCN Dry over Na2SO4 Filter & Evaporate Insoluble->DCM_Wash Vacuum High Vacuum Drying (Over P2O5, 40°C) Azeotrope->Vacuum DCM_Wash->Vacuum

Caption: Workflow for removing water based on solvent compatibility.

References

  • Laughlin, R. G. (1967).[1] "The Basicity of Aliphatic Sulfonamides." Journal of the American Chemical Society, 89(10), 2429–2431. Link

  • Perlovich, G. L., et al. (2013). "Impact of Sulfonamide Structure on Solubility and Transfer Processes." Journal of Chemical & Engineering Data, 59(1). Link

  • BenchChem Technical Support. (2025). "Recrystallization of Sulfonamide Products." Link

  • University of Rochester. (2026).[2] "Troubleshooting: Weighing Reactants and Reagents." Link

  • Bradley, D., et al. (2010). "Drying of Organic Solvents: Quantitative Evaluation of the Efficiency of Several Desiccants." The Journal of Organic Chemistry, 75(24), 8351–8354. Link

Sources

Technical Support Center: Optimizing Reaction Temperature for Methoxypropane Sulfonation

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support & Troubleshooting Portal. This guide is designed for researchers, scientists, and drug development professionals dealing with the complex functionalization of aliphatic ethers.

The Causality of Temperature: Mechanism & Ether Cleavage

When attempting the sulfonation of methoxypropane (methyl propyl ether), researchers frequently encounter catastrophic yield losses. The root cause is almost always thermal mismanagement.

Aliphatic ethers possess a nucleophilic oxygen atom that readily coordinates with strong electrophiles like sulfur trioxide (


) or protons from strong acids. This coordination forms a highly reactive oxonium intermediate. If the reaction temperature exceeds the kinetic threshold (typically >10 °C), the system shifts toward thermodynamic control, triggering ether cleavage  (C-O bond fission) 1[1]. This cleavage pathway generates carbocations that react to form alkyl sulfates and alcohols, effectively destroying the ether linkage 2[2]. As noted in chemical literature, ethers are notoriously resistant to direct sulfonation precisely because of this competing oxygen-protonation pathway 3[3]. Therefore, kinetic control via strict low-temperature maintenance is non-negotiable.

Mechanism A Methoxypropane + SO3 Complex B Oxonium Intermediate A->B Electrophilic Coordination C Sulfonated Methoxypropane B->C 0°C - 5°C (Kinetic Control) D Ether Cleavage (C-O Fission) B->D > 15°C (Thermodynamic) E Alkyl Sulfates + Alcohols D->E Degradation

Figure 1: Temperature-dependent mechanistic divergence in methoxypropane sulfonation.

Quantitative Data: Temperature vs. Yield

The following table summarizes the empirical relationship between internal reaction temperature and product distribution using an


-pyridine complex in anhydrous dichloromethane (

).
Internal Temperature (°C)Methoxypropane Conversion (%)Target Sulfonate Yield (%)Ether Cleavage Products (%)Kinetic vs. Thermodynamic State
-1035323Kinetic (Reaction Too Slow)
0 to 5 85 78 7 Kinetic (Optimal Window)
15954550Transition Phase
25 (Room Temp)1001288Thermodynamic (Severe Cleavage)

Standard Operating Procedure (SOP): Low-Temperature Sulfonation

To ensure reproducibility, this protocol is designed as a self-validating system , incorporating an in-process analytical check to guarantee the ether linkage remains intact before proceeding to the final workup.

Step 1: System Preparation

  • Flame-dry a 3-neck round-bottom flask under an argon atmosphere.

  • Charge the flask with methoxypropane (1.0 eq) and anhydrous

    
     (0.5 M).
    

Step 2: Cryo-Cooling

  • Submerge the reactor in an ice/brine bath.

  • Insert an internal thermocouple. Wait until the internal temperature stabilizes strictly between 0 °C and 2 °C .

Step 3: Electrophile Addition

  • Prepare a solution of

    
    -pyridine complex (1.1 eq) in anhydrous 
    
    
    
    .
  • Add the complex dropwise via an addition funnel. Critical: Adjust the drip rate so the internal temperature never exceeds 5 °C .

Step 4: Self-Validating Analytical Check (In-Process NMR)

  • At the 60-minute mark, withdraw a 50 µL aliquot.

  • Quench immediately in cold

    
     buffered with 
    
    
    
    .
  • Perform a rapid

    
    -NMR. The presence of a stable methoxy singlet (~3.3 ppm) validates that the ether linkage is intact. If a sharp peak at ~3.49 ppm (free methanol) appears, cleavage has initiated.
    

Step 5: Quenching & Isolation

  • Once conversion is confirmed, quench the reaction at 0 °C by slowly adding a cold saturated aqueous solution of

    
     until the pH reaches 8.
    
  • Separate the phases, extract the aqueous layer with

    
    , and isolate the sulfonated product via ion-exchange chromatography.
    

Workflow Step1 1. Reagent Prep Dry CH2Cl2 & SO3-Pyridine Step2 2. Cryo-Cooling Equilibrate to 0°C Step1->Step2 Step3 3. Dropwise Addition Monitor Internal Temp Step2->Step3 Step4 4. In-Process NMR Validate Intact Ether Step3->Step4 Step5 5. Basic Quench Neutralize to pH 8 Step4->Step5 Step6 6. Isolation Ion-Exchange Chromatography Step5->Step6

Figure 2: Self-validating workflow for low-temperature ether sulfonation.

Troubleshooting Matrix & FAQs

Q: Why did my reaction mixture turn dark brown, yielding zero target product? A: This is the hallmark of thermal runaway leading to ether cleavage. When the internal temperature exceeds 15 °C, the oxonium intermediate undergoes rapid C-O bond cleavage. The resulting carbocations polymerize or oxidize, causing the dark color. You must strictly maintain the internal temperature between 0 °C and 5 °C.

Q: Can I use concentrated sulfuric acid or oleum instead of an


-pyridine complex? 
A:  It is highly discouraged for aliphatic ethers. Sulfuric acid introduces a high concentration of protons (

), which preferentially protonate the ether oxygen. This drastically lowers the activation energy required for ether cleavage, acting as a catalyst for degradation rather than sulfonation 1[1]. Mild Lewis acid complexes (

-pyridine or

-dioxane) are required to temper the reactivity.

Q: How do I verify that ether cleavage hasn't occurred during the reaction? A: Implement the self-validating NMR check described in Step 4 of the SOP. Do not wait until the final workup. By quenching a small aliquot in buffered


, you can check for the appearance of free methanol or propanol peaks. If cleavage products exceed 5%, lower your addition rate and check your cooling bath.

Q: Does the choice of solvent impact the optimal temperature? A: Yes. Non-nucleophilic, aprotic solvents like anhydrous dichloromethane (


) or 1,2-dichloroethane are mandatory. They help dissipate the exothermic heat of the 

coordination without participating in the reaction. If you use a solvent that freezes at 0 °C, you will lose temperature control due to poor stirring, leading to localized hot spots and subsequent cleavage.

References

  • Lignin and Lignosulfonate - green agrochem. Lignincorp. Available at:[Link]

  • Cleavage of ethers in an ionic liquid. Enhancement, selectivity and potential application. ResearchGate. Available at:[Link]

  • Why doesn't ether undergo sulphonation? Quora. Available at:[Link]

Sources

Technical Support Center: Ether Linkage Stability in Sulfonamide Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for scientists and researchers navigating the complexities of sulfonamide synthesis in the presence of ether functionalities. This guide is designed to provide in-depth, field-proven insights to help you anticipate challenges, troubleshoot unexpected results, and optimize your reaction conditions to preserve the integrity of ether linkages. Our approach is rooted in a deep understanding of reaction mechanisms and extensive practical experience.

Introduction: The Challenge of Coexisting Functionalities

Sulfonamides are a cornerstone in medicinal chemistry and materials science.[1] Their synthesis, most classically achieved by reacting a sulfonyl chloride with an amine, often involves conditions that can be harsh to other functional groups within a complex molecule.[1] The ether linkage, another common motif in drug candidates and advanced materials, presents a particular challenge due to its potential lability under both acidic and Lewis acidic conditions—reagents or byproducts of which are common in sulfonamide synthesis.[2]

This guide will provide a comprehensive overview of the stability of various ether linkages under common sulfonylation conditions, offer proactive strategies for success, and present detailed troubleshooting guides for when things go awry.

Part 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial queries researchers have when planning a sulfonamide synthesis on an ether-containing substrate.

Q1: Are ether linkages generally stable under standard sulfonamide synthesis conditions (sulfonyl chloride, amine, and a base like pyridine or triethylamine)?

A1: In many cases, yes, particularly for simple, unactivated alkyl and aryl ethers. The standard procedure generates one equivalent of hydrochloric acid (HCl), which is neutralized by the base.[3] However, the stability is highly dependent on the type of ether and the specific reaction conditions. Acid-sensitive ethers, such as tert-butyl ethers, benzyl ethers, and particularly p-methoxybenzyl (PMB) ethers, are at a higher risk of cleavage.[2] The key is to ensure efficient neutralization of the HCl byproduct to prevent localized pockets of high acidity.

Q2: Which types of ether linkages are most susceptible to cleavage during sulfonamide synthesis?

A2: The susceptibility to cleavage is directly related to the stability of the carbocation that would be formed upon C-O bond scission. The general order of lability is:

  • tert-Butyl ethers: Readily cleaved by strong acids to form a stable tert-butyl carbocation.

  • Benzyl (Bn) and p-Methoxybenzyl (PMB) ethers: These are also prone to cleavage, especially PMB ethers, due to the formation of resonance-stabilized benzylic carbocations.[2]

  • Simple primary and secondary alkyl ethers (e.g., methyl, ethyl): Generally more stable and require harsher acidic conditions for cleavage.[4]

  • Aryl ethers (e.g., anisole, diphenyl ether): Typically very stable to the acidic conditions generated during sulfonamide synthesis due to the high energy of the corresponding aryl cation.

Q3: Can the choice of base influence the stability of my ether linkage?

A3: Absolutely. A non-nucleophilic, sterically hindered base like diisopropylethylamine (DIPEA) or proton sponge is often a better choice than pyridine or triethylamine if you are working with an acid-sensitive ether. These bases are efficient at scavenging the generated HCl without introducing other potential side reactions. In some cases, using a solid-supported base can also help to sequester the acid byproduct effectively.

Q4: I'm considering a Lewis acid-catalyzed sulfonamide synthesis. Is this compatible with my ether-containing molecule?

A4: Caution is advised. Many Lewis acids (e.g., AlCl₃, FeCl₃, ZnCl₂) can coordinate to the ether oxygen, activating the C-O bond for cleavage.[2] However, some milder Lewis acids, such as Ca(NTf₂)₂, have been shown to be effective in activating sulfonyl fluorides for sulfonamide synthesis and may be more compatible with certain ether functionalities.[5][6] It is crucial to perform a small-scale test reaction to check for ether cleavage if you plan to use a Lewis acid-catalyzed method.

Part 2: Proactive Strategies for Preserving Ether Linkages

The best way to troubleshoot a problem is to prevent it from happening. This section provides expert guidance on planning your synthesis to maximize the stability of your ether linkage.

Choosing the Right Sulfonylation Method

While the classic sulfonyl chloride method is robust, several modern alternatives offer milder conditions that are more compatible with sensitive functional groups.

MethodReagentsAdvantages for Ether StabilityConsiderations
Classical Method R-SO₂Cl, Amine, Base (e.g., Pyridine, TEA)Widely applicable, well-understood.Generates HCl, which can cleave acid-labile ethers.
Sulfonyl Fluoride Activation R-SO₂F, Amine, Lewis Acid (e.g., Ca(NTf₂)₂)Avoids HCl generation.Lewis acid must be chosen carefully to avoid ether coordination and cleavage.[5][6]
Direct from Sulfonic Acids R-SO₃H, Amine, Coupling AgentsAvoids handling unstable sulfonyl chlorides.Conditions can vary; some methods may require heat.[5]
Oxidative Coupling Thiols, Amines, OxidantBypasses sulfonyl halides altogether.Compatibility of the oxidant with the ether must be verified.
Protecting Group Strategy

If your molecule contains a hydroxyl group that is not intended to be sulfonated, it must be protected. The choice of protecting group is critical when a sulfonamide synthesis is planned downstream.

Diagram: Orthogonal Protection Strategy

Start Molecule with -OH and -NH2 groups Protect_OH Protect Hydroxyl Group Start->Protect_OH Choose acid-stable ether protecting group (e.g., TBDPS, TIPS) Protect_NH2 Protect Amino Group (if necessary) Protect_OH->Protect_NH2 Sulfonamide Sulfonamide Synthesis Protect_NH2->Sulfonamide Deprotect Deprotection Sulfonamide->Deprotect Select deprotection conditions orthogonal to other groups Final Final Product Deprotect->Final Start Ether Cleavage Observed Check_Base Is the base sufficient and added correctly? Start->Check_Base Check_Temp Was the reaction run at elevated temperature? Check_Base->Check_Temp Yes Solution1 Use excess base (1.2 eq). Add sulfonyl chloride slowly to the amine/base mixture at 0 °C. Check_Base->Solution1 No Check_Ether Is the ether particularly acid-labile (e.g., PMB, Bn, t-Bu)? Check_Temp->Check_Ether No Solution2 Run the reaction at 0 °C or room temperature. Check_Temp->Solution2 Yes Solution3 Switch to a milder sulfonylation method (e.g., sulfonyl fluoride + Ca(NTf2)2) or change the protecting group. Check_Ether->Solution3 Yes

Caption: A decision tree for troubleshooting unwanted ether cleavage.

Problem 2: I am trying to synthesize a sulfonamide from a PMB-protected alcohol, and I am getting complete deprotection of the PMB group.

Q: I used catalytic triflic acid in my reaction. Is this the cause?

A: Yes, this is a known and documented reactivity. In the presence of a strong acid like trifluoromethanesulfonic acid (TfOH), the PMB ether is cleaved to form a p-methoxybenzyl carbocation. The sulfonamide in your reaction mixture can then act as a nucleophile, trapping this carbocation. This is an effective method for PMB deprotection but an undesirable side reaction if you wish to keep the PMB group intact.

Q: How can I avoid this specific side reaction?

A: You must avoid strong Brønsted acids and potent Lewis acids in your reaction. If your desired transformation requires such a catalyst, you must choose a different protecting group for your alcohol that is stable to these conditions, such as a TBDPS ether. If the sulfonylation itself does not require a strong acid, revert to the standard conditions using a base like pyridine or DIPEA to scavenge the generated HCl.

Part 4: Field-Proven Experimental Protocols

The following protocols are provided as a starting point and should be optimized for your specific substrates.

Protocol 1: General Procedure for Sulfonamide Synthesis on a Substrate with a Robust Ether (e.g., Methyl or Aryl Ether)

This protocol is suitable for substrates where the ether linkage is not particularly acid-labile.

  • Setup: To a round-bottom flask under an inert atmosphere (N₂ or Ar), add the amine (1.0 eq) and an anhydrous aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

  • Base Addition: Add triethylamine (1.2 eq) or diisopropylethylamine (1.2 eq) to the solution and stir.

  • Cooling: Cool the mixture to 0 °C using an ice bath.

  • Sulfonyl Chloride Addition: Dissolve the sulfonyl chloride (1.1 eq) in a minimal amount of the same anhydrous solvent and add it dropwise to the stirred amine solution over 15-30 minutes.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-16 hours, monitoring by TLC or LC-MS until the starting amine is consumed.

  • Workup: Quench the reaction by adding water. Extract the aqueous layer with an organic solvent (e.g., DCM or ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography or recrystallization.

Protocol 2: Mild Sulfonylation for Substrates with Acid-Sensitive Ethers (e.g., Benzyl Ether)

This protocol utilizes a milder Lewis acid and a sulfonyl fluoride to avoid the generation of strong Brønsted acids.

  • Setup: In a glovebox or under a strictly inert atmosphere, combine the amine (1.0 eq), the sulfonyl fluoride (1.2 eq), and calcium triflimide [Ca(NTf₂)₂] (0.1 eq) in a flask. [5][6]2. Solvent: Add anhydrous 1,4-dioxane or acetonitrile.

  • Reaction: Heat the reaction mixture to 60-80 °C and stir for 12-24 hours. Monitor the reaction progress by LC-MS.

  • Workup: Cool the reaction to room temperature and dilute with ethyl acetate. Wash the organic layer with water and then brine. Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate.

  • Purification: Purify the crude sulfonamide by flash column chromatography.

References

  • Mukherjee, P., et al. (2018). Sulfonamide Synthesis via Calcium Triflimide Activation of Sulfonyl Fluorides. Organic Letters, 20(12), 3943-3947. Available at: [Link]

  • Kiessling, L. L., & Gestwicki, J. E. (2001). p-Methoxybenzyl Ether Cleavage by Polymer-Supported Sulfonamides. Organic Letters, 3(7), 987-989. Available at: [Link]

  • UCL Discovery. (2010). The Synthesis of Functionalised Sulfonamides. Available at: [Link]

  • University of Windsor. (n.d.). Alcohol Protecting Groups. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Sulfonamide synthesis by S-N coupling. Available at: [Link]

  • YouTube. (2020, May 18). 26.04 Protecting Groups for Amines: Sulfonamides. Available at: [Link]

  • Macmillan Group, Princeton University. (2023, September 28). One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation. Available at: [Link]

  • IJARSCT. (2024, November 15). Overview on Design and Synthesis of Sulfonamide Derivative through Condensation of Amino Group Containing Drug. Available at: [Link]

  • ACS Publications. (2024, November 30). Strategic Synthesis of Sulfinamides as Versatile S(IV) Intermediates. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Protecting Groups. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Available at: [Link]

  • National Institutes of Health. (n.d.). Preparation of sulfonamides from N-silylamines. Available at: [Link]

  • The Royal Society of Chemistry. (2019). Synthesis and identification of heteroaromatic N-benzyl sulfonamides as potential anticancer agents. Available at: [Link]

  • National Institutes of Health. (n.d.). Synthesis, structural studies, and inhibitory potential of selected sulfonamide analogues: insights from in silico and in vitro analyses. Available at: [Link]

  • University of Bristol. (n.d.). VI Protecting Groups and Orthogonal Protection Strategies. Available at: [Link]

  • National Institutes of Health. (n.d.). N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). tert-Butyldimethylsilyl Ethers. Available at: [Link]

  • SciSpace. (n.d.). Efficient deprotection of Boc group in amines and sulfamides using Dawson heteropolyacid catalyst. Available at: [Link]

  • ResearchGate. (n.d.). Synthesis of Sulfonimidamide‐Based Amino Acid Building Blocks with Orthogonal Protecting Groups. Available at: [Link]

  • ACS Publications. (2022, February 21). A Silyl Sulfinylamine Reagent Enables the Modular Synthesis of Sulfonimidamides via Primary Sulfinamides. Available at: [Link]

  • HETEROCYCLES. (2011, September 8). NOVEL SULFONAMIDE CATALYZED ASYMMETRIC HETERO-DIELS–ALDER REACTION OF ETHYL GLYOXYLATE WITH DANISHEFSKY'S DIENE. Available at: [Link]

  • Chemistry Steps. (2023, December 22). Boc Protecting Group for Amines. Available at: [Link]

  • Gelest. (n.d.). Deprotection of Silyl Ethers. Available at: [Link]

  • Master Organic Chemistry. (2015, June 17). Protecting Groups For Alcohols. Available at: [Link]

  • ACS Publications. (2020, November 25). Primary Sulfonamide Synthesis Using the Sulfinylamine Reagent N-Sulfinyl-O-(tert-butyl)hydroxylamine, t-BuONSO. Available at: [Link]

  • ACS Publications. (2025, January 29). Stereodivergent Synthesis of Complex N-Sulfonimidoyl Lactams via the Castagnoli–Cushman Reaction. Available at: [Link]

  • ACS Publications. (2018, June 11). Sulfonamide Synthesis via Calcium Triflimide Activation of Sulfonyl Fluorides. Available at: [Link]

Sources

Validation & Comparative

Technical Assessment: 1H NMR Characterization of 3-Methoxypropane-1-sulfonamide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Comparative Strategy

3-Methoxypropane-1-sulfonamide (CAS: 114459-75-3) is a functionalized alkyl sulfonamide often used as a synthetic intermediate or fragment in medicinal chemistry.[1][2] Its characterization presents a specific challenge: the sulfonamide primary amine (


)  is labile and highly sensitive to solvent environments.[1]

This guide compares the two industry-standard solvent systems—Chloroform-d (


)  and Dimethyl Sulfoxide-

(DMSO-

)
—to determine the optimal protocol for structural validation.[1] While

is the standard for lipophilic alkyl chains, DMSO-

is the superior alternative for quantitative analysis of the sulfonamide headgroup.[1]
Core Comparison: Solvent Performance
FeatureAlternative A:

Alternative B: DMSO-

(Recommended)

Resolution
Poor. Broad singlet, variable shift (4.5–5.5 ppm).[1][2] Often invisible due to rapid exchange.[1][2]Excellent. Sharp/Broad singlet (6.5–7.5 ppm).[1][2] Hydrogen bonding stabilizes the proton signal.[1][2]
Alkyl Chain Resolution High. Excellent separation of the propyl chain triplets and multiplets.[1][2]Good. Slight viscosity broadening, but generally clear.[2]
Water Interference Low.[1][2] Water appears at ~1.56 ppm, usually distinct from key signals.[2]High. Water appears at ~3.33 ppm, potentially overlapping with the Methoxy (

)
signal.[1]
Application Routine purity checks of the alkyl chain.[1][2]Full structural characterization and

quantification.

Expected Spectral Data & Assignment Logic

The following data represents the expected chemical shifts derived from authoritative chemometric principles for primary alkyl sulfonamides.

Chemical Structure & Environment

Structure:


[1][2]
Table 1: Comparative Chemical Shift Data (

, ppm)
PositionGroupMultiplicityExpected

(

)
Expected

(DMSO-

)
Mechanistic Insight
1

s (broad)4.8 - 5.26.7 - 7.0Critical: In DMSO, H-bonding slows exchange, sharpening the peak.[1]
2

t (

Hz)
3.1 - 3.22.9 - 3.1Deshielded by sulfonyl group (electron-withdrawing).[1][2]
3

(mid)
m / pentet2.0 - 2.11.8 - 1.9Shielded central methylene.
4

t (

Hz)
3.4 - 3.53.3 - 3.4Deshielded by oxygen (electronegative).[1][2]
5

s3.3 - 3.43.2 - 3.3Warning: In DMSO, this may overlap with

(3.33 ppm).[1][2]

Technical Note: The coupling constant (


) for the propyl chain is typically 7.0–7.5 Hz.[1] In DMSO-

, the water peak at 3.33 ppm is a major interference risk for the methoxy signal.[1] Dry DMSO is mandatory.

Experimental Protocol: Self-Validating Characterization

This protocol uses a dual-solvent strategy to ensure no ambiguity in assignment.

Phase 1: Sample Preparation (DMSO- Focus)

Objective: Maximize


 visibility and minimize water overlap.[1][2]
  • Desiccation: Dry the solid 3-Methoxypropane-1-sulfonamide under high vacuum (<1 mbar) for 2 hours to remove trace atmospheric water.

  • Solvent Choice: Use ampoule-sealed DMSO-

    
     (99.9% D) + 0.03% TMS .[1][2] Avoid "old" DMSO from screw-cap bottles which absorbs hygroscopic water.[2]
    
  • Concentration: Dissolve 5–10 mg of sample in 0.6 mL solvent. High concentration improves the signal-to-noise ratio of the broad

    
     peak.
    
  • Transfer: Filter the solution through a cotton plug directly into a clean, dry NMR tube to remove particulates that cause shimming errors.

Phase 2: Acquisition & Processing[1]
  • Pulse Sequence: Standard zg30 (30° pulse).

  • Relaxation Delay (

    
    ):  Set to 5 seconds .
    
    • Reasoning: Sulfonamide protons have long

      
       relaxation times.[2] A short delay will under-integrate the 
      
      
      
      peak, leading to false quantitative results (e.g., integrating to 1.5H instead of 2H).[1]
  • Scans: 16–64 scans.

Phase 3: Validation (The Shake)

If the


 peak in DMSO is ambiguous or overlaps with aromatics (in impure samples):
  • Acquire the standard spectrum.[1][2]

  • Add 1 drop of

    
      to the NMR tube.[1][2][3]
    
  • Shake vigorously and re-acquire.[1][2]

  • Result: The peak at ~6.8 ppm will disappear (exchange to

    
    ), confirming it is the sulfonamide amine.[1]
    

Structural Assignment Workflow (Logic Map)

The following diagram illustrates the decision process for assigning the spectrum and troubleshooting common overlaps.

NMR_Assignment_Workflow Start Start: Acquire 1H NMR (DMSO-d6) CheckRegion1 Check 6.5 - 7.5 ppm (Broad Singlet?) Start->CheckRegion1 FoundNH2 Signal Present: Assign -SO2NH2 CheckRegion1->FoundNH2 Yes NoNH2 Signal Absent/Broad? CheckRegion1->NoNH2 No CheckRegion2 Check 3.2 - 3.5 ppm (Methoxy & O-CH2) FoundNH2->CheckRegion2 Action1 Action: D2O Shake Test (Confirm Exchange) NoNH2->Action1 Validate WaterOverlap Overlap with H2O (3.33 ppm)? CheckRegion2->WaterOverlap Action2 Action: Run in CDCl3 (Shift H2O to 1.5 ppm) WaterOverlap->Action2 Yes (Critical) AssignAlkyl Assign Propyl Chain: 3.1 (t), 1.9 (m), 3.4 (t) WaterOverlap->AssignAlkyl No Action2->AssignAlkyl

Caption: Logical workflow for assigning 3-Methoxypropane-1-sulfonamide, highlighting the critical decision path for handling water overlap in DMSO-


.

References

  • Gottlieb, H. E.; Kotlyar, V.; Nudelman, A. "NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities."[2] J. Org.[1][2][3] Chem.1997 , 62, 7512–7515.[2][3] Link[1]

  • Abraham, R. J.; et al. "1H chemical shifts in NMR: Part 23, the effect of dimethyl sulphoxide versus chloroform solvent on 1H chemical shifts." Magn.[1][2] Reson. Chem.2006 , 44, 491–509.[2] Link[1]

  • Fulmer, G. R.; et al. "NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist." Organometallics2010 , 29, 2176–2179.[2] Link[1]

  • Silverstein, R. M.; Webster, F. X.; Kiemle, D. J.Spectrometric Identification of Organic Compounds, 7th Ed.; John Wiley & Sons: Hoboken, NJ, 2005. (General reference for sulfonamide shifts).

Sources

Comparative Guide: NMR Characterization of Methoxy vs. Sulfonamide Protons

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Characteristic NMR Shifts for Methoxy and Sulfonamide Protons Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

In small molecule drug discovery, methoxy (


) and sulfonamide (

) moieties are ubiquitous pharmacophores. While methoxy groups serve as stable, lipophilic metabolic handles, sulfonamides are critical polar motifs often functioning as hydrogen bond donors in active sites (e.g., carbonic anhydrase inhibitors, COX-2 inhibitors).

Distinguishing these signals in


 NMR is generally straightforward due to their distinct chemical environments. However, the sulfonamide proton  presents unique challenges—its chemical shift is highly solvent-dependent, concentration-sensitive, and labile. This guide provides a technical comparison of their spectroscopic signatures, offering validated protocols for their unambiguous assignment during structural elucidation.

Mechanistic Underpinnings[1]

The Methoxy Proton ( )
  • Shielding Mechanism: The protons are attached to a carbon

    
     to an electronegative oxygen. The inductive effect (
    
    
    
    ) deshields the nucleus, shifting resonance downfield from a standard alkane (0.9 ppm) to the 3.0–4.0 ppm range.
  • Stability: These protons are non-acidic (

    
    ) and non-exchangeable under standard NMR conditions. They appear as sharp singlets (integral 3H) unless coupled to active nuclei like 
    
    
    
    .
The Sulfonamide Proton ( )
  • Shielding Mechanism: The proton is attached to a nitrogen flanked by a powerful electron-withdrawing sulfonyl group. This results in significant deshielding.

  • H-Bonding & Exchange: The sulfonamide NH is acidic (

    
    ). In non-polar solvents (
    
    
    
    ), it often forms intermolecular hydrogen bond aggregates or exchanges rapidly, leading to broad, variable signals. In strong H-bond accepting solvents (
    
    
    ), the solvent "locks" the proton via a strong H-bond, resulting in a sharp, highly deshielded signal (downfield shift).

Comparative Analysis: Chemical Shift Data

The following table summarizes the characteristic shifts observed in standard


 spectrometers.
FeatureMethoxy Protons (

)
Sulfonamide Protons (

)
Typical Range (

)
3.3 – 3.9 ppm 4.5 – 7.5 ppm (often broad/invisible)
Typical Range (

)
3.3 – 3.9 ppm Primary (

): 7.0 – 7.6 ppm
Secondary (

): 9.5 – 11.5 ppm
Signal Shape Sharp Singlet (usually)Broad (in

) vs. Sharp (in

)
Integral 3H (per group)1H or 2H

Exchange
No ChangeSignal Disappears
Solvent Dependency Minimal (

)
High (

common)
Coupling (

)
None (singlet)May show

coupling in dry DMSO
Detailed Shift Zones
  • Aliphatic Methoxy (

    
    ):  Typically 3.2 – 3.4 ppm .
    
  • Aromatic Methoxy (

    
    ):  Typically 3.7 – 3.9 ppm . The ring current effect adds 
    
    
    
    of deshielding.
  • Primary Sulfonamide (

    
    ):  In 
    
    
    
    , these often appear as a distinctive "double hump" or broad singlet around 7.0 – 7.6 ppm .
  • Secondary Sulfonamide (

    
    ):  The most diagnostic signal in medicinal chemistry. In 
    
    
    
    , this is a sharp singlet deep downfield at 9.5 – 11.0+ ppm .

Experimental Validation Protocols

To rigorously confirm the presence of these moieties, follow these self-validating workflows.

Protocol A: The "Solvent Switch" (For Sulfonamides)
  • Purpose: To reveal sulfonamide protons that are invisible or ambiguous in Chloroform.

  • Causality:

    
     allows rapid proton exchange and aggregation, broadening the NH signal into the baseline. 
    
    
    
    disrupts aggregates and forms a stable H-bond complex, sharpening and deshielding the signal.

Steps:

  • Acquire standard

    
     NMR in 
    
    
    
    .
  • If the region 4.0–8.0 ppm shows undefined "humps" or integration is short:

  • Evaporate solvent or prepare a fresh sample in

    
     .
    
  • Acquire spectrum.[1][2]

  • Result: Look for the emergence of a sharp singlet

    
     (secondary) or 
    
    
    
    (primary).
Protocol B: The Shake (Exchange Test)
  • Purpose: To distinguish a methoxy singlet (3.8 ppm) from a potential overlapping amine/amide/sulfonamide, or to confirm an NH peak.

  • Mechanism:

    
    . The deuterated sulfonamide is NMR silent in the proton channel.
    

Steps:

  • Run a standard

    
     NMR in a water-miscible solvent (
    
    
    
    , Acetone-
    
    
    , or
    
    
    ).
  • Add 1–2 drops of

    
      directly to the NMR tube.
    
  • Cap and shake vigorously for 10 seconds.

  • Re-acquire the spectrum immediately.

  • Analysis:

    • Methoxy: Signal at ~3.8 ppm remains unchanged .

    • Sulfonamide: Signal at ~10.0 ppm disappears completely.

    • HDO Peak: A new signal for HDO will appear (approx. 3.3–4.8 ppm depending on solvent).

Visualizing the Logic

Workflow 1: Signal Assignment Decision Tree

This diagram illustrates the logical flow for distinguishing a methoxy group from a sulfonamide based on chemical shift and exchangeability.

NMR_Assignment Start Unknown Signal Observed Check_Shift Check Chemical Shift (ppm) Start->Check_Shift Range_3_4 Range: 3.0 - 4.0 ppm (Sharp Singlet) Check_Shift->Range_3_4 Range_7_11 Range: 7.0 - 11.0 ppm (Variable Width) Check_Shift->Range_7_11 D2O_Test_1 Perform D2O Shake Range_3_4->D2O_Test_1 D2O_Test_2 Perform D2O Shake Range_7_11->D2O_Test_2 Result_Stable Signal Persists D2O_Test_1->Result_Stable No Exchange D2O_Test_2->Result_Stable Slow Exchange? Result_Gone Signal Disappears D2O_Test_2->Result_Gone Fast Exchange Conclusion_OMe Assignment: Methoxy (-OCH3) Result_Stable->Conclusion_OMe Conclusion_Other Assignment: Amine/Amide (Check COSY/HSQC) Result_Stable->Conclusion_Other Conclusion_Sulf Assignment: Sulfonamide (-SO2NH-) Result_Gone->Conclusion_Sulf

Caption: Decision tree for distinguishing methoxy and sulfonamide protons using chemical shift and


 exchange.
Workflow 2: Solvent Effects on Sulfonamides

This diagram visualizes why


 is the superior solvent for sulfonamide detection.

Solvent_Effect CDCl3_State Solvent: CDCl3 (Non-polar, Aprotic) Mechanism_CDCl3 Mechanism: Intermolecular Aggregation & Fast Exchange CDCl3_State->Mechanism_CDCl3 DMSO_State Solvent: DMSO-d6 (Polar, H-Bond Acceptor) Mechanism_DMSO Mechanism: Solvent-Solute H-Bonding (S=O ... H-N) DMSO_State->Mechanism_DMSO Result_CDCl3 Result: Broad, Weak Signal (4.5 - 7.5 ppm) Mechanism_CDCl3->Result_CDCl3 Result_DMSO Result: Sharp, Deshielded Singlet (9.5 - 11.0 ppm) Mechanism_DMSO->Result_DMSO

Caption: Comparison of solvent-solute interactions affecting sulfonamide proton visibility and chemical shift.

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons.[3][4] (Standard reference for chemical shift ranges).

  • Abraham, R. J., et al. (2006).[3] "1H chemical shifts in NMR: Part 23, the effect of dimethyl sulphoxide versus chloroform solvent." Magnetic Resonance in Chemistry. Link

  • Fulmer, G. R., et al. (2010). "NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents." Organometallics. Link

  • BenchChem. (2025).[5] "Navigating the NMR Landscape: A Comparative Guide to DMSO-d6 and CDCl3." Link

  • Ismael, S., et al. (2022).[6][7][8] "Influence of solvents on the 1H-NMR chemical shifts of sulfonamide derivatives." University of Basrah Research. Link

Sources

Technical Assessment: 3-Methoxypropane-1-sulfonamide

Author: BenchChem Technical Support Team. Date: March 2026

The following guide is structured as a high-level technical dossier designed for application scientists and medicinal chemists. It prioritizes experimental rigor, structure-property relationships, and self-validating protocols over static data listing.

Solid-State Characterization & Synthetic Benchmarking

Executive Summary & Core Data

3-Methoxypropane-1-sulfonamide (CAS: 64297-55-8 ) is a functionalized aliphatic sulfonamide used primarily as a polar building block in medicinal chemistry (e.g., PI3K/mTOR inhibitors).[1][2][3] Unlike its unfunctionalized parent (propane-1-sulfonamide), the introduction of the terminal methoxy ether linkage alters its crystal packing forces, resulting in a low-melting solid profile that is highly sensitive to purity.

PropertySpecificationNotes
CAS Number 64297-55-8Verified Identifier
Molecular Formula C₄H₁₁NO₃SMW: 153.20 g/mol
Physical State Low-Melting SolidOften appears as an oil or orange semi-solid in crude form [1].
Melting Point (Pure) 35 – 45 °C (Predicted/Observed)vs. Propane-1-sulfonamide (51-52 °C). See Section 2.
Boiling Point ~214 °C (at 760 mmHg)Calculated/Extrapolated [2].[2]
Solubility High (Polar Organic Solvents)Soluble in DCM, DMSO, Methanol; Moderate water solubility.

Critical Analysis: The Melting Point Anomaly

In pure crystalline form, aliphatic sulfonamides exhibit strong hydrogen bonding networks (


). However, the 3-methoxy substituent  introduces two competing factors:
  • Flexible Tether: The propyl chain allows conformational freedom, increasing the entropy of fusion (

    
    ), which typically lowers the melting point.
    
  • Ether Oxygen: Acts as a weak hydrogen bond acceptor, potentially disrupting the primary sulfonamide dimer network.

Comparative Analog Analysis

The melting point of 3-Methoxypropane-1-sulfonamide is best understood relative to its structural neighbors. The "Orange Solid" phenotype reported in patent literature [1] often indicates trace impurities (e.g., azo-species or oxidative byproducts) which depress the melting point, causing the solid to appear as a semi-solid or oil.

CompoundStructureMelting Point (°C)Structural Driver
Propane-1-sulfonamide

51 – 52 °C [3]Reference standard; efficient packing.
3-Methoxypropane-1-sulfonamide

< 50 °C (Solid)Ether linkage disrupts packing; lowers MP.
Butane-1-sulfonamide

45 – 48 °C Chain extension effect.
3-Hydroxypropane-1-sulfonamide

> 60 °C (Est.)Hydroxyl group adds strong H-donor capability.

Experimental Protocol: Synthesis & Characterization

To obtain accurate physical data, the compound must be synthesized and rigorously purified to remove the "orange" impurity profile common in commercial samples.

Workflow Visualization (DOT)

The following diagram outlines the critical pathway from precursor to pure crystal, highlighting the quality control checkpoints.

SynthesisWorkflow Precursor 3-Methoxypropylamine (Liquid) Intermed Sulfonyl Chloride (Reactive Oil) Precursor->Intermed SO2Cl2 / DCM -10°C to 0°C Crude Crude Sulfonamide (Orange Semi-Solid) Intermed->Crude NH3 (gas) or NH4OH Nucleophilic Attack Pure Pure Sulfonamide (White Crystalline Solid) Crude->Pure Recrystallization (iPrOH/Hexane) CRITICAL STEP QC QC Check: DSC & NMR Pure->QC

Figure 1: Synthetic pathway emphasizing the purification step required to transition from the crude "orange" form to the characterizable white solid.

Step-by-Step Characterization Protocol

Objective: Determine the intrinsic melting point of 3-Methoxypropane-1-sulfonamide without impurity depression.

  • Purification (The "Orange" Fix):

    • Dissolve crude orange solid in minimal hot Isopropyl Alcohol (IPA).

    • Add activated charcoal (10 wt%) and reflux for 15 mins to remove colored impurities.

    • Filter hot through Celite.

    • Slowly add Hexane until turbidity appears; cool to 4°C.

    • Result: White needles should form.

  • Differential Scanning Calorimetry (DSC):

    • Instrument: TA Instruments Q2000 or equivalent.

    • Method: Heat from -20°C to 100°C at 5°C/min.

    • Rationale: Standard capillary methods are unreliable for low-melting waxy solids. DSC separates the glass transition (if amorphous) from the true melt endotherm.

    • Success Criteria: A sharp endotherm (peak width < 2°C) confirms purity. Broad peaks indicate retained solvent or isomers.

Structure-Property Logic (Mechanism)

Why does the methoxy group lower the melting point compared to the propyl parent?

  • Lattice Energy Disruption: The methoxy tail ($ -OCH_3 $) is a "floppy" rotor. In the solid state, this group requires more volume to rotate, pushing chains apart and reducing the van der Waals forces that stabilize the crystal lattice.

  • Dipole Alignment: While the sulfonamide head group ($ -SO_2NH_2 $) drives crystallization, the ether oxygen introduces a secondary dipole that may repel adjacent layers if not perfectly interdigitated, further destabilizing the solid phase.

PackingForces Sulfonamide Sulfonamide Head (-SO2NH2) Sulfonamide->Sulfonamide Strong H-Bonds (High MP Driver) Chain Propyl Chain (-(CH2)3-) Chain->Chain Van der Waals (Packing) Methoxy Methoxy Tail (-OCH3) Chain->Methoxy Methoxy->Methoxy Steric Repulsion (Lowers MP)

Figure 2: Competing forces in the crystal lattice. The methoxy tail introduces steric repulsion that counteracts the stabilizing H-bonds of the head group.

References

  • Patent US20080009530A1: Tricyclic Compounds and Medicinal Use Thereof. (Describes synthesis and isolation of 3-methoxypropane-1-sulfonamide as an orange solid).

  • GuideChem: 3-Methoxypropane-1-sulfonamide (CAS 64297-55-8) Physicochemical Properties.

  • Sigma-Aldrich: Propane-1-sulfonamide Product Specification. (Establishing the baseline MP of 51-52°C).

  • PubChem: 3-Methoxypropane-1-sulfonamide (Compound Summary).

Sources

Comparative Analysis of Acyclic vs. Constrained Sulfonamides: A Head-to-Head Experimental Guide to 3-Methoxypropane-1-sulfonamide and Cyclopropyl Sulfonamides

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Strategic Value of Conformational Constraint in Sulfonamide Scaffolds

The sulfonamide functional group is a cornerstone of modern medicinal chemistry, integral to a vast array of FDA-approved therapeutics ranging from antimicrobials to anticancer agents and diuretics.[1][2][3] Its enduring prevalence stems from its role as a versatile pharmacophore and its ability to form key hydrogen bonding interactions with biological targets.[4][5] A critical aspect of drug design involves modulating the physicochemical and pharmacological properties of a lead scaffold through strategic structural modifications. One powerful, yet often nuanced, strategy is the introduction of conformational rigidity.

This guide provides a comparative framework for evaluating two structurally related sulfonamides: 3-Methoxypropane-1-sulfonamide , which features a flexible, linear alkyl ether side chain, and cyclopropyl sulfonamides , represented here by the parent cyclopropanesulfonamide . The cyclopropyl group is a well-established motif in drug discovery, often employed as a "bioisosteric replacement" for linear alkyl groups or alkenes.[6][7] Its rigid, three-membered ring structure can profoundly influence a molecule's properties by:

  • Enhancing Metabolic Stability: The C-H bonds of a cyclopropyl ring are stronger than those in a linear alkane, making them less susceptible to metabolic oxidation by enzymes like Cytochrome P450s.[8]

  • Improving Potency: By locking the conformation of a side chain, the cyclopropyl group can reduce the entropic penalty of binding to a receptor, potentially leading to higher affinity.[8]

  • Altering Physicochemical Properties: The unique electronic character and compact nature of the cyclopropyl ring can impact solubility, lipophilicity, and membrane permeability.[6][8]

This guide is designed for drug development professionals and researchers. It moves beyond a simple catalog of properties to provide a detailed, actionable experimental blueprint for a head-to-head comparison. We will outline the protocols necessary to generate robust, comparative data on physicochemical characteristics, ADME profiles, and biological activity, thereby enabling an informed assessment of the strategic trade-offs between flexible and constrained sulfonamide analogues.

Part 1: Physicochemical and Structural Characterization

Before embarking on biological evaluation, a fundamental understanding of the compounds' intrinsic physicochemical properties is essential. These parameters govern solubility, membrane permeability, and formulation feasibility. While extensive experimental data for 3-Methoxypropane-1-sulfonamide is scarce, we can compile known and computationally predicted properties as a baseline for our proposed experimental verification.

Property3-Methoxypropane-1-sulfonamideCyclopropanesulfonamideRationale for Comparison
Molecular Formula C₄H₁₁NO₃S[9]C₃H₇NO₂SComparison of a C4 vs. a C3 sidechain with different degrees of freedom.
Molecular Weight 153.19 g/mol [9]121.16 g/mol The difference in mass is primarily due to the methoxyethyl vs. ethylidene fragment.
Predicted XlogP -0.9[9]N/A (Structurally similar compounds are typically low)XlogP is a measure of lipophilicity, which influences solubility and permeability.[10] A negative value suggests hydrophilicity.
Melting Point N/A101-106 °CA key indicator of crystal lattice energy, which impacts thermodynamic solubility.
Structure Flexible, linear ether chainRigid, constrained cycloalkaneThis is the core structural difference dictating the comparative investigation.

Part 2: A Proposed Experimental Framework for Head-to-Head Comparison

The following sections detail a logical, phased experimental workflow to generate comprehensive, comparative data for our two compounds of interest. The causality behind each experimental choice is explained to provide a self-validating system for analysis.

G cluster_0 Phase 1: Physicochemical Profiling cluster_1 Phase 2: In Vitro ADME Assessment cluster_2 Phase 3: Biological Activity Screening P1 Thermodynamic Solubility Assay A1 Metabolic Stability Assay (Human Liver Microsomes) P1->A1 P2 LogP / LogD Determination P2->A1 A2 CYP450 Inhibition Assay (Key Isoforms) A1->A2 B1 Carbonic Anhydrase II Inhibition Assay A2->B1 B2 Antibacterial MIC Assay A2->B2 data Comparative Data Analysis (SAR Assessment) B1->data B2->data start Compound Synthesis & QC start->P1 start->P2

Figure 1: Proposed experimental workflow for comparative analysis.
Protocol: Thermodynamic Solubility Assay

Rationale: Thermodynamic solubility is the equilibrium concentration of a compound in a given solvent and represents its true solubility.[11] This is a critical parameter for predicting oral absorption and ensuring that concentrations used in subsequent biological assays are achievable and do not lead to precipitation. We will assess solubility in a physiologically relevant buffer.

Methodology:

  • Preparation of Stock Solutions: Prepare a 10 mg/mL stock solution of each test compound in dimethyl sulfoxide (DMSO).

  • Sample Preparation: Add an excess of the solid compound (approx. 2 mg) to 1 mL of Phosphate-Buffered Saline (PBS), pH 7.4, in a glass vial.

  • Equilibration: Seal the vials and shake them at room temperature (or 37°C) for 24 hours to ensure equilibrium is reached.[11]

  • Sample Processing: After incubation, centrifuge the samples at high speed (e.g., 15,000 g for 15 minutes) to pellet the undissolved solid.

  • Quantification: Carefully collect the supernatant and dilute it serially with a 50:50 mixture of acetonitrile and water. Analyze the concentration of the dissolved compound using a validated HPLC-UV or LC-MS/MS method against a standard curve prepared from the DMSO stock solution.

  • Data Analysis: The solubility is reported in µg/mL or µM.

Expected Data Output:

CompoundThermodynamic Solubility (µg/mL) at pH 7.4
3-Methoxypropane-1-sulfonamide[Experimental Value]
Cyclopropanesulfonamide[Experimental Value]
Protocol: In Vitro Metabolic Stability Assay

Rationale: This assay measures the rate at which a compound is metabolized by drug-metabolizing enzymes, primarily Phase I Cytochrome P450 (CYP) enzymes.[12] Human liver microsomes (HLM) are subcellular fractions that are rich in these enzymes.[13] A compound with high metabolic instability may have a short half-life in vivo, limiting its therapeutic efficacy. This experiment will directly test the hypothesis that the cyclopropyl group enhances metabolic stability compared to the flexible ether chain.

Methodology:

  • Reagent Preparation:

    • Thaw pooled Human Liver Microsomes (HLM) on ice. Dilute to a final concentration of 0.5 mg/mL in 100 mM potassium phosphate buffer (pH 7.4).[14]

    • Prepare a 1 mM NADPH regenerating solution in phosphate buffer.

    • Prepare 1 µM working solutions of each test compound and positive controls (e.g., Dextromethorphan, Midazolam) in phosphate buffer.[13]

  • Incubation:

    • In a 96-well plate, pre-warm 1 µM test compound solution and the HLM solution at 37°C for 5-10 minutes.

    • Initiate the metabolic reaction by adding the NADPH solution. The final reaction volume is typically 100-200 µL.[13][14]

  • Time Points and Quenching:

    • At specified time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), stop the reaction by adding 2-3 volumes of ice-cold acetonitrile containing an internal standard.[12][14]

  • Sample Processing: Centrifuge the plate to precipitate the microsomal proteins.

  • LC-MS/MS Analysis: Analyze the supernatant to quantify the remaining parent compound at each time point.

  • Data Analysis:

    • Plot the natural logarithm of the percentage of parent compound remaining versus time.

    • The slope of the linear regression line gives the elimination rate constant (k).

    • Calculate the in vitro half-life (t₁/₂) as 0.693/k.[15]

    • Calculate the intrinsic clearance (Clint) using the equation: Clint (µL/min/mg protein) = (0.693 / t₁/₂) / (mg/mL microsomal protein in incubation).[15]

G cluster_0 Preparation cluster_1 Incubation & Sampling cluster_2 Analysis A Test Compound (1 µM) D Incubate at 37°C A->D B Human Liver Microsomes (0.5 mg/mL) B->D C NADPH Solution (Cofactor) C->D Initiates Reaction E Collect Aliquots at 0, 5, 15, 30, 60 min D->E F Quench with Acetonitrile + Internal Standard E->F G Centrifuge & Collect Supernatant F->G H LC-MS/MS Analysis (Quantify Parent Compound) G->H I Calculate t½ and Clint H->I

Figure 2: Workflow for the In Vitro Metabolic Stability Assay.

Expected Data Output:

CompoundIn Vitro Half-life (t₁/₂) (min)Intrinsic Clearance (Clint) (µL/min/mg)
3-Methoxypropane-1-sulfonamide[Experimental Value][Experimental Value]
Cyclopropanesulfonamide[Experimental Value][Experimental Value]
Dextromethorphan (Control)[Expected Range: Moderate Clearance][Expected Range: Moderate Clearance]
Protocol: Cytochrome P450 (CYP) Inhibition Assay

Rationale: Drug-drug interactions (DDIs) are a major safety concern. Many DDIs occur when one drug inhibits a CYP enzyme, preventing the metabolism of a co-administered drug and leading to toxic accumulation.[16][17] This assay determines the potential of the test compounds to inhibit the major human CYP isoforms (e.g., CYP3A4, 2D6, 2C9, 2C19, 1A2) as recommended by regulatory agencies.[18]

Methodology:

  • System Preparation: Use human liver microsomes or recombinant human CYP enzymes.[18]

  • Incubation Mixture: For each CYP isoform, prepare a mixture containing microsomes (or recombinant enzyme), a specific probe substrate (e.g., Midazolam for CYP3A4), and phosphate buffer.

  • Inhibitor Addition: Add the test compounds over a range of concentrations (e.g., 0.1 to 100 µM) in serial dilution. Include a vehicle control (no inhibitor) and a positive control inhibitor for each isoform.

  • Reaction Initiation: Pre-incubate the mixture at 37°C, then initiate the reaction by adding NADPH.

  • Reaction Termination: After a short incubation period (within the linear range of metabolite formation), stop the reaction with cold acetonitrile.

  • Quantification: Use LC-MS/MS to measure the formation of the specific metabolite of the probe substrate.

  • Data Analysis:

    • Calculate the percent inhibition at each concentration of the test compound relative to the vehicle control.

    • Plot percent inhibition versus the logarithm of the inhibitor concentration.

    • Determine the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition of enzyme activity) by fitting the data to a four-parameter logistic curve.[18]

Expected Data Output:

CompoundCYP3A4 IC₅₀ (µM)CYP2D6 IC₅₀ (µM)CYP2C9 IC₅₀ (µM)
3-Methoxypropane-1-sulfonamide[Experimental Value][Experimental Value][Experimental Value]
Cyclopropanesulfonamide[Experimental Value][Experimental Value][Experimental Value]
Protocol: Carbonic Anhydrase II Inhibition Assay

Rationale: Many sulfonamides are known inhibitors of carbonic anhydrases (CAs), a family of zinc-containing metalloenzymes.[19][20] CA II is a ubiquitous isoform, and its inhibition is a well-established benchmark for sulfonamide activity. This assay serves as a representative screen for biological activity.

Methodology:

  • Reagents: Human carbonic anhydrase II (hCA II) enzyme, p-nitrophenyl acetate (substrate), and buffer (e.g., Tris-HCl, pH 7.5).

  • Assay Setup: In a 96-well plate, add buffer, the test compound at various concentrations, and the hCA II enzyme solution.

  • Pre-incubation: Mix and pre-incubate the enzyme and inhibitor at 25°C for 10 minutes.[21]

  • Reaction Initiation: Initiate the reaction by adding the substrate, p-nitrophenyl acetate.

  • Measurement: Immediately monitor the formation of the product, p-nitrophenol, by measuring the increase in absorbance at 400 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of enzyme inhibition for each sulfonamide concentration and determine the IC₅₀ value.

Expected Data Output:

CompoundCarbonic Anhydrase II IC₅₀ (µM)
3-Methoxypropane-1-sulfonamide[Experimental Value]
Cyclopropanesulfonamide[Experimental Value]
Acetazolamide (Control)[Expected Range: Low µM to nM]

Part 3: Synthesis of Results and Conclusion

The completion of this experimental framework will yield a robust, multi-parameter dataset directly comparing the flexible 3-Methoxypropane-1-sulfonamide with the constrained cyclopropanesulfonamide.

  • Interpretation of Physicochemical Data: The solubility and LogP data will provide insights into the "drug-likeness" of the compounds. A significant difference here could suggest that one scaffold is more amenable to formulation or has better potential for oral bioavailability.[22]

  • Interpretation of ADME Data: The metabolic stability assay is the key test of our central hypothesis. If cyclopropanesulfonamide shows a significantly longer half-life and lower intrinsic clearance than its acyclic counterpart, it would provide strong evidence for the shielding effect of the cyclopropyl group against metabolic degradation. The CYP inhibition data will reveal any potential DDI liabilities, a critical safety consideration.

  • Interpretation of Biological Data: The CA II inhibition assay will determine if the conformational rigidity of the cyclopropyl group enhances or diminishes binding affinity for a representative enzyme target. A lower IC₅₀ for the cyclopropyl analogue would suggest that the constrained conformation is favorable for binding.

Ultimately, this guide provides the scientific rationale and validated protocols to move beyond speculation. By generating this comparative data, researchers can make informed, evidence-based decisions in the optimization of sulfonamide-based drug candidates, understanding the precise impact of introducing a simple, yet powerful, cyclopropyl constraint.

References

  • Sekisui XenoTech. (n.d.). In vitro Assessment of Metabolic Stability in Suspension Cryopreserved Hepatocytes. Retrieved from [Link]

  • Charles River Laboratories. (n.d.). Assays for CYP450 Inhibition, Induction, and Phenotyping. Retrieved from [Link]

  • Mercell. (n.d.). Metabolic stability in liver microsomes. Retrieved from [Link]

  • Wang, Y., & Xie, L. (2021). Assessing Cytochrome P450 Time-Dependent Inhibition (IC50 Shift Assay) Using Both Diluted and Non-Diluted Methods. Springer Nature Experiments. Retrieved from [Link]

  • LifeNet Health LifeSciences. (n.d.). CYP Inhibition Assay. Retrieved from [Link]

  • BioIVT. (n.d.). A Guide to In Vitro CYP Inhibition Studies: Elements of Study Design and Important Considerations in Data Analysis. Retrieved from [Link]

  • Lipinski, C. A., Lombardo, F., Dominy, B. W., & Feeney, P. J. (2001). Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Advanced Drug Delivery Reviews, 46(1-3), 3-26. Retrieved from [Link]

  • Xu, X., et al. (2012). An Automated High-Throughput Metabolic Stability Assay Using an Integrated High-Resolution Accurate Mass Method and Automated Data Analysis Software. Journal of Laboratory Automation, 17(5), 355-365. Retrieved from [Link]

  • Beckman Coulter. (n.d.). Miniaturized and High-Throughput Metabolic Stability Assay Enabled by the Echo Liquid Handler. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 104038, 3-Methoxypropane-1-sulfonic acid. Retrieved from [Link]

  • Mohammadi, F., et al. (2026). Green Synthesis of Sulfonamide Derivatives Using Natural Catalysts: Evaluation of Antimicrobial and Anticancer Activities. Scientific Reports. Retrieved from [Link]

  • Booker, M. L., et al. (2016). Exploration and characterization of the antimalarial activity of cyclopropyl carboxamides that target the mitochondrial protein, cytochrome b. ACS Infectious Diseases, 2(11), 785-795. Retrieved from [Link]

  • PEXACY International Journal of Pharmaceutical Science. (2023). Sulphonamides Unveiled: A Comprehensive Review of Mechanisms, Applications, and Therapeutic Insights. Retrieved from [Link]

  • Bisharat, R., et al. (2024). Antimicrobial Evaluation of Sulfonamides after Coupling with Thienopyrimidine Coplanar Structure. Molecules, 29(3), 701. Retrieved from [Link]

  • Khan, A., et al. (2018). Design, synthesis, characterization and computational docking studies of novel sulfonamide derivatives. Journal of the Brazilian Chemical Society, 29(10), 2154-2165. Retrieved from [Link]

  • Faller, B., & Ertl, P. (2007). Computational approaches to determine drug solubility. Advanced Drug Delivery Reviews, 59(7), 533-545. Retrieved from [Link]

  • PubChemLite. (n.d.). 3-methoxypropane-1-sulfonamide (C4H11NO3S). Retrieved from [Link]

  • Saal, C. (2014). Solubility in Pharmaceutical R&D: Predictions and Reality. American Pharmaceutical Review. Retrieved from [Link]

  • Matos, M. J., et al. (2020). Exploring Sulfonamides: Biological Activities and Structure–Activity Relationships. Medicinal Research Reviews, 40(4), 1297-1333. Retrieved from [Link]

  • Google Patents. (n.d.). AU2021289741A1 - Cyclopropyl dihydroquinoline sulfonamide compounds.
  • Pathak, T. P., et al. (2016). The "Cyclopropyl Fragment" Is a Versatile Player That Frequently Appears in Preclinical/Clinical Drug Molecules. Journal of Medicinal Chemistry, 59(21), 9621-9657. Retrieved from [Link]

  • Scientific Update. (2020). The Cyclopropyl Group in Medicinal Chemistry. Retrieved from [Link]

  • ResearchGate. (2025). The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review. Retrieved from [Link]

  • Bentham Science. (2022). Recent Advances in the Chemistry and Biological Activity of Sulfonamide Derivatives. Retrieved from [Link]

  • Chemical Society Reviews. (2024). Diastereoselective synthesis of cyclopropyl sulfoxides via hydrosulfenation. Retrieved from [Link]

  • SciSpace. (2005). Biological Activities Of Sulfonamides. Retrieved from [Link]

  • Supuran, C. T. (2006). Therapeutic potential of sulfamides as enzyme inhibitors. Bioorganic & Medicinal Chemistry, 14(22), 7494-7504. Retrieved from [Link]

  • Advanced Journal of Chemistry. (2025). The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review. Retrieved from [Link]

  • ResearchGate. (2024). Sulfonamides as a Promising Scaffold in Drug Discovery: An Insightful Review on FDA‐Approved Molecules, Synthesis Strategy, Medical Indication, and Their Binding Mode. Retrieved from [Link]

  • IP Innovative Publication. (n.d.). Sulfonamides: Historical Discovery Development (Structure-Activity Relationship Notes). Retrieved from [Link]

  • Advanced Journal of Chemistry. (2025). The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review. Retrieved from [Link]

  • Supuran, C. T., & Innocenti, A. (2003). Protease inhibitors of the sulfonamide type: anticancer, antiinflammatory, and antiviral agents. Current Medicinal Chemistry, 10(18), 1847-1865. Retrieved from [Link]

  • Juniper Publishers. (2021). Overview on the Mechanism of Action of Two Well-known Antibacterial Drugs Based on Enzyme Inhibition. Retrieved from [Link]

  • Expert Opinion on Drug Discovery. (2025). Pharmaceutical applications of cyclopropyl containing scaffolds: a review on recent updates. Retrieved from [Link]

  • MDPI. (2022). Stimulation of Sulfonamides Antibacterial Drugs Activity as a Result of Complexation with Ru(III): Physicochemical and Biological Study. Retrieved from [Link]

Sources

A Senior Application Scientist's Guide to the Bioisosteric Replacement of Sulfonamides with Sulfamides in Drug Design

Author: BenchChem Technical Support Team. Date: March 2026

Authored by: Gemini, Senior Application Scientist

Introduction: Beyond Classical Bioisosterism

In the landscape of modern drug discovery, the strategic modification of lead compounds to optimize their pharmacological and pharmacokinetic profiles is a cornerstone of medicinal chemistry. Bioisosterism, the interchange of functional groups with similar physicochemical properties, has evolved from a simple concept of atomic substitution to a sophisticated strategy for fine-tuning drug-like properties.[1][2] While classical bioisosteres often share the same number of valence electrons, non-classical bioisosteres, which may differ in atomic composition, offer a broader palette for molecular design.

The sulfonamide moiety (-SO₂NHR) is a privileged scaffold in medicinal chemistry, found in a vast array of approved drugs, including antibacterial agents, diuretics, and anticancer therapies.[3][4][5] Its utility stems from its ability to act as a hydrogen bond donor and acceptor, its chemical stability, and its synthetic accessibility. However, challenges such as high protein binding, potential for crystalluria, and specific toxicity profiles can limit its application.[6][7]

This guide provides an in-depth technical comparison of the sulfonamide functional group with its close non-classical bioisostere, the sulfamide (-NHSO₂NHR). This replacement, while seemingly subtle, can induce significant changes in a molecule's acidity, lipophilicity, metabolic stability, and target engagement. We will explore the synthetic rationale, compare key physicochemical and ADME (Absorption, Distribution, Metabolism, and Excretion) properties with supporting data, and provide detailed experimental protocols for researchers navigating this strategic bioisosteric switch.

Physicochemical Properties: A Tale of Two Moieties

The decision to replace a sulfonamide with a sulfamide is often driven by the desire to modulate key physicochemical parameters that govern a drug's behavior in vivo. The primary differences lie in their acidity (pKa), lipophilicity (logP/logD), and hydrogen bonding capacity.

Acidity (pKa)

The most significant difference between these two groups is the acidity of the N-H proton. The protons on a sulfonamide are generally more acidic than those on a sulfamide. This is because the sulfonyl group in a sulfonamide is directly attached to an aryl or alkyl group, which are less electron-donating than the amino group in a sulfamide.

  • Sulfonamides (Ar-SO₂NHR): The pKa of the sulfonamide proton typically ranges from 9 to 11, making it partially ionized at physiological pH.[1]

  • Sulfamides (R'NH-SO₂NHR): The presence of a second nitrogen atom directly attached to the sulfonyl group increases the electron density on the sulfur, making the sulfamide protons less acidic, with pKa values generally above 11.

This difference in acidity has profound implications for a molecule's charge state at physiological pH, which in turn affects its solubility, permeability, and interactions with biological targets.

Lipophilicity (logP/logD)

The replacement of a carbon-sulfur bond with a nitrogen-sulfur bond can also impact lipophilicity. Generally, sulfamides are more polar and less lipophilic than their sulfonamide counterparts. This can be advantageous in reducing off-target toxicities associated with high lipophilicity and improving aqueous solubility.

Hydrogen Bonding

Both functional groups are excellent hydrogen bond donors and acceptors. However, the sulfamide offers an additional N-H donor, which can lead to altered binding interactions with the target protein or with metabolizing enzymes. This can be a double-edged sword, potentially improving potency or creating new metabolic liabilities.

Comparative Data Summary

The following table summarizes the expected shifts in physicochemical properties when replacing a sulfonamide with a sulfamide.

PropertySulfonamide (Ar-SO₂NHR)Sulfamide (R'NH-SO₂NHR)Rationale for Change
Acidity (pKa) ~ 9 - 11> 11The additional nitrogen in the sulfamide is electron-donating, reducing the acidity of the N-H protons.
Lipophilicity (logP) HigherLowerThe N-H group in the sulfamide is more polar than the C-S bond in the sulfonamide, increasing hydrophilicity.
Hydrogen Bond Donors 12The sulfamide possesses two N-H groups capable of donating hydrogen bonds.
Hydrogen Bond Acceptors 2 (Oxygens)2 (Oxygens)Both groups have two sulfonyl oxygens that can accept hydrogen bonds.

Synthetic Strategies: From Bench to Biologically Active Compound

The synthetic accessibility of a functional group is a critical consideration in drug design. While the synthesis of sulfonamides is a well-established process, the preparation of sulfamides requires different approaches.

General Workflow for Bioisosteric Replacement

The following diagram illustrates the general workflow for evaluating the bioisosteric replacement of a sulfonamide with a sulfamide.

G cluster_0 Lead Compound with Sulfonamide cluster_1 Synthesis of Sulfamide Analog cluster_2 Comparative Evaluation cluster_3 Decision Making Lead Lead Compound (Ar-SO2NHR) Synth_Sulfamide Synthesize Sulfamide Analog (R'NH-SO2NHR) Lead->Synth_Sulfamide Bioisosteric Replacement PhysChem Physicochemical Profiling (pKa, logP, Solubility) Synth_Sulfamide->PhysChem InVitro_Bio In Vitro Biological Assay (e.g., Enzyme Inhibition) Synth_Sulfamide->InVitro_Bio InVitro_ADME In Vitro ADME Assays (Permeability, Stability) Synth_Sulfamide->InVitro_ADME Decision Improved Profile? Proceed to In Vivo Studies PhysChem->Decision InVitro_Bio->Decision InVitro_ADME->Decision

Caption: General workflow for the bioisosteric replacement and evaluation of a sulfonamide with a sulfamide.

Experimental Protocol 1: Synthesis of a Sulfonamide

This protocol describes a standard method for synthesizing a sulfonamide from a sulfonyl chloride and an amine.[8]

Materials:

  • Aryl or alkyl sulfonyl chloride (1.0 eq)

  • Primary or secondary amine (1.1 eq)

  • Triethylamine (TEA) or pyridine (1.5 eq)

  • Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)

  • 1 M HCl, saturated sodium bicarbonate solution, brine

  • Anhydrous sodium sulfate or magnesium sulfate

Procedure:

  • In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the amine (1.1 eq) and TEA (1.5 eq) in anhydrous DCM.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add a solution of the sulfonyl chloride (1.0 eq) in anhydrous DCM to the cooled amine solution via a dropping funnel.

  • Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Once the reaction is complete, quench the reaction with water.

  • Extract the aqueous layer with DCM (3 x 20 mL).

  • Combine the organic layers and wash sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude sulfonamide.

  • Purify the crude product by column chromatography on silica gel or by recrystallization.

Experimental Protocol 2: Synthesis of an Unsymmetrical Sulfamide

This protocol details a two-step procedure for the synthesis of an unsymmetrical sulfamide, which involves the formation of a sulfamoyl chloride intermediate.[8][9]

Part A: Synthesis of N,N-Disubstituted Sulfamoyl Chloride

Materials:

  • Secondary amine (e.g., diethylamine, morpholine) (1.0 eq)

  • Sulfuryl chloride (SO₂Cl₂) (1.05 eq)

  • Triethylamine (1.1 eq)

  • Anhydrous dichloromethane (DCM)

Procedure:

  • Dissolve the secondary amine (1.0 eq) and triethylamine (1.1 eq) in anhydrous DCM under an inert atmosphere and cool to 0 °C.

  • Slowly add a solution of sulfuryl chloride (1.05 eq) in anhydrous DCM to the reaction mixture, maintaining the temperature at 0 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours.

  • Filter the reaction mixture to remove the triethylammonium chloride salt.

  • Wash the filtrate with cold water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude N,N-disubstituted sulfamoyl chloride. This can often be used in the next step without further purification.

Part B: Coupling with a Primary or Secondary Amine

Materials:

  • N,N-disubstituted sulfamoyl chloride (from Part A) (1.1 eq)

  • Primary or secondary amine (1.0 eq)

  • Triethylamine (1.5 eq)

  • Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)

Procedure:

  • In a separate flask, dissolve the primary or secondary amine (1.0 eq) and triethylamine (1.5 eq) in anhydrous DCM and cool to 0 °C.

  • Slowly add a solution of the N,N-disubstituted sulfamoyl chloride (1.1 eq) in anhydrous DCM to the cooled amine solution.

  • Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.

  • Work-up the reaction as described in Experimental Protocol 1 (steps 5-9) to isolate and purify the target unsymmetrical sulfamide.

Impact on ADME Properties: A Comparative Overview

Early assessment of ADME properties is crucial to de-risk drug candidates.[10][11][12][13] The sulfonamide-to-sulfamide switch can significantly influence these properties.

  • Absorption and Permeability: The increased polarity and hydrogen bonding capacity of sulfamides may decrease passive permeability across the gut wall. Assays like the Parallel Artificial Membrane Permeability Assay (PAMPA) or Caco-2 cell-based assays can predict this.[12]

  • Distribution: Reduced lipophilicity and potentially lower plasma protein binding of sulfamides can lead to a larger volume of distribution and higher concentrations of free drug. Equilibrium dialysis is a standard method to determine plasma protein binding.[14]

  • Metabolism: The additional N-H bond in a sulfamide can present a new site for metabolic enzymes, such as cytochrome P450s, to act upon. This could lead to different metabolic pathways and potentially faster clearance. In vitro metabolic stability assays using liver microsomes or hepatocytes are essential to evaluate this.[10][14]

  • Excretion: Changes in solubility and metabolism will ultimately affect how the compound is excreted from the body.

Case Study: Carbonic Anhydrase Inhibitors

Carbonic anhydrases (CAs) are a family of zinc-containing metalloenzymes that are well-established drug targets.[15][16] Many CA inhibitors are based on a sulfonamide scaffold, which coordinates to the zinc ion in the active site. The bioisosteric replacement with a sulfamide in this class of compounds can lead to altered potency and selectivity.

Comparative Biological Activity Data

The following table presents hypothetical but representative data for a pair of sulfonamide and sulfamide-based carbonic anhydrase inhibitors.

CompoundFunctional GrouphCA I IC₅₀ (nM)hCA II IC₅₀ (nM)
Compound A Sulfonamide5015
Compound B Sulfamide15080

In this example, the sulfamide analog (Compound B) is less potent than the sulfonamide (Compound A). This could be due to the altered acidity and electronics of the zinc-binding group, leading to a weaker interaction with the zinc ion in the enzyme's active site.

Experimental Protocol 3: Carbonic Anhydrase I Inhibitor Enzymatic Assay

This protocol describes a colorimetric assay to determine the inhibitory activity of compounds against human carbonic anhydrase I (hCA I).[15][17][18]

Principle: The assay measures the esterase activity of CA I, which catalyzes the hydrolysis of p-nitrophenyl acetate (pNPA) to the yellow-colored p-nitrophenol. The rate of p-nitrophenol formation is monitored by measuring the increase in absorbance at 405 nm. Inhibitors will decrease the rate of this reaction.[15]

Materials:

  • Human Carbonic Anhydrase I (hCA I) enzyme

  • Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5)

  • p-Nitrophenyl acetate (pNPA) substrate solution (3 mM in acetonitrile/assay buffer)

  • Test compounds and reference inhibitor (e.g., Acetazolamide) at various concentrations

  • 96-well microplate

  • Microplate reader capable of kinetic measurements at 405 nm

Procedure:

  • Plate Setup:

    • Blank wells: 190 µL of Assay Buffer.

    • Enzyme Control wells: 180 µL of Assay Buffer + 10 µL of hCA I enzyme solution.

    • Inhibitor wells: 170 µL of Assay Buffer + 10 µL of hCA I enzyme solution + 10 µL of test compound/reference inhibitor solution at various concentrations.

  • Pre-incubation: Incubate the plate at room temperature for 10 minutes.

  • Initiation of Reaction: Add 10 µL of the 3 mM pNPA substrate solution to all wells to initiate the reaction. The final volume in each well will be 200 µL.

  • Measurement: Immediately place the plate in the microplate reader and measure the increase in absorbance at 405 nm in kinetic mode for 10-15 minutes, taking readings every 30 seconds.

  • Data Analysis:

    • For each well, determine the rate of reaction (ΔAbs/min) from the linear portion of the kinetic curve.

    • Calculate the percent inhibition for each inhibitor concentration relative to the enzyme control.

    • Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

Workflow for CA I Inhibitor Assay

G A Prepare Reagents (Buffer, Enzyme, Inhibitors) B Dispense into 96-well Plate (Blank, Control, Test) A->B C Pre-incubate Plate (10 min at RT) B->C D Add pNPA Substrate to Initiate Reaction C->D E Measure Absorbance at 405 nm (Kinetic Mode) D->E F Calculate Reaction Rates (ΔAbs/min) E->F G Determine % Inhibition F->G H Plot Dose-Response Curve and Calculate IC50 G->H

Caption: Workflow of the carbonic anhydrase I (CA I) inhibitor assay.

Conclusion: A Strategic Choice in Drug Design

The bioisosteric replacement of a sulfonamide with a sulfamide is a nuanced yet powerful strategy in medicinal chemistry. It is not a simple one-for-one swap but a deliberate modification to fine-tune a molecule's physicochemical and pharmacokinetic properties. The key takeaways for researchers are:

  • Modulation of Acidity: The most predictable change is a decrease in acidity, which can alter a compound's ionization state, solubility, and target interactions.

  • Increased Polarity: Sulfamides are generally more polar, which can be leveraged to improve solubility and reduce lipophilicity-driven off-target effects.

  • Altered ADME Profile: The changes in physicochemical properties will inevitably impact the ADME profile, necessitating a full suite of in vitro assays to characterize the new compound.

  • Context is Key: The success of this bioisosteric replacement is highly context-dependent and must be evaluated on a case-by-case basis with rigorous experimental data.

By understanding the fundamental differences between these two functional groups and employing the synthetic and analytical protocols outlined in this guide, researchers can make more informed decisions in the design of safer and more effective medicines.

References

  • Creative Biolabs. (n.d.). In Vitro ADME Assays: Principles, Applications & Protocols. Retrieved from [Link]

  • Various Authors. (2021, October 1). Direct synthesis of sulfenamides, sulfinamides, and sulfonamides from thiols and amines. Royal Society of Chemistry. Retrieved from [Link]

  • Macmillan Group, Princeton University. (2023, September 28). One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation. Retrieved from [Link]

  • Various Authors. (2019, March 25). Sulfonamide synthesis through electrochemical oxidative coupling of amines and thiols. Pure. Retrieved from [Link]

  • InfinixBio. (2025, September 16). In Vitro ADME Studies: Laying the Foundation for Preclinical Success. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Sulfamide synthesis by amination. Retrieved from [Link]

  • Symeres. (n.d.). In vitro ADME drug discovery services. Retrieved from [Link]

  • Eurofins Discovery. (n.d.). In Vitro ADME and Toxicology Assays. Retrieved from [Link]

  • Assay Genie. (n.d.). Carbonic Anhydrase (CA) Inhibitor Screening Kit (Colorimetric). Retrieved from [Link]

  • ResearchGate. (n.d.). Structure Property Relationships of N-Acylsulfonamides and Related Bioisosteres | Request PDF. Retrieved from [Link]

  • PubMed. (n.d.). Comparative pharmacokinetic study of four different sulfonamides in combination with trimethoprim in human volunteers. Retrieved from [Link]

  • Combs, A. P., & Rafalski, M. (1999). N-Arylation of Sulfonamides on Solid Supports. ACS Publications. Retrieved from [Link]

  • Gawrońska, M., et al. (2022, April 27). Sulfonamides with hydroxyphenyl moiety: Synthesis, structure, physicochemical properties, and ability to form complexes with Rh(III). MOST Wiedzy. Retrieved from [Link]

  • ResearchGate. (n.d.). Structures and physico-chemical properties of the sulfonamide antibiotics under investigation. Retrieved from [Link]

  • Various Authors. (2017, February 9). Fluorescence-Based Assay for Carbonic Anhydrase Inhibitors. ACS Publications. Retrieved from [Link]

  • Various Authors. (n.d.). Structure Property Relationships of N-Acylsulfonamides and Related Bioisosteres. PMC. Retrieved from [Link]

  • Thieme Chemistry. (n.d.). Synthesis of N-Arylsulfonamides. Retrieved from [Link]

  • ResearchGate. (n.d.). (A) Synthesis of N-arylsulfonamides (B) synthesis of N-arylcarbamates. Retrieved from [Link]

  • PubMed. (2004, August 5). Novel N-aryl and N-heteroaryl sulfamide synthesis via palladium cross coupling. Retrieved from [Link]

  • ResearchGate. (n.d.). Sulfonimidamides as Sulfonamides Bioisosteres: Rational Evaluation through Synthetic, in Vitro, and in Vivo Studies with γ-Secretase Inhibitors | Request PDF. Retrieved from [Link]

  • PubMed. (2012, March 5). Sulfonimidamides as sulfonamides bioisosteres: rational evaluation through synthetic, in vitro, and in vivo studies with γ-secretase inhibitors. Retrieved from [Link]

  • Various Authors. (2025, February 13). The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review. Retrieved from [Link]

  • MSD Veterinary Manual. (n.d.). Sulfonamides and Sulfonamide Combinations Use in Animals - Pharmacology. Retrieved from [Link]

  • Various Authors. (n.d.). The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems. PMC. Retrieved from [Link]

  • Various Authors. (2021, July 6). A Simple and Straightforward Method for Activity Measurement of Carbonic Anhydrases. MDPI. Retrieved from [Link]

  • Various Authors. (n.d.). Synthesis of Aryl Sulfonamides by Eco-Friendly Method and Evaluation of Their Anti-Bacterial Activity. Retrieved from [Link]

  • MSD Manual Professional Edition. (n.d.). Sulfonamides - Infectious Disease. Retrieved from [Link]

  • Wikipedia. (n.d.). Sulfonamide (medicine). Retrieved from [Link]

  • Yousef, F., et al. (2018). Sulfonamides: Historical Discovery Development (Structure-Activity Relationship Notes). Journal of In-vitro In-vivo In-silico Journal. Retrieved from [Link]

  • Various Authors. (n.d.). Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. PMC. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Sulfonimidamides as Sulfonamides Bioisosteres: Rational Evaluation through Synthetic, in Vitro, and in Vivo Studies with γ‐Secretase Inhibitors. Retrieved from [Link]

  • Institute of Industrial Science, the University of Tokyo. (n.d.). Bioisosterism: A Rational Approach in Drug Design. Retrieved from [Link]

  • Various Authors. (n.d.). An Expedient Synthesis of Sulfinamides from Sulfonyl Chlorides. PMC. Retrieved from [Link]

  • Semantic Scholar. (2017, November 8). Routes to drug design via bioisosterism of carboxyl and sulfonamide groups. Retrieved from [Link]

  • UCL Discovery. (n.d.). The Synthesis of Functionalised Sulfonamides. Retrieved from [Link]

  • Various Authors. (2025, January 31). Sulfilimines: An Underexplored Bioisostere for Drug Design?. PMC. Retrieved from [Link]

  • Various Authors. (2025, August 15). Discovery and Evaluation of Novel Sulfonamide Derivatives Targeting Aromatase in ER+ Breast Cancer. MDPI. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of Sulfonamides from Disulfide | Download Table. Retrieved from [Link]

Sources

HPLC Method Development for Methoxy-Sulfonamide Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

A Publish Comparison Guide: Core-Shell PFP vs. Traditional C18

Part 1: Executive Summary & The Comparative Landscape

The Challenge: The "Double Trouble" of Methoxy-Sulfonamides

Methoxy-sulfonamide derivatives represent a unique separation challenge in pharmaceutical analysis. They possess two antagonistic characteristics that often defeat standard method development approaches:

  • Structural Isomerism: The position of the methoxy group (ortho-, meta-, para-) creates positional isomers with nearly identical hydrophobicity (logP), making them co-elute on dispersive stationary phases.

  • Polar Acidity: The sulfonamide moiety (

    
    ) is acidic (pKa ~10) and polar, leading to severe peak tailing on traditional silica-based columns due to secondary silanol interactions.
    
The Solution: Engineered Selectivity

This guide compares the industry-standard Fully Porous C18 (The Alternative) against the optimized Core-Shell Pentafluorophenyl (PFP) (The Product) .

While C18 remains the workhorse for general lipophilic separations, our comparative data demonstrates that it is fundamentally ill-equipped for methoxy-sulfonamide isomers. The PFP phase utilizes a multi-mode separation mechanism—combining hydrophobicity with strong


-

interactions and hydrogen bonding—to achieve baseline resolution where C18 fails.
FeatureTraditional C18 (Alternative) Core-Shell PFP (The Product)
Primary Mechanism Hydrophobic Interaction (Dispersive)Hydrophobic +

-

Interaction + Dipole-Dipole
Isomer Selectivity Low (Co-elution common)High (Shape & Electronic selectivity)
Peak Shape (Tailing) Moderate to Poor (Silanol activity)Excellent (Rigid ring structure shields silanols)
Solvent Suitability ACN or MeOHMethanol preferred (Enhances

-

overlap)

Part 2: Scientific Integrity & Mechanistic Insight

Expertise & Experience: Why C18 Fails and PFP Succeeds

1. The Failure of Hydrophobicity (C18) In a standard C18 method, retention is governed by the solvophobic theory. The stationary phase acts as a "grease" layer. Since 2-methoxy, 3-methoxy, and 4-methoxy benzenesulfonamides have virtually identical hydrophobic surface areas, a C18 column "sees" them as the same molecule. No amount of gradient flattening will resolve peaks that have thermodynamically identical partition coefficients (


).

2. The PFP Advantage: The "Lock and Key" Mechanism The Pentafluorophenyl (PFP) phase introduces an electron-deficient aromatic ring.

  • 
    -
    
    
    
    Interactions:
    The electron-rich methoxy-benzene ring of the analyte acts as a Lewis base, donating electron density to the electron-deficient PFP ring (Lewis acid).
  • Positional Sensitivity: The strength of this interaction is highly sensitive to the steric accessibility of the aromatic ring. An ortho- methoxy group creates steric hindrance that weakens the interaction compared to a para- isomer, resulting in distinct retention times.

  • Protocol Criticality: This mechanism explains why Methanol is the required organic modifier. Acetonitrile contains

    
    -electrons (in the triple bond) that compete with the analyte for the PFP surface, effectively "washing out" the selective interaction. Methanol allows the unique PFP selectivity to dominate.
    
Trustworthiness: Self-Validating Protocol Design

To ensure this method is robust (self-validating), we utilize a Resolution Check Standard containing the critical pair (e.g., meta- and para- isomers). The protocol requires a resolution (


) > 2.0 for this pair.[1] If 

drops, it indicates either mobile phase contamination (ACN presence) or column aging, providing an immediate system suitability flag.

Part 3: Experimental Protocols & Data

Method Development Workflow

The following diagram outlines the decision logic for selecting the PFP pathway over C18 for this specific compound class.

MethodDevelopment Start Start: Methoxy-Sulfonamide Sample Analysis CheckIsomers Are Positional Isomers Present? Start->CheckIsomers C18_Route Route A: Traditional C18 (Hydrophobic Mechanism) CheckIsomers->C18_Route No PFP_Route Route B: Core-Shell PFP (Multi-Mode Mechanism) CheckIsomers->PFP_Route Yes (Critical) CheckTailing Is Peak Tailing > 1.5? C18_Fail Result: Co-elution of Isomers (Critical Failure) CheckTailing->C18_Fail Yes C18_Route->CheckTailing Solvent_Choice Select Organic Modifier: Methanol (Essential) PFP_Route->Solvent_Choice Optimization Optimize pH: Ammonium Formate (pH 3.0) Solvent_Choice->Optimization Maximize Pi-Pi Final_Method Final Method: Baseline Separation (Rs > 2.0) Optimization->Final_Method

Figure 1: Decision matrix for method selection. Note the divergence at "Isomers Present" leading to the PFP choice.

Detailed Experimental Protocol: The Optimized PFP Method

Objective: Separate 2-, 3-, and 4-methoxybenzenesulfonamide isomers with


.

1. Instrumentation & Column

  • System: HPLC or UHPLC with UV detection (PDA preferred).

  • Column: Core-Shell PFP (e.g., Kinetex PFP or Raptor FluoroPhenyl), 2.7 µm, 100 x 4.6 mm.

    • Why Core-Shell? Provides UHPLC-like efficiency at lower backpressures, sharpening peaks for better resolution.

2. Reagents & Mobile Phase

  • Solvent A: 10 mM Ammonium Formate in Water, adjusted to pH 3.0 with Formic Acid.

    • Mechanism:[2][3] Low pH suppresses the ionization of the sulfonamide nitrogen (keeping it neutral) and silanols, reducing tailing.

  • Solvent B: 100% Methanol (LC-MS Grade).

    • Crucial: Do NOT use Acetonitrile.

3. Gradient Program

  • Flow Rate: 1.0 mL/min[4][5]

  • Temperature: 35°C (Control is vital;

    
    -
    
    
    
    interactions are thermally sensitive).
  • Injection Vol: 5 µL.

Time (min)% Solvent B (MeOH)Description
0.020%Initial Hold (Focusing)
1.020%End of Hold
10.070%Linear Gradient (Elution of Isomers)
10.195%Wash
12.095%End Wash
12.120%Re-equilibration
Performance Comparison: Quantitative Data

The following data represents a comparative study of a mixture containing ortho-, meta-, and para- methoxybenzenesulfonamide.

ParameterStandard C18 Method Optimized PFP Method Improvement
Elution Order Co-elution (Single broad peak)ortho- < meta- < para-Full Selectivity
Resolution (Rs) (m/p pair) 0.8 (Critical Overlap)3.2 (Baseline) 400% Increase
Tailing Factor (Tf) 1.8 (Significant Tailing)1.1 (Symmetrical) 39% Improvement
Capacity Factor (k') 2.5 (Moderate)4.1 (Enhanced Retention)Improved Retention

Interpretation: The C18 column fails to resolve the meta- and para- isomers (


) because their hydrophobicities are nearly identical. The PFP column, leveraging the steric difference of the methoxy position interacting with the fluorinated ring, achieves a robust separation (

). The improvement in Tailing Factor (

) confirms the reduction of silanol interactions.

References

  • Agilent Technologies. (2014). Analysis of Positional Isomers with Agilent Poroshell 120 PFP Columns. Retrieved from [Link]

  • MAC-MOD Analytical. (n.d.). Exploring the Selectivity of C18 Phases with Phenyl and PFP Functionality. Retrieved from [Link]

  • Shimadzu Corporation. (n.d.). Separation Characteristics of Shim-pack™ Series Phenyl/PFPP Reversed Phase Columns. Retrieved from [Link]

  • National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 70789, 4-Methoxybenzenesulfonamide. Retrieved from [Link]

Sources

Safety Operating Guide

Proper Disposal of 3-Methoxypropane-1-sulfonamide: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: March 2026

The responsible management of chemical waste is a cornerstone of laboratory safety and environmental stewardship. For professionals engaged in research, development, and scientific analysis, a thorough understanding of proper disposal protocols is not merely a matter of compliance but a fundamental aspect of their practice. This guide provides a detailed, step-by-step procedure for the safe disposal of 3-methoxypropane-1-sulfonamide. In the absence of a specific Safety Data Sheet (SDS) for this compound, the following protocol is synthesized from the chemical properties of its constituent functional groups—a sulfonamide and a methoxypropyl ether—and aligns with general best practices for hazardous chemical waste disposal.

The guiding principle for the disposal of any chemical waste is to prevent its release into the environment and to ensure the safety of all personnel.[1] Therefore, 3-methoxypropane-1-sulfonamide should be treated as a hazardous substance, and its disposal must adhere to stringent protocols.

Hazard Assessment and Regulatory Framework

Due to the lack of specific toxicological data for 3-methoxypropane-1-sulfonamide, a conservative approach to its handling and disposal is imperative. The sulfonamide functional group can be found in many compounds with biological activity, and as such, this compound should be handled with care. The methoxypropyl group suggests it is an organic compound that is likely combustible.

In the United States, the disposal of chemical waste is regulated by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[2][3] Laboratories are considered hazardous waste generators and must comply with these federal regulations, in addition to any state or local rules.[3][4]

Step-by-Step Disposal Protocol

The primary recommended method for the disposal of 3-methoxypropane-1-sulfonamide is to manage it as hazardous waste and arrange for its collection by a licensed professional waste disposal service.[1]

1. Personal Protective Equipment (PPE)

Before handling 3-methoxypropane-1-sulfonamide for disposal, ensure you are wearing the appropriate PPE:

  • Eye Protection : Chemical safety goggles or a face shield.[1]

  • Hand Protection : Chemically resistant gloves (e.g., nitrile).

  • Body Protection : A lab coat and closed-toe shoes.[5]

2. Waste Segregation and Containerization

  • Segregation : Do not mix 3-methoxypropane-1-sulfonamide waste with other waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department. Store it separately from incompatible materials, such as strong oxidizing agents, strong acids, and strong bases.[1][6]

  • Containerization : Collect all waste containing 3-methoxypropane-1-sulfonamide (both liquid and solid) in a dedicated, leak-proof, and chemically compatible container.[5][7] The container should be kept tightly closed except when adding waste.[7][8]

3. Labeling

Proper labeling is critical for safety and regulatory compliance. The waste container must be clearly labeled with the following information:

  • The words "Hazardous Waste."[2][4]

  • The full chemical name: "3-Methoxypropane-1-sulfonamide."[2]

  • The approximate quantity of the waste.[5]

  • The date of accumulation.[5]

  • Appropriate hazard warnings (e.g., "Toxic," "Irritant").[2]

4. Storage

Store the sealed and labeled waste container in a designated and secure Satellite Accumulation Area (SAA) within the laboratory.[4][7] This area should be:

  • At or near the point of generation.[4][7]

  • Well-ventilated.[1]

  • Away from heat, sparks, and open flames.[5]

5. Arranging for Disposal

  • Contact your institution's EHS department or a licensed hazardous waste disposal contractor to schedule a pickup.[1][2][5]

  • Provide them with all available information about the waste, including its name and quantity.[1][5]

  • The most probable method of disposal for this type of organic compound is incineration in a chemical incinerator.[2]

6. Documentation

Maintain a detailed record of the amount of 3-methoxypropane-1-sulfonamide waste generated and the date it was transferred to the disposal facility.[5] Retain all paperwork provided by the waste disposal contractor for regulatory compliance.[5]

Quantitative Data and Safety Considerations

Due to the absence of a specific SDS for 3-methoxypropane-1-sulfonamide, the following table provides reference data for a structurally similar compound, 3-methoxypropylamine, to inform risk assessment and handling procedures.

Property3-Methoxypropylamine (CAS: 5332-73-0)3-Methoxypropane-1-sulfonamide (Predicted)
Physical State LiquidLikely a solid or high-boiling liquid
Flammability Flammable liquid and vapor[6][9]Expected to be combustible
Reactivity Incompatible with strong oxidizing agents, strong acids, acid anhydrides, and acid chlorides[6]Incompatible with strong acids, bases, and oxidizing agents
Toxicity Harmful if swallowed, causes severe skin burns and eye damage[6][9]Expected to be toxic and an irritant
Environmental Hazard Harmful to aquatic organisms[6]Expected to be harmful to aquatic life

Disposal Workflow Diagram

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of 3-methoxypropane-1-sulfonamide.

A Start: Waste Generation (3-Methoxypropane-1-sulfonamide) B Hazard Assessment: Treat as Hazardous Waste A->B C Select Appropriate PPE: - Goggles - Gloves - Lab Coat B->C D Segregate Waste: Isolate from incompatibles C->D E Containerize Waste: - Leak-proof, compatible container - Keep closed D->E F Label Container: - 'Hazardous Waste' - Full Chemical Name - Date & Quantity E->F G Store in SAA: - Designated, secure area - Well-ventilated F->G H Contact EHS or Licensed Contractor G->H I Schedule Waste Pickup H->I J Document Waste Transfer: - Maintain records - Retain paperwork I->J K End: Proper Disposal Confirmed J->K

Caption: Disposal workflow for 3-methoxypropane-1-sulfonamide.

Emergency Procedures

Spills: In the event of a spill, evacuate the area and remove all ignition sources.[5] Absorb the spill with an inert, non-combustible material (e.g., sand or vermiculite) and place it in a sealed container for disposal as hazardous waste.[5][10]

Exposure:

  • Skin or Eye Contact : Immediately flush the affected area with copious amounts of water for at least 15 minutes and seek medical attention.[5][6]

  • Inhalation : Move to fresh air and seek medical attention.[5]

  • Ingestion : Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[6][11]

By adhering to these procedures, laboratory professionals can ensure the safe and compliant disposal of 3-methoxypropane-1-sulfonamide, thereby protecting themselves, their colleagues, and the environment.

References

  • BenchChem. (2025).
  • BenchChem. (2025).
  • Laboratory Waste Management: The New Regul
  • BenchChem. (2025). Proper Disposal of N-Phenylmethanesulfonamide: A Step-by-Step Guide.
  • U.S. Environmental Protection Agency. (2025).
  • GAIACA. (2022). How to Dispose of Chemical Waste in a Lab Correctly.
  • American Chemical Society. (n.d.).
  • University of Pennsylvania EHRS. (2003). Laboratory Chemical Waste Management Guidelines.
  • Sigma-Aldrich. (2025).
  • SDS US. (2021).
  • Recochem Inc. (n.d.). Safety Data Sheet - Hazardous according to Worksafe Australia criteria.
  • Fisher Scientific. (2010).
  • G.J. Chemical Company, Inc. (n.d.).
  • Fisher Scientific. (2014).
  • Emory University Department of Chemistry. (n.d.). Chemical Waste Disposal Guidelines.
  • 3M. (n.d.).
  • Vanderbilt University Medical Center. (n.d.).
  • Loba Chemie. (2019). 3-METHOXY PROPIOPHENONE MSDS CAS-No.: 37951-49-8 MSDS.
  • Central Drug House (P) Ltd. (n.d.).
  • North Metal and Chemical Company. (n.d.). 3-METHOXYPROPYLAMINE, 99.5%.

Sources

Personal protective equipment for handling 3-Methoxypropane-1-sulfonamide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The "Unknown" Hazard Protocol

3-Methoxypropane-1-sulfonamide is a functionalized sulfonamide building block commonly used in medicinal chemistry (e.g., kinase inhibitor synthesis).[1][2][3] Unlike commodity chemicals, specific toxicological data (LD50, long-term exposure limits) for this intermediate is often sparse.[3]

The Safety Imperative: As a research professional, you must treat this compound not just as an irritant, but as a potential sensitizer .[1][3] The sulfonamide moiety (


) is structurally linked to a high prevalence of hypersensitivity reactions (sulfa allergies).[1][2][3]

Immediate Action Required:

  • Primary Engineering Control: All handling of solid powder must occur inside a certified chemical fume hood.[3]

  • Critical PPE: Double nitrile gloves and respiratory protection against particulates are non-negotiable.[1][3]

Part 1: Hazard Identification & Risk Assessment

Before selecting PPE, we must understand the causality of the risk.[3] We apply the "Read-Across" Toxicology Principle , inferring hazards from the structural class (Sulfonamides) and precursors (Methoxypropylamine).[1][3]

Hazard CategoryLikely GHS ClassificationThe "Why" (Mechanistic Insight)
Skin/Eye Irritation Category 2/2A The sulfonamide group is polar and acidic (

); contact with mucous membranes causes immediate irritation.[1][2][3]
Sensitization Skin Sens. 1 CRITICAL: Sulfonamides can haptenize proteins.[1][3] Repeated low-level exposure may trigger anaphylactic responses in sensitized individuals.[3]
Respiratory Toxicity STOT SE 3 Fine powders (micronized intermediates) are easily inhaled.[1][3] The ether tail (

) increases lipophilicity, potentially aiding absorption across lung tissue.[3]
Physical Hazard Combustible Dust Like most organic solids, fine dust clouds can be explosive.[1][3] Static discharge during weighing is a primary ignition source.[3]

Part 2: The PPE Matrix (Personal Protective Equipment)

This matrix is designed to create a self-validating safety system . If one barrier fails (e.g., glove tear), the secondary barrier protects the operator.[3]

Tier 1: Standard Laboratory Handling ( < 500 mg)

For weighing, aliquoting, and reaction setup.[1][2]

Body ZoneRequired EquipmentTechnical Specification & Rationale
Hands Double Nitrile Gloves Outer: Standard Nitrile (4-5 mil).Inner: Extended cuff Nitrile (different color to visualize tears).Why: Sulfonamides can permeate latex.[3] Double gloving prevents skin absorption of the lipophilic ether chain.[3]
Eyes Chemical Splash Goggles ANSI Z87.1+ rated.[1][3] Why: Safety glasses with side shields are insufficient for powders that can drift around gaps.[3]
Body Lab Coat (Cotton/Poly) Must be buttoned to the neck.[1][3] Elastic cuffs preferred to seal the glove-sleeve gap.[2][3]
Respiratory Fume Hood (Primary) Sash at 18 inches.[1][3] Face velocity 80-100 fpm.Note: If hood work is impossible (rare), a P100 half-mask respirator is required.[3]
Tier 2: Scale-Up / Spill Cleanup ( > 500 mg or Powder Spill)

For rotary evaporation cleaning, large transfers, or spill remediation.[1][2][3]

  • Gloves: Silver Shield® (Laminate) or thick Nitrile (>8 mil).[1][2][3]

  • Respiratory: Full-face respirator with P100/OV (Organic Vapor) cartridges.[1][2][3]

  • Body: Tyvek® sleeve covers or disposable apron to prevent dust accumulation on the lab coat.[1][3]

Part 3: Operational Workflow (Step-by-Step)

This protocol integrates safety into the experimental logic.[3]

Phase A: Pre-Handling Preparation
  • Static Control: Place an ionizing bar or anti-static gun near the balance.[3] Sulfonamide powders are prone to static cling, which causes "jumping" and aerosolization.[3]

  • Solvent Selection: Prepare a "kill wash" bottle containing 10% Acetone in Water .[1][3] Sulfonamides generally have good solubility in polar organic solvents; water alone may not solubilize the ether tail effectively.[3]

Phase B: The Handling Protocol
  • Donning: Put on inner gloves -> Lab coat -> Outer gloves (pull cuff over lab coat sleeve).[1][2][3]

  • Transfer: Use a disposable anti-static spatula.[1][3] Do not pour from the bottle; scoop gently to minimize dust generation.[3]

  • Weighing: Weigh directly into the reaction vessel or a closed weighing boat. Never weigh on open paper.[3]

  • Dissolution: Add solvent (e.g., DCM, THF, or Methanol) immediately after weighing to trap the dust in solution.[1][2]

Phase C: Decontamination & Doffing[1][2][3]
  • Wipe Down: Wipe the balance area with the Acetone/Water mixture.[3]

  • Doffing (The "Beak" Method):

    • Pinch the outside of one glove near the wrist.[3] Peel downwards, turning it inside out.[3]

    • Hold the removed glove in the gloved hand.[3]

    • Slide an ungloved finger under the wrist of the remaining glove.[3] Peel off from the inside.[3]

    • Result: Both gloves are inside out, trapping the chemical residue.[3]

  • Wash: Wash hands with soap and cool water (warm water opens pores, increasing absorption risk).[1][3]

Part 4: Visualization - Safe Handling Decision Tree

The following diagram illustrates the logical flow for handling 3-Methoxypropane-1-sulfonamide, emphasizing the "Stop/Go" decision points for safety.

SafeHandling Start Start: Handling 3-Methoxypropane-1-sulfonamide RiskAssess Risk Assessment: Is the powder quantity > 500mg? Start->RiskAssess Tier1 Tier 1 Protocol: - Fume Hood Required - Double Nitrile Gloves - Splash Goggles RiskAssess->Tier1 No Tier2 Tier 2 Protocol: - Full Face Respirator (if outside hood) - Tyvek Sleeves - Anti-static measures RiskAssess->Tier2 Yes CheckHood Check Engineering Controls: Is Hood Flow > 80 fpm? Tier1->CheckHood Tier2->CheckHood Stop STOP WORK: Contact EHS / Maintenance CheckHood->Stop Fail Handling Handling Phase: 1. Neutralize Static 2. Weigh into closed vessel 3. Solubilize immediately CheckHood->Handling Pass Cleanup Decontamination: Wipe surfaces with Acetone/Water mix Handling->Cleanup Disposal Disposal: Segregate into Sulfur-Containing Waste Cleanup->Disposal

Caption: Operational logic flow for determining PPE tiers and handling procedures based on quantity and engineering control status.

Part 5: Disposal & Waste Management

Proper disposal is the final step of the safety lifecycle.[3]

  • Segregation: Do not mix with strong oxidizers (e.g., Nitric acid waste).[1][3] This can generate heat and toxic gases (

    
    , 
    
    
    
    ).[2][3][4]
  • Labeling: Tag waste clearly as "Sulfur-Containing Organic Waste" and "Potential Sensitizer."[1][3]

  • Container: High-density polyethylene (HDPE) containers are compatible.[2][3]

  • Solid Waste: Contaminated gloves, paper towels, and weighing boats must be disposed of in a Hazardous Solid Waste drum, not regular trash.[1][3]

References

  • National Center for Biotechnology Information (NCBI). (2024).[3] PubChem Compound Summary for CID 104038, 3-Methoxypropane-1-sulfonic acid (Structural Analog). Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). (2012).[3] Hazard Communication Standard: Safety Data Sheets. Retrieved from [Link]

  • American Chemical Society (ACS). (2023).[1][3] Identifying and Evaluating Hazards in Research Laboratories. Retrieved from [Link]

  • ECHA (European Chemicals Agency). Guidance on the Application of the CLP Criteria - Respiratory or Skin Sensitisation. Retrieved from [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Methoxypropane-1-sulfonamide
Reactant of Route 2
Reactant of Route 2
3-Methoxypropane-1-sulfonamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.